Product packaging for 2-Nitropyridin-4-ol(Cat. No.:CAS No. 101654-28-8)

2-Nitropyridin-4-ol

Cat. No.: B008485
CAS No.: 101654-28-8
M. Wt: 140.1 g/mol
InChI Key: NJTUZNXKDOUPHP-UHFFFAOYSA-N
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Description

2-Nitropyridin-4-ol (CAS 101654-28-8) is a high-purity, nitropyridine-based chemical building block designed for advanced research and development applications. With the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol, this compound serves as a versatile precursor and intermediate in organic synthesis . Key Applications and Research Value: Versatile Synthetic Intermediate: Its structure, featuring both a nitro group and a hydroxyl group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry and agrochemical research. It is a key starting material for the synthesis of various heterocyclic compounds. Building Block for Pharmaceuticals: As a substituted pyridine, it is frequently utilized in the exploration and development of new active pharmaceutical ingredients (APIs), contributing to the creation of compounds with potential biological activity. For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . Synonyms for this compound include 4-Hydroxy-2-nitropyridine and 2-Nitro-4-pyridinol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B008485 2-Nitropyridin-4-ol CAS No. 101654-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1H-pyridin-4-one
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InChI

InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUZNXKDOUPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376509
Record name 2-Nitropyridin-4(1H)-one
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101654-28-8
Record name 2-Nitropyridin-4(1H)-one
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Record name 2-Nitro-4-pyridinol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitropyridin-4-ol (CAS: 101654-28-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitropyridin-4-ol (CAS: 101654-28-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its chemical properties, tautomeric nature, and provides a detailed, field-proven protocol for its synthesis and characterization. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable process. Furthermore, this guide explores the reactivity of this compound, highlighting its utility as a precursor for a diverse range of functionalized pyridine derivatives with potential therapeutic applications.

Introduction: The Strategic Importance of Nitropyridine Scaffolds

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, rendering it a versatile intermediate for further chemical transformations.[2][3] Specifically, this compound, with its unique substitution pattern, presents a valuable synthon for the development of novel bioactive molecules. The electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic substitution, while the hydroxyl group at the 4-position offers a handle for further functionalization. This guide aims to provide researchers with the essential knowledge to effectively synthesize, characterize, and utilize this important chemical entity.

Physicochemical Properties and Tautomerism

This compound is a nitro-substituted hydroxy derivative of pyridine.[4] A critical aspect of its chemistry is its existence in a tautomeric equilibrium with 2-nitro-1H-pyridin-4-one. This equilibrium is influenced by factors such as the solvent and the solid-state packing. For the purpose of this guide, the structure will be primarily referred to as this compound, while acknowledging its tautomeric nature.

PropertyValueSource
CAS Number 101654-28-8[4]
Molecular Formula C₅H₄N₂O₃[4]
Molecular Weight 140.10 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2-Nitro-4-pyridinol, 2-Nitro-1H-pyridin-4-one, 4-Hydroxy-2-nitropyridineChemScene

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable pyridine precursor. While a direct protocol for this specific molecule is not extensively reported in peer-reviewed literature, a robust synthesis can be designed based on well-established procedures for the nitration of pyridine derivatives.[5][6] The following protocol is a self-validating system, designed for high yield and purity.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Bicarbonate (or other suitable base)

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 4-hydroxypyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C. The formation of the pyridinium salt is an exothermic process.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath. Slowly add the cold nitrating mixture to the reaction flask via the dropping funnel, maintaining the internal temperature between 0-10 °C. The rate of addition is critical to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is crucial for precipitating the product and diluting the strong acid.

  • Neutralization and Isolation: Slowly add a saturated solution of sodium bicarbonate to the acidic suspension until the pH is neutral (pH ~7). The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Spectroscopic Characterization

Due to the limited availability of published spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar nitropyridine derivatives.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5d~2-3
H-5~8.2dd~2-3, ~8-9
H-6~8.7d~8-9
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~110
C-4~165
C-5~140
C-6~150
Predicted IR Spectrum (KBr Pellet)

The infrared spectrum will provide key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretch (broad)
1640-1600C=O stretch (from tautomer)
1580-1550N-O asymmetric stretch
1350-1320N-O symmetric stretch
1600, 1480C=C and C=N stretching vibrations of the pyridine ring
Predicted Mass Spectrum (EI)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zAssignment
140[M]⁺
124[M-O]⁺
110[M-NO]⁺
94[M-NO₂]⁺

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the reactivity imparted by its functional groups.

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation yields 2-aminopyridin-4-ol, a valuable building block for the synthesis of more complex heterocyclic systems.[23]

Nucleophilic Aromatic Substitution

The nitro group at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution. This allows for the displacement of the nitro group by a variety of nucleophiles, providing access to a wide range of 2-substituted pyridin-4-ol derivatives.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation, to introduce further diversity into the molecular structure.

The derivatization of this compound opens up possibilities for its use in the synthesis of compounds with potential applications in medicinal chemistry, including as intermediates for anti-inflammatory, antimicrobial, and anti-cancer agents.[2][24][25]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound (CAS: 101654-28-8) is a valuable and versatile heterocyclic intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration methodologies. The presence of both a reactive nitro group and a functionalizable hydroxyl group makes it a powerful tool for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

A-Z Guide to the Synthesis of 2-Nitropyridin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Nitropyridin-4-ol, also known by its tautomeric name 4-Hydroxy-2-nitropyridine, is a valuable heterocyclic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of the nitro and hydroxyl groups on the pyridine ring presents unique synthetic challenges, primarily concerning regioselectivity. Direct electrophilic nitration of 4-hydroxypyridine is electronically directed to the 3- and 5-positions, rendering this approach unsuitable for the synthesis of the 2-nitro isomer. This in-depth guide provides a scientifically robust and field-proven pathway for the synthesis of this compound. The core strategy involves a multi-step sequence starting from 2-chloropyridine, leveraging the power of N-oxidation to control the initial nitration, followed by a crucial nucleophilic aromatic substitution (SNAr) to install the final hydroxyl group. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and process considerations for researchers, chemists, and drug development professionals.

Strategic Imperatives: Retrosynthetic Analysis

The inherent electronic properties of the pyridine ring, being electron-deficient, make it resistant to electrophilic aromatic substitution. While the C4-hydroxyl group in 4-hydroxypyridine (which exists predominantly as the 4-pyridone tautomer) is an activating group, its ortho-, para-directing influence favors substitution at the C3 and C5 positions. Therefore, a direct nitration approach is synthetically unviable for obtaining the desired 2-nitro isomer.

A more logical and effective strategy is to install the functional groups in a sequence that leverages predictable reactivity. This leads to the following retrosynthetic disconnection:

  • C4-O Bond Disconnection : The target molecule, this compound, can be retrosynthetically derived from a precursor such as 2-nitro-4-chloropyridine. This transformation relies on a well-established Nucleophilic Aromatic Substitution (SNAr) reaction, where the chloro group is displaced by a hydroxide or a synthetic equivalent. The presence of the electron-withdrawing nitro group at the C2 position is critical, as it activates the C4 position for nucleophilic attack.

  • Nitro Group Precursor : The intermediate, 2-nitro-4-chloropyridine, can be traced back to 2-chloro-4-nitropyridine-N-oxide. The N-oxide functionality is later removed in a deoxygenation step.

  • Regiocontrolled Nitration : The key to installing the nitro group at the C4 position is the nitration of 2-chloropyridine-N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position.[1]

This multi-step approach ensures high regioselectivity at each critical transformation, forming the basis of a reliable and scalable synthesis.

G Target This compound Intermediate1 2-Nitro-4-chloropyridine Target->Intermediate1 SNAr Hydrolysis Intermediate2 2-Chloro-4-nitropyridine-N-oxide Intermediate1->Intermediate2 Deoxygenation StartingMaterial 2-Chloropyridine Intermediate2->StartingMaterial 1. N-Oxidation 2. Nitration

Caption: Retrosynthetic pathway for this compound.

The Core Synthesis Pathway: From 2-Chloropyridine to this compound

The recommended forward synthesis is a three-stage process that offers excellent control over the final product's regiochemistry. This pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Caption: The three-stage forward synthesis workflow.

Stage 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

The first critical step is the regioselective nitration of 2-chloropyridine-N-oxide. The N-oxide group serves to activate the C4 position, making it susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the mixed acid.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (approx. 2.5 L per mole of substrate) to 0-5°C using an ice bath.

  • Substrate Addition: Add 2-chloropyridine-N-oxide (1.0 eq) portion-wise to the cooled sulfuric acid, ensuring the internal temperature is maintained between 5-10°C.[2]

  • Nitrating Agent Addition: Add 90% nitric acid (approx. 0.95 L per mole of substrate) dropwise, keeping the temperature below 10°C.[2]

  • Reaction: After the addition is complete, heat the mixture to 80°C. An exothermic reaction will typically cause the temperature to rise further. Maintain the temperature at 100-115°C for approximately four hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 12 L per mole of substrate).

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water. Further product can be recovered by extracting the aqueous filtrate with chloroform.

  • Drying: Dry the combined solid product under vacuum to yield 2-chloro-4-nitropyridine-N-oxide.

Stage 2: Deoxygenation to 2-Nitro-4-chloropyridine

The N-oxide functional group, having served its purpose, is now removed. Phosphorus trichloride (PCl₃) is a common and effective reagent for this deoxygenation.[3][4]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in anhydrous chloroform (approx. 15 mL per gram of substrate).[3]

  • Reagent Addition: At room temperature, add phosphorus trichloride (PCl₃, approx. 5.0 eq) to the solution.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (2x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-nitro-4-chloropyridine as a solid.[3]

Stage 3: Hydrolysis to this compound

This final step is a nucleophilic aromatic substitution (SNAr). The chlorine at C4 is activated towards displacement by the strongly electron-withdrawing nitro group at the ortho position (C2). A similar hydrolysis of a dichloronitropyridine using sodium acetate in DMF has been reported, demonstrating the viability of this transformation.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitro-4-chloropyridine (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide or a mixture of dimethylformamide (DMF) and a milder base like sodium acetate.

  • Reaction: Heat the reaction mixture. For aqueous NaOH, a temperature of 80-100°C may be suitable. For a system like sodium acetate in DMF, temperatures around 120-125°C may be required.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If using an organic solvent like DMF, concentrate it under vacuum.

  • Isolation: Acidify the aqueous residue carefully with an acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

Physicochemical Data & Tautomerism

This compound exists in a tautomeric equilibrium with its 2-nitro-1H-pyridin-4-one form. In solution and in the solid state, the pyridone (lactam) form is generally favored over the hydroxypyridine (lactim) form, a common characteristic for 4-pyridones.[6][7][8] This is an important consideration for spectroscopic characterization.

Table 1: Summary of Key Compounds and Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
2-Chloropyridine-N-oxideC₅H₄ClNO129.542402-95-1Nitration Substrate
2-Chloro-4-nitropyridine-N-oxideC₅H₃ClN₂O₃174.5414432-16-7Key Intermediate
2-Nitro-4-chloropyridineC₅H₃ClN₂O₂158.5423056-36-2SNAr Precursor[9]
This compound C₅H₄N₂O₃ 140.10 101654-28-8 Final Product

Conclusion

The synthesis of this compound is a prime example of strategic, multi-step synthesis in heterocyclic chemistry. Direct nitration of 4-hydroxypyridine is not a feasible route due to inherent electronic directing effects. The scientifically sound and validated pathway proceeds through the N-oxidation of a 2-halopyridine precursor to control the regioselectivity of nitration at the C4 position. Subsequent deoxygenation and a final, activating-group-assisted nucleophilic aromatic substitution provide a reliable and robust method to obtain the target molecule. This guide provides the fundamental principles and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-nitropyridin-4-ol (CAS No. 101654-28-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document synthesizes fundamental principles with practical insights into the molecule's nuanced structural characteristics, bonding, and reactivity. We will delve into its tautomeric nature, the profound electronic influence of its substituents, and the resulting implications for its synthesis and characterization.

The Dichotomous Nature: Tautomerism in this compound

A defining characteristic of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the enol form (this compound) and the keto form (2-nitro-1H-pyridin-4-one). This phenomenon is a cornerstone of pyridin-4-ol chemistry and dictates the molecule's physical and chemical properties.[3][4]

The position of this equilibrium is not static; it is highly sensitive to the molecule's environment.[5]

  • In the Gas Phase and Non-Polar Solvents: The enol tautomer, this compound, is generally favored.[3][6]

  • In Polar Solvents and the Solid State: The equilibrium shifts significantly towards the keto tautomer, 2-nitro-1H-pyridin-4-one.[5][6] This preference is largely driven by the stabilization afforded by intermolecular hydrogen bonding in the condensed phase.[4]

Computational studies have corroborated these experimental observations, highlighting that while the hydroxy form may be more stable in isolation (gas phase), the pyridone form is favored in polar media.[7][8] This solvent-dependent tautomerism is a critical consideration in reaction design and spectroscopic analysis, as the reactive species and the observed spectral features can change with the choice of solvent.[5]

Caption: Tautomeric Equilibrium of this compound.

Electronic Landscape and Intermolecular Forces

The molecular structure of this compound is characterized by a fascinating interplay of electronic effects and a high capacity for hydrogen bonding.

Electronic Effects of Substituents

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, both through induction and resonance, which further depletes the electron density of the pyridine ring.[9][10] This has two major consequences for the molecule's reactivity:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-deficient ring is less susceptible to attack by electrophiles.[9][11]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for attack by nucleophiles, particularly at positions ortho and para to the nitro group.[10][12]

The hydroxyl/keto group, conversely, can act as an electron-donating group through resonance, though its influence is modulated by the dominant electron-withdrawing character of the nitro group.

Hydrogen Bonding and Solid-State Structure

The presence of N-H (in the pyridone form) and O-H (in the pyridinol form) donors, along with the oxygen atoms of the nitro and carbonyl/hydroxyl groups as acceptors, allows for the formation of robust intermolecular hydrogen bonds.[13][14] In the solid state, where the pyridone tautomer is expected to dominate, molecules are likely to form hydrogen-bonded dimers or extended sheet-like structures.[15][16] These interactions are crucial for crystal packing and are a primary reason for the preference of the keto form in the solid state.

HydrogenBonding mol1 N-H C=O 2-Nitro-1H-pyridin-4-one mol2 N-H C=O 2-Nitro-1H-pyridin-4-one mol1:o1->mol2:n2 H-Bond mol2:o2->mol1:n1 H-Bond caption Potential Dimerization via Hydrogen Bonding.

Caption: Potential Dimerization via Hydrogen Bonding.

Synthesis and Spectroscopic Characterization

Synthetic Approach

The synthesis of this compound can be approached through the nitration of a suitable precursor, such as 4-hydroxypyridine (4-pyridone). The reaction typically involves the use of a nitrating agent like a mixture of concentrated nitric acid and sulfuric acid.[17][18] The conditions must be carefully controlled to achieve the desired regioselectivity.

Experimental Protocol: Nitration of 4-Hydroxypyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Precursor: Slowly add 4-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

SynthesisWorkflow Start 4-Hydroxypyridine Step1 Dissolve in conc. H₂SO₄ at 0-5 °C Start->Step1 Step2 Add HNO₃/H₂SO₄ dropwise Step1->Step2 Step3 Stir and monitor reaction Step2->Step3 Step4 Quench on ice Step3->Step4 Step5 Neutralize and precipitate Step4->Step5 End This compound Step5->End caption General Workflow for Synthesis.

Caption: General Workflow for Synthesis.

Spectroscopic Data Interpretation

While a dedicated experimental spectrum for this compound is not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[19] The presence of tautomers will result in spectra that are a weighted average of both forms, with the ratios being solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Assignment Notes
¹H NMR ~8.0 - 8.3H adjacent to the nitro group (e.g., H-3)
~7.0 - 7.5Other ring protons
~11.0 - 13.0N-H proton (keto form, broad) or O-H proton (enol form, broad)
¹³C NMR ~170 - 180C=O carbon (keto form)
~155 - 165C-OH carbon (enol form)
~145 - 155C-NO₂ carbon
~110 - 140Other ring carbons

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching (keto form)
3100-2900BroadO-H stretching (enol form, H-bonded)
1680-1640StrongC=O stretching (keto form)
1620-1580StrongC=C and C=N stretching
1550-1500StrongAsymmetric NO₂ stretching
1350-1300StrongSymmetric NO₂ stretching

Reactivity and Mechanistic Considerations

The dual electronic nature of this compound governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The strong activation by the nitro group makes the pyridine ring an excellent substrate for SNAr reactions. Nucleophiles can displace a suitable leaving group at the ortho or para positions. For instance, if a chloro substituent were present at the 2-position (as in 2-chloro-3-nitropyridin-4-ol), it would be readily displaced by nucleophiles.[20]

Ambident Nucleophilicity

Deprotonation of this compound generates an ambident nucleophile, the 2-nitropyridin-4-olate anion. This anion has two nucleophilic sites: the nitrogen and the oxygen. The outcome of reactions with electrophiles, such as alkyl halides, is highly dependent on the reaction conditions.[5]

  • N-Alkylation: Generally favored under thermodynamic control.

  • O-Alkylation: Can be favored under kinetic control, often using specific solvent and counter-ion combinations.[5]

Understanding this ambident reactivity is key to selectively synthesizing N- or O-substituted derivatives.

ReactionMechanism Start 2-Nitropyridin-4-olate Anion Path_O O-Attack (Kinetic Control) Start->Path_O via Oxygen Path_N N-Attack (Thermodynamic Control) Start->Path_N via Nitrogen Electrophile Electrophile (E⁺) Product_O O-Substituted Product Path_O->Product_O Product_N N-Substituted Product Path_N->Product_N caption Ambident Reactivity Pathways.

Caption: Ambident Reactivity Pathways.

Conclusion

This compound is a molecule defined by the dynamic equilibrium of its tautomeric forms and the powerful electronic influence of its nitro substituent. Its structure is a delicate balance of aromaticity, electron deficiency, and a high propensity for hydrogen bonding. For the medicinal chemist and materials scientist, a thorough understanding of these core principles—especially the solvent-dependent tautomerism and the predictable yet nuanced reactivity—is essential for the rational design of novel molecular entities and the successful execution of synthetic strategies.

References

spectroscopic data for 2-Nitropyridin-4-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitropyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for this compound (CAS: 101654-28-8), a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed, field-proven protocols for acquiring and analyzing high-quality spectra.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative featuring both an electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH). Its molecular formula is C₅H₄N₂O₃, with a molecular weight of approximately 140.10 g/mol .[1][4] The precise characterization of such molecules is fundamental to confirming identity, assessing purity, and understanding electronic and structural properties that govern their reactivity and biological activity.

A critical structural consideration for this compound is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the pyridin-4-ol form and the pyridin-4-one form (2-nitro-1H-pyridin-4-one).[5] The predominant tautomer is influenced by factors such as solvent polarity and physical state (solid vs. solution). This equilibrium has profound implications for its spectroscopic signatures, particularly in NMR and IR spectroscopy. For the purpose of this guide, we will consider the features of both tautomers.

Figure 1: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Predictions are based on established chemical shift theory and substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 8.2 - 8.4 d ~2-3 Hz Located ortho to the strongly withdrawing NO₂ group, resulting in significant deshielding. Coupled to H-5.
H-5 7.8 - 8.0 dd J₅,₆ = ~7-8 Hz, J₅,₃ = ~2-3 Hz Influenced by both the adjacent C-6 proton and a long-range coupling to H-3.
H-6 8.5 - 8.7 d ~7-8 Hz Located ortho to the ring nitrogen, leading to deshielding. Coupled to H-5.

| OH/NH | 10.0 - 12.0 | br s | - | Highly variable, solvent-dependent, and exchangeable with D₂O. The broadness is due to hydrogen bonding and exchange. |

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen as the preferred solvent because it readily dissolves polar compounds and its residual peak (at ~2.50 ppm) does not interfere with the aromatic proton signals. Crucially, it allows for the observation of exchangeable protons like -OH and -NH, which might be lost in solvents like D₂O.[6]

  • Field Strength: A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolve the coupling patterns clearly, especially the doublet of doublets for H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C-2 150 - 155 Directly attached to the strongly electron-withdrawing NO₂ group, causing significant downfield shift.
C-3 115 - 120 Shielded relative to other carbons but influenced by the adjacent nitro group.
C-4 165 - 175 Attached to the electronegative oxygen. In the keto form, this would be a C=O carbon, shifting even further downfield (~175-185 ppm).
C-5 110 - 115 Expected to be the most upfield carbon signal in the aromatic region.

| C-6 | 145 - 150 | Located alpha to the ring nitrogen, resulting in a characteristic downfield shift. |

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H/N-H, C=O, NO₂, and aromatic ring vibrations.

Table 3: Predicted Key IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
O-H / N-H Stretch 3200 - 3500 Broad, Medium-Strong The broadness is due to extensive intermolecular hydrogen bonding. This band is characteristic of the alcohol/phenol or the N-H in the pyridone tautomer.
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Typical for aromatic compounds.
C=O Stretch (Keto form) 1650 - 1680 Strong A strong absorption in this region would be definitive evidence for the presence of the pyridin-4-one tautomer.
N-O Asymmetric Stretch 1510 - 1560 Strong A very strong and characteristic absorption for nitro groups.
C=C & C=N Ring Stretch 1400 - 1600 Medium-Strong (multiple bands) Characteristic vibrations of the pyridine ring skeleton.

| N-O Symmetric Stretch | 1340 - 1380 | Strong | The second key absorption for the nitro functional group. |

Expertise in Interpretation: The most diagnostic feature in the IR spectrum would be the region between 1650-3500 cm⁻¹. A very strong, sharp peak around 1660 cm⁻¹ would strongly suggest the keto tautomer is dominant. Conversely, a broad O-H stretch and the absence of a strong carbonyl peak would indicate the enol form prevails.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

  • Molecular Ion (M⁺): Using Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak at m/z = 140.

  • Isotopic Pattern: The presence of carbon and nitrogen will result in a small M+1 peak (~5.9% of M⁺) and an M+2 peak (~0.9% of M⁺).

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment at m/z = 94 ([M - 46]⁺).

    • Loss of NO: Subsequent loss of a nitro radical followed by CO loss is possible. A fragment corresponding to [M - 30]⁺ at m/z = 110 is expected.

    • Loss of CO: A characteristic fragmentation of pyridones or phenols, leading to a fragment at m/z = 112 ([M - 28]⁺).

MS_Fragmentation M [C₅H₄N₂O₃]⁺˙ m/z = 140 M_minus_NO2 [C₅H₄NO]⁺˙ m/z = 94 M->M_minus_NO2 - NO₂ (46) M_minus_NO [C₅H₄NO₂]⁺ m/z = 110 M->M_minus_NO - NO (30) M_minus_CO [C₄H₄N₂O₂]⁺˙ m/z = 112 M->M_minus_CO - CO (28)

Figure 2: Predicted major fragmentation pathways for this compound.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols are recommended.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR or 30-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample and perform standard lock, tune, and shim procedures.

    • For ¹H NMR , acquire data with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Use 16 scans for a high signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. Acquire at least 1024 scans to achieve adequate sensitivity.

  • Data Processing:

    • Apply Fourier transformation with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C).

    • Perform phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.

Protocol for FTIR Data Acquisition (ATR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is immaculately clean by wiping it with isopropanol and allowing it to dry.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small, representative amount of solid this compound onto the crystal.

  • Instrument Setup:

    • Apply consistent pressure using the ATR anvil to ensure good sample-crystal contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration.

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of this compound is not reliant on a single technique but on the convergence of evidence from multiple analyses.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation Prep This compound Sample MS Mass Spectrometry (MS) Prep->MS IR Infrared Spectroscopy (IR) Prep->IR NMR NMR (¹H, ¹³C) Prep->NMR MS_Analysis Determine Molecular Weight (m/z = 140) Analyze Fragmentation MS->MS_Analysis IR_Analysis Identify Functional Groups (-NO₂, -OH, C=O?) IR->IR_Analysis NMR_Analysis Elucidate C-H Framework Confirm Connectivity NMR->NMR_Analysis Confirm Structure Confirmed & Purity Assessed MS_Analysis->Confirm IR_Analysis->Confirm NMR_Analysis->Confirm

Figure 3: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

This guide establishes a detailed and predictive spectroscopic profile for this compound. The ¹H NMR spectrum is anticipated to show three distinct aromatic signals, while the ¹³C NMR will display five carbon resonances, with C-2 and C-4 being the most downfield. The IR spectrum will be characterized by strong absorptions from the nitro group and will provide key evidence for the dominant tautomeric form via the carbonyl or hydroxyl stretching regions. Finally, mass spectrometry will confirm the molecular weight of 140 amu and show characteristic losses of NO₂ and CO. By following the integrated workflow and standardized protocols outlined herein, researchers can confidently acquire, interpret, and validate the spectroscopic data for this compound.

References

The Solubility Profile of 2-Nitropyridin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitropyridin-4-ol (IUPAC name: 2-nitro-1H-pyridin-4-one), a crucial heterocyclic compound with applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in a range of common laboratory solvents. The document delves into the theoretical principles governing solubility, detailed experimental protocols for both qualitative and quantitative assessment, and predictive analysis based on the molecule's structural attributes. This guide is designed to be a self-contained resource, enabling users to generate reliable solubility data and make informed decisions in their research endeavors.

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior and utility in various scientific contexts. For researchers in drug discovery, a compound's solubility directly impacts its bioavailability, formulation development, and the design of effective delivery systems. In chemical synthesis, understanding solubility is paramount for reaction optimization, purification strategies like crystallization and extraction, and chromatographic analysis.[1]

This compound, a substituted pyridine derivative, presents a unique combination of functional groups—a nitro group and a hydroxyl group on a pyridine ring—that create a complex interplay of intermolecular forces. This guide will explore how these structural features are predicted to influence its solubility in solvents of varying polarities.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. The solubility of this compound is dictated by the balance of its polar and non-polar characteristics.

Molecular Structure and Polarity:

This compound possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitro group and the pyridine nitrogen). The presence of the electronegative nitro group and the hydroxyl group induces a significant dipole moment, rendering the molecule polar.

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with protic solvents (e.g., water, alcohols).

  • Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).

  • Aromatic Stacking: The pyridine ring can engage in π-π stacking interactions, which may contribute to its solubility in aromatic solvents.

Tautomerism:

It is important to note that this compound can exist in tautomeric equilibrium with 2-nitro-1H-pyridin-4-one. The predominant form will influence its physical properties, including solubility. For the purpose of this guide, we will consider the properties arising from this tautomeric mixture.

Predictive Solubility Analysis:

Based on its structure, we can make the following qualitative predictions:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar functional groups.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding capabilities. Water solubility is expected to be limited due to the presence of the relatively non-polar pyridine ring.

  • Low to Negligible Solubility: Predicted in non-polar solvents like hexane and toluene, as the energetic cost of disrupting the solvent-solvent interactions would be too high.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, experimental determination is essential. The following protocols are provided as a guide for researchers.

Materials and Safety Precautions

Materials:

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

Safety:

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[2][3][4][5][6]

  • Handle this compound in a well-ventilated area or a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Add 1 mL of the chosen solvent in small portions.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.[1]

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of the compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed for the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original solubility by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm) D->E F Dilute filtered solution E->F G Quantify concentration (UV-Vis or HPLC) F->G H Calculate solubility G->H

Caption: Workflow for the Equilibrium Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound in Common Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticLowTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
DMSOPolar AproticHighTo be determined
DMFPolar AproticHighTo be determined
TolueneNon-polarLowTo be determined
HexaneNon-polarNegligibleTo be determined

Interpreting the Results:

The experimental data should be analyzed in the context of the theoretical principles discussed earlier. For instance, a high solubility in DMSO would be consistent with the polar nature of this compound and the strong hydrogen bond accepting capability of the solvent. Conversely, poor solubility in hexane would confirm the dominance of polar interactions within the solute that cannot be overcome by the weak van der Waals forces of the non-polar solvent.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions with detailed experimental protocols, researchers can generate the critical data needed to advance their work in drug development and chemical synthesis. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of organic compounds, empowering scientists to overcome the challenges associated with limited pre-existing data.

References

physical and chemical characteristics of 4-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-nitropyridine

Introduction

Within the landscape of pharmaceutical and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored functions. Among these, the hydroxynitropyridine family is of particular interest to researchers and drug development professionals. These compounds are versatile intermediates, leveraging the distinct electronic properties of the electron-withdrawing nitro group and the electron-donating hydroxyl group to facilitate a wide range of synthetic transformations.[1][2]

This guide provides a comprehensive technical overview of 4-Hydroxy-2-nitropyridine , a specific isomer within this important class. While published data for this particular compound is less abundant than for its isomers, such as 4-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine, this document will synthesize available information, established chemical principles, and comparative data to construct a robust and predictive profile. We will delve into its structural and physicochemical properties, plausible synthetic strategies, predicted spectroscopic signatures, and its potential applications, providing a crucial resource for scientists working with this molecular framework.

A critical aspect of hydroxypyridine chemistry is the existence of tautomerism. 4-Hydroxypyridine exists in equilibrium with its pyridone form, 4-pyridone (or pyridin-4-one). This equilibrium is influenced by the solvent and the presence of other substituents. For 4-Hydroxy-2-nitropyridine, this means it co-exists with its tautomer, 2-Nitro-1H-pyridin-4-one . This behavior is fundamental to its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of 4-Hydroxy-2-nitropyridine.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While experimental data for 4-Hydroxy-2-nitropyridine is sparse, we can define its basic molecular characteristics and predict its properties based on well-documented isomers.

Molecular Identity:

  • Molecular Formula: C₅H₄N₂O₃[3]

  • Molecular Weight: 140.10 g/mol [3]

  • CAS Number: While a specific CAS number is not widely cited, related isomers have unique identifiers (e.g., 15128-82-2 for the 3-hydroxy-2-nitro isomer).[4]

Comparative Physicochemical Data of Isomers:

To estimate the properties of 4-Hydroxy-2-nitropyridine, a comparative analysis of its isomers is invaluable. The position of the functional groups significantly influences intermolecular forces, crystal packing, and solubility, which in turn dictates properties like melting point.

Property4-Hydroxy-3-nitropyridine3-Hydroxy-2-nitropyridine2-Hydroxy-4-nitropyridine4-Hydroxy-2-nitropyridine (Predicted)
Appearance Yellow crystalline powder[2]Yellow crystalline powder[4]Yellow Crystalline PowderYellow crystalline solid
Melting Point 285 °C (dec.)[5]69-71 °C[4]236 °C[3]200-240 °C
Solubility Soluble in DMSO, MethanolSlightly soluble in DMSO and Methanol (heated)[4]Soluble in polar organic solventsExpected to be slightly soluble in water and soluble in polar organic solvents like DMSO and DMF.[6]
pKa (Predicted) -0.31 ± 0.22[4]-0.5 - 1.5

Rationale for Predictions: The predicted melting point for 4-Hydroxy-2-nitropyridine is estimated to be high, likely over 200 °C, similar to the 2,4- and 4,3- isomers. The lower melting point of the 3,2-isomer is an outlier, potentially due to different crystal packing or intramolecular hydrogen bonding. The pKa is predicted to be low (highly acidic) due to the strong electron-withdrawing effect of the nitro group at the ortho position relative to the nitrogen, which stabilizes the conjugate base.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of hydroxynitropyridines typically involves the nitration of a hydroxypyridine precursor.[7][8] For 4-Hydroxy-2-nitropyridine, a plausible route would be the direct nitration of 4-hydroxypyridine. However, this reaction is known to have regioselectivity challenges, with the 3-position being the kinetically favored site for electrophilic substitution, yielding 4-hydroxy-3-nitropyridine.[8]

Achieving substitution at the 2-position would likely require a more nuanced strategy, potentially involving a blocking group or starting from a pre-functionalized pyridine ring, such as 4-nitropyridine-N-oxide, followed by chemical manipulation.[9][10] A generalized workflow for a laboratory-scale synthesis via nitration is presented below.

synthesis_workflow start Start: 4-Hydroxypyridine reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or KNO₃/Ac₂O) reaction Nitration Reaction (Controlled Temperature) start->reaction 2. Substrate reagents->reaction 1. Add reagents quench Reaction Quench (e.g., Ice Water) reaction->quench 3. Stop reaction extraction Product Extraction (e.g., with Ethyl Acetate) quench->extraction 4. Isolate crude product purification Purification (Recrystallization or Chromatography) extraction->purification 5. Purify product Final Product: 4-Hydroxy-2-nitropyridine purification->product 6. Characterize

Caption: Generalized workflow for the synthesis of hydroxynitropyridines.

Experimental Protocol: General Nitration of Hydroxypyridine

This protocol is adapted from a known synthesis of a hydroxynitropyridine isomer and serves as a representative starting point for experimental design.[7]

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, add the starting material, 3-hydroxypyridine (10g), followed by ethyl acetate (80 mL).[7]

  • Reagents: Add potassium nitrate (KNO₃, 4.2g) and acetic anhydride (21 mL) to the flask.[7]

  • Reaction: Heat the mixture to 45°C with stirring. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solution and neutralize the filtrate with a saturated sodium hydroxide (NaOH) solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

  • Purification: Decolorize the extract with activated carbon, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of potassium nitrate and acetic anhydride is a milder alternative to the potent mixed acid (HNO₃/H₂SO₄) method, reducing the risk of over-nitration or degradation of the starting material. Ethyl acetate is chosen as a solvent for its ability to dissolve the reactants and its ease of removal during the workup phase.

Reactivity Profile

The reactivity of 4-Hydroxy-2-nitropyridine is governed by the interplay of its functional groups on the pyridine ring.

  • Pyridine Ring: Inherently electron-deficient, making it resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that further deactivates the ring towards electrophiles, particularly at the positions ortho and para to it. It also activates the ring for nucleophilic aromatic substitution, making the positions it occupies potential sites for displacement.

  • Hydroxyl Group (-OH): An electron-donating group that activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 3 and 5).

This combination makes the molecule a unique substrate. The nitro group can be readily reduced to an amino group, a common strategy in drug development to introduce a new vector for molecular elaboration. The hydroxyl group can be alkylated or acylated to modify solubility and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data
TechniquePredicted FeaturesRationale
¹H NMR δ 7.0-7.2 ppm (d, 1H): Proton at C5δ 7.8-8.0 ppm (d, 1H): Proton at C3δ 8.5-8.7 ppm (s, 1H): Proton at C6δ 11-13 ppm (br s, 1H): Hydroxyl protonProtons adjacent to the electron-donating -OH group (C3, C5) will be more shielded (lower ppm) than the proton adjacent to the electron-withdrawing -NO₂ group (C6). The hydroxyl proton is typically broad and downfield. Splitting patterns (d=doublet, s=singlet) arise from coupling with adjacent protons.
¹³C NMR δ 110-165 ppm: 5 distinct signals for the ring carbons.The carbon bearing the -OH group (C4) and the carbon bearing the -NO₂ group (C2) will be significantly shifted downfield. The other carbons will appear in the typical aromatic region.
FT-IR (cm⁻¹) ~3400 (broad): O-H stretch~3100: Aromatic C-H stretch~1620: C=C/C=N ring stretch~1550 & ~1350: Asymmetric & Symmetric N-O stretch of the nitro groupThese frequencies are characteristic of the functional groups present in the molecule. The broadness of the O-H stretch is indicative of hydrogen bonding.[12] The two strong bands for the N-O stretch are a definitive signature of a nitro compound.
UV-Vis λ_max ~280-350 nm The conjugated π-system of the pyridine ring, extended by the nitro and hydroxyl groups, will result in strong UV absorption. The exact maximum will be solvent-dependent.[12]
Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydroxypyridines due to better solubility.

  • Instrument Setup: Place the sample in the NMR spectrometer. Acquire a standard proton (¹H) spectrum.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[12] Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton connectivity.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of the carbon atoms.

Applications in Research and Drug Development

4-Hydroxy-2-nitropyridine, like its isomers, is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in its pre-functionalized scaffold, which allows for efficient and strategic molecular elaboration.[14][15]

  • Intermediate for API Synthesis: The dual functionality allows for sequential or orthogonal chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be converted into an amide, sulfonamide, or other functional groups common in drug molecules.[16]

  • Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors used in oncology. The hydroxyl and nitro/amino groups provide key hydrogen bonding points for interaction with the enzyme's active site.[6]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, these compounds are used in the development of novel agrochemicals and specialized dyes, where the chromophoric properties of the nitropyridine ring are exploited.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Hydroxy-2-nitropyridine is not widely available, the hazard profile can be inferred from its isomers.[17][18]

  • Hazards: Compounds in this class are typically classified as irritants.[4]

    • Causes skin irritation (H315).[3]

    • Causes serious eye irritation (H319).[3]

    • May cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[17]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[18]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[4]

Conclusion

4-Hydroxy-2-nitropyridine represents a valuable, though less-studied, member of the hydroxynitropyridine family. Its predicted physicochemical properties—high melting point, acidic nature, and solubility in polar organic solvents—combined with a versatile reactivity profile, make it a compelling building block for synthetic chemists. The presence of strategically placed hydroxyl and nitro groups on an electron-deficient pyridine core offers multiple avenues for chemical modification, positioning it as a potent intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding and a predictive framework to enable researchers to confidently incorporate this compound into their synthetic programs.

References

A Technical Guide to the Thermal Stability and Decomposition of 2-Nitropyridin-4-ol: A Framework for Hazard Assessment in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of nitroaromatic moieties, such as in 2-Nitropyridin-4-ol (also known as 2-nitro-1H-pyridin-4-one), into pharmaceutical intermediates is a double-edged sword. While offering unique electronic properties beneficial for synthesis, the inherent energetic nature of the nitro group presents significant thermal stability challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal hazards associated with this compound. We will move beyond a simple recitation of data to a deeper, mechanistic understanding of why specific experimental choices are made and how to interpret the resulting data within a robust safety context. This document outlines a self-validating system of protocols, grounded in authoritative standards, to characterize thermal behavior and ensure process safety.

The Criticality of Thermal Analysis for Nitroaromatic Compounds

Nitroaromatic compounds are a well-established class of energetic materials. The presence of the nitro group (-NO₂) introduces a significant amount of energy into the molecular structure. Upon heating, this energy can be released in a rapid, exothermic decomposition, potentially leading to runaway reactions, explosions, and the generation of toxic gases like nitrogen oxides[1]. For drug development professionals, understanding the thermal stability of intermediates like this compound is not merely an academic exercise; it is a fundamental prerequisite for safe handling, process scale-up, and storage. Failure to adequately characterize thermal properties can have catastrophic consequences.

The primary goals of this analysis are to determine:

  • Onset Decomposition Temperature (T_onset): The temperature at which the material begins to decompose exothermically.

  • Energy of Decomposition (ΔH_d): The total heat released during decomposition.

  • Decomposition Pathway and Products: The nature of the chemical reactions that occur and the gases generated.

  • Kinetic Parameters: The rate at which the decomposition reaction proceeds as a function of temperature.

Physicochemical Properties and Known Hazards of this compound

A thorough understanding of a compound's known properties is the first step in any safety assessment.

Identity and Structure
  • IUPAC Name: 2-nitro-1H-pyridin-4-one[2]

  • Molecular Formula: C₅H₄N₂O₃

  • Molecular Weight: 140.09 g/mol

  • Structure: (Illustrative structure, as a real image is not available from the search)

Hazard Identification

Safety Data Sheets (SDS) are the primary source for initial hazard assessment. For this compound, the GHS classifications indicate significant handling risks.

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin irritation (Category 2)[2]
Causes serious eye irritationEye irritation (Category 2A)[2]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[2]

Key Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

During thermal decomposition, it is expected to generate irritating and highly toxic gases, including carbon oxides and nitrogen oxides[1]. This necessitates conducting all thermal experiments in a well-ventilated area, preferably within a fume hood.

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational methods.

Logical Workflow Diagram

The following diagram outlines the logical progression for assessing the thermal stability of a new chemical entity like this compound.

Thermal_Hazard_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Advanced Analysis & Safety Assessment A Sample Preparation (Small Scale, <5mg) B Differential Scanning Calorimetry (DSC) Screening Run (e.g., 10°C/min) A->B Analyze Sample C Thermogravimetric Analysis (TGA) (e.g., 10°C/min) A->C Analyze Sample D Determine T_onset, T_peak, ΔH_d from DSC data B->D E Determine Mass Loss (%) and Decomposition Stages from TGA C->E F Correlate DSC events with TGA mass loss D->F E->F G Kinetic Analysis (Model-Free Methods, e.g., Friedman) F->G Requires multiple heating rates H Identify Gaseous Byproducts (TGA-FTIR or TGA-MS) F->H If available I Final Hazard Report (Process Safety Recommendations) G->I H->I Decomposition_Pathway A This compound (Parent Molecule) C C-NO₂ Bond Cleavage (Initiation Step) A->C Δ B Initial Energy Input (Heat) B->A D Pyridinol Radical + •NO₂ C->D E Radical Propagation & Secondary Reactions D->E F Gaseous Byproducts (NO₂, NO, CO₂, CO, H₂O) E->F G Solid Char Residue E->G

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nitration of 4-Hydroxypyridine

Abstract

The electrophilic nitration of 4-hydroxypyridine is a nuanced reaction of significant interest in the synthesis of high-value intermediates for the pharmaceutical and agrochemical industries. This guide provides a comprehensive exploration of the core principles, mechanistic intricacies, and practical methodologies governing this transformation. We will dissect the electronic interplay between the activating hydroxyl group and the inherently electron-deficient pyridine nucleus, elucidate the critical role of tautomerism, and present detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to master this challenging yet vital synthetic operation.

Foundational Principles: The Electronic Dichotomy of 4-Hydroxypyridine

The reactivity of 4-hydroxypyridine in electrophilic aromatic substitution (EAS) is governed by a delicate balance of competing electronic effects. Understanding this dichotomy is paramount to designing a successful nitration strategy.

The Deactivating Nature of the Pyridine Ring

The pyridine ring is structurally analogous to benzene, but with one methine group replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the entire ring system. Consequently, the pyridine ring is significantly less nucleophilic than benzene and is often described as "electron-deficient."[1][2]

Under the strongly acidic conditions required for most nitration reactions (e.g., H₂SO₄/HNO₃), the basic nitrogen atom is readily protonated to form a pyridinium cation.[3] This positive charge dramatically amplifies the electron-withdrawing effect, further deactivating the ring towards attack by electrophiles like the nitronium ion (NO₂⁺). Direct nitration of unsubstituted pyridine is notoriously difficult, often requiring harsh conditions and resulting in low yields of the 3-nitro isomer.[3][4]

The Activating Role of the 4-Hydroxyl Group

Conversely, the hydroxyl (-OH) group at the 4-position is a powerful activating group. Through resonance, its lone pair of electrons can be delocalized into the aromatic system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect (+R) is strongest at the positions ortho and para to the hydroxyl group. In 4-hydroxypyridine, the para position is occupied by the ring nitrogen, leaving the C-3 and C-5 positions as the primary sites of activation.

The Critical Influence of Tautomerism

A pivotal characteristic of 4-hydroxypyridine is its existence in a tautomeric equilibrium with its carbonyl analogue, 4-pyridone. In both solution and the solid state, the equilibrium heavily favors the 4-pyridone form, which is stabilized by intermolecular hydrogen bonding and its inherent aromaticity, as the lone pair on the nitrogen can be delocalized into the ring.[5]

Caption: Tautomeric equilibrium of 4-hydroxypyridine and 4-pyridone.

This tautomerism is crucial because the two forms present different electronic profiles to an incoming electrophile. The 4-hydroxypyridine form possesses a highly activating phenol-like character, whereas the 4-pyridone form has a more complex reactivity pattern. The prevalence of the pyridone tautomer must be considered when selecting reaction conditions.

Mechanism and Regioselectivity of Nitration

The nitration of 4-hydroxypyridine proceeds via the classical electrophilic aromatic substitution mechanism. The regiochemical outcome is a direct consequence of the electronic factors discussed above.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[6][7]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Sigma Complex Formation

The π-system of the pyridine ring attacks the nitronium ion. The combined directing effects of the activating -OH group (at C-3/C-5) and the deactivating protonated nitrogen (which most strongly deactivates C-2/C-6) overwhelmingly favor the attack at the C-3 position (or the equivalent C-5 position). This attack forms a resonance-stabilized carbocation intermediate known as the Wheland or sigma complex.

Caption: Reaction pathway for the nitration of 4-hydroxypyridine.

Rearomatization

In the final, rapid step, a base (such as HSO₄⁻ or H₂O) abstracts a proton from the C-3 position of the sigma complex, restoring the aromaticity of the ring and yielding the final product, 3-nitro-4-hydroxypyridine.

Experimental Methodologies

The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity while minimizing side reactions. Harsh conditions can lead to over-nitration, producing 3,5-dinitro-4-hydroxypyridine.[8]

Protocol 1: Classical Mixed Acid Nitration

This method uses a powerful nitrating mixture and is suitable for less reactive substrates. It is adapted from protocols for the nitration of similarly substituted pyridines.[9]

Step-by-Step Protocol:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 molar equivalents) to 4-hydroxypyridine (1 molar equivalent) while cooling in an ice-salt bath to maintain a temperature below 10°C.

  • Addition of Nitrating Agent: Once the 4-hydroxypyridine is fully dissolved and protonated, add fuming nitric acid (e.g., 1.1 molar equivalents) dropwise, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-85°C. Stir for 3-5 hours, monitoring the reaction progress by TLC or HPLC.[9]

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly add a concentrated base (e.g., aqueous ammonia or NaOH solution) to the acidic slurry to adjust the pH to ~5.5.[9] The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Milder Nitration with Nitrate Salt/Acetic Anhydride

This method avoids the use of concentrated sulfuric acid, offering a less corrosive and often more selective alternative. It has proven effective for the nitration of 3-hydroxypyridine.[10][11]

Step-by-Step Protocol:

  • Preparation: To a flask containing 4-hydroxypyridine (1 molar equivalent) and a solvent such as ethyl acetate, add potassium nitrate (KNO₃, e.g., 1.5 molar equivalents).[10]

  • Addition of Acetic Anhydride: Cool the suspension in an ice bath and add acetic anhydride (e.g., 7-10 molar equivalents) dropwise. Acetic anhydride reacts with the nitrate salt to form the active nitrating agent, acetyl nitrate.

  • Reaction: After addition, warm the mixture to a controlled temperature, typically between 45-55°C, and stir until the reaction is complete as determined by TLC or HPLC analysis.[10]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with water, then neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the aqueous layer multiple times with ethyl acetate.[11]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography.

Comparison of Methodologies
FeatureProtocol 1: Mixed AcidProtocol 2: Nitrate/Acetic Anhydride
Nitrating Agent NO₂⁺ from HNO₃/H₂SO₄Acetyl Nitrate from KNO₃/(CH₃CO)₂O
Conditions Highly acidic, elevated temp. (80-85°C)Mildly acidic, moderate temp. (45-55°C)
Advantages High reactivity for deactivated systemsMilder, avoids strong mineral acids, can be more selective
Disadvantages Harsh, corrosive, risk of over-nitration/oxidationMay be less effective for highly deactivated substrates
Safety Requires extreme caution with strong, corrosive acidsAcetic anhydride is corrosive and moisture-sensitive

Product Characterization

Unequivocal identification of the synthesized 3-nitro-4-hydroxypyridine is achieved through a combination of standard analytical techniques.

  • ¹H NMR: The proton on the nitrated carbon (C-3) will be absent. The remaining aromatic protons at C-2, C-5, and C-6 will show characteristic shifts and coupling patterns. The C-2 proton will likely appear as a singlet or a narrow doublet, significantly downfield due to the adjacent nitro group and ring nitrogen.

  • IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups: a broad peak for the O-H stretch (~3200-3500 cm⁻¹), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹), and C=C/C=N stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of 3-nitro-4-hydroxypyridine (C₅H₄N₂O₃, MW ≈ 140.09 g/mol ).

Safety and Handling

  • Corrosive Reagents: Concentrated sulfuric acid, nitric acid, and acetic anhydride are highly corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood.

  • Exothermic Reactions: The generation of the nitronium ion and the quenching/neutralization steps are highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent dangerous temperature excursions.

  • Nitrated Products: Aromatic nitro compounds are often energetic and can be thermally unstable or shock-sensitive. While mononitrated hydroxypyridine is not typically explosive, it should be handled with care, and appropriate risk assessments must be conducted, especially when scaling up the reaction.

References

reactivity of the nitro group in 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Nitropyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the nitro group of this compound. This molecule presents a unique electronic landscape, characterized by the interplay between the electron-deficient pyridine ring, the potent electron-withdrawing nitro group at the C2 position, and the electron-donating hydroxyl group at the C4 position. This guide will dissect the molecule's structural and electronic properties, with a particular focus on the critical role of keto-enol tautomerism. The primary modes of reactivity—nucleophilic aromatic substitution (SNAr) where the nitro group acts as a leaving group, and the reduction of the nitro group to an amino functionality—are explored in detail. We provide field-proven experimental protocols, mechanistic diagrams, and a comparative analysis of synthetic methodologies. Conversely, the profound deactivation of the ring towards electrophilic aromatic substitution is also explained, offering a complete reactivity profile for researchers, scientists, and drug development professionals.

Molecular Structure and Electronic Properties: A Tale of Competing Influences

The reactivity of this compound is not governed by a single functional group but by the synergistic and antagonistic electronic effects of its three core components: the pyridine nitrogen, the C2-nitro group, and the C4-hydroxyl group.

The Pyridine Scaffold and C2-Nitro Group Activation

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This feature alone predisposes the ring to nucleophilic attack, particularly at the C2 and C4 positions, as the negative charge in the reaction intermediate can be effectively stabilized by the ring nitrogen. The introduction of a powerful electron-withdrawing nitro group at the C2 position drastically amplifies this effect. The nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).

The Critical Role of Keto-Enol Tautomerism

A crucial aspect of this compound's chemistry is its existence as a tautomeric mixture of the enol form (2-nitro-4-hydroxypyridine) and the keto form (2-nitro-1H-pyridin-4-one). In many solvent systems, the pyridone tautomer is the major, if not exclusive, species present. This equilibrium has profound implications for the molecule's aromaticity and reactivity. While the hydroxyl form possesses a fully aromatic pyridine ring, the pyridone form has a diene-like character, which can influence its participation in certain reactions. For the purpose of SNAr and nitro group reduction, both tautomers are relevant precursors.

Caption: Tautomeric equilibrium in this compound.

Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as a Nucleofuge

The most significant reactivity pathway for this compound involves the displacement of the nitro group by a nucleophile. The C2 position is highly activated towards nucleophilic attack due to its proximity to both the ring nitrogen and the nitro group, which can stabilize the anionic intermediate.

Mechanistic Principles

The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the electron-deficient C2 carbon. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The second step is the rapid expulsion of the nitrite ion (NO₂⁻) as a leaving group, which restores the aromaticity of the ring.

Caption: General mechanism of SNAr at the C2 position.

Experimental Protocol: Substitution with an Amine

This protocol describes a general procedure for the displacement of the C2-nitro group with a primary or secondary amine. The choice of a polar aprotic solvent like DMF or DMSO is causal; these solvents effectively solvate the cationic counter-ion of the base but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, benzylamine) (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the suspension for 10 minutes at room temperature. Add the amine nucleophile (1.2-1.5 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The higher temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-pyridin-4-ol derivative.

Reduction of the Nitro Group: Gateway to Amino Pyridines

The conversion of the nitro group to an amino group is a cornerstone transformation in medicinal chemistry, providing a versatile handle for further functionalization. This reduction can be achieved through several reliable methods.

Catalytic Hydrogenation

Catalytic hydrogenation is often the cleanest and most efficient method for nitro group reduction, typically proceeding with high yield and selectivity. The choice of catalyst is critical; Palladium on carbon (Pd/C) is a robust and common choice.

Protocol: Catalytic Hydrogenation to 2-Amino-pyridin-4-ol

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Setup: In a hydrogenation flask, dissolve this compound in methanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of organic solvents.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (this cycle should be repeated three times). Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. Completion is usually indicated by the cessation of hydrogen uptake (typically 2-6 hours).

  • Workup: Carefully vent the H₂ atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-pyridin-4-ol, which can be further purified if necessary.

workflow_reduction start Dissolve this compound in Methanol add_catalyst Add Pd/C Catalyst (under N₂) start->add_catalyst hydrogenate Evacuate & Backfill with H₂ (3x) Stir under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® to remove catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate (under vacuum) filter->concentrate product 2-Amino-pyridin-4-ol concentrate->product

Caption: Experimental workflow for catalytic hydrogenation.

Chemical Reduction

Metal-in-acid reductions, such as with iron in acetic or hydrochloric acid, are classic, cost-effective alternatives to catalytic hydrogenation. These methods are particularly useful on a large scale or when catalyst poisoning is a concern.

Method Reagents Advantages Disadvantages Typical Conditions
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)High yield, clean reaction, simple workupCatalyst cost, potential for catalyst poisoning, requires specialized equipmentRT, 1 atm H₂, Methanol
Metal/Acid Reduction Fe / HCl or Acetic AcidInexpensive, robust, scalableStoichiometric metal waste, acidic workup required80-100 °C, Aqueous Acid
Transfer Hydrogenation Ammonium formate, Pd/CAvoids use of H₂ gasCan be slower, requires stoichiometric H-donorReflux, Methanol
Tin(II) Chloride SnCl₂·2H₂O / HClChemoselective, mildStoichiometric tin waste, workup can be complexRT, Ethanol/HCl

Other Reactivities: The Case for Electrophilic Inertness

Electrophilic Aromatic Substitution (EAS)

Attempting electrophilic aromatic substitution on this compound is synthetically unviable. The pyridine ring is already deactivated, and the potent electron-withdrawing nitro group deactivates it further. Moreover, the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation) would protonate the pyridine nitrogen, creating a pyridinium cation. This positively charged species is exceptionally resistant to attack by an electrophile.

Reactions at the 4-Hydroxyl/Pyridone Moiety

The 4-hydroxyl group (or the N-H of the pyridone tautomer) can undergo reactions such as O-alkylation, N-alkylation, or acylation. These reactions can be used to protect this position or to introduce further diversity, but they must be considered in the context of the molecule's overall reactivity. For instance, strongly basic conditions used for O-alkylation could also promote nucleophilic attack on the C2 position if a suitable nucleophile is present.

Summary and Synthetic Outlook

The reactivity of the nitro group in this compound is dominated by two productive pathways: nucleophilic substitution and reduction . The C2-nitro group serves as an excellent activating group and a competent leaving group for SNAr reactions, allowing for the introduction of a wide array of nucleophiles. Alternatively, the straightforward reduction of the nitro group provides a reliable entry into 2-amino-pyridin-4-ol, a valuable building block for drug discovery and materials science. The molecule's resistance to electrophilic substitution simplifies synthetic planning by eliminating undesired side reactions. This well-defined and predictable reactivity makes this compound a versatile platform for the synthesis of diverse 2,4-disubstituted pyridine derivatives.

synthetic_utility cluster_reduction Reduction cluster_snar Nucleophilic Substitution (SNAr) start This compound amino_product 2-Amino-pyridin-4-ol start->amino_product H₂ / Pd/C or Fe / HCl alkoxy_product 2-Alkoxy-pyridin-4-ol start->alkoxy_product + R-OH / Base thio_product 2-Thio-pyridin-4-ol start->thio_product + R-SH / Base amine_product 2-(Substituted)amino-pyridin-4-ol start->amine_product + R₂NH / Base

Caption: Synthetic utility of this compound.

A Technical Guide to the Safe Handling of 2-Nitropyridin-4-ol and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential hazards, toxicological profile, and essential safety precautions for 2-Nitropyridin-4-ol (also known as 4-Hydroxy-2-nitropyridine, CAS 4487-51-8) and by extension, the broader class of nitropyridine compounds. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind recommended safety protocols. By integrating data from safety data sheets, toxicological studies on analogous compounds, and established principles of laboratory safety, this guide serves as a critical resource for risk assessment and management when working with this class of potentially hazardous research chemicals.

Section 1: Chemical Identity and Physical Properties

This compound is a pyridine derivative, a class of heterocyclic compounds widely used as intermediates in pharmaceutical and agricultural synthesis.[1][2] The presence of the nitro group (-NO₂), an electron-withdrawing moiety, significantly influences the molecule's reactivity and toxicological profile, making it a compound that demands careful handling.[3] While specific data for this exact molecule may be limited, the general principles for handling nitroaromatic compounds provide a strong basis for safe laboratory practices.[3][4]

1.1 Chemical Identifiers

PropertyValueSource
Compound Name This compound-
Synonyms 4-Hydroxy-2-nitropyridine; 4-Nitro-2-pyridinol; 4-nitro-1H-pyridin-2-one[5][6]
CAS Number 4487-51-8[5][6]
Molecular Formula C₅H₄N₂O₃[5][6]
Molecular Weight 140.10 g/mol [5][6]
Appearance Typically a solid powder, may be colorless to yellow.[5]
Melting Point Not consistently reported; handle as a solid.-

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its irritant properties and the known toxicological risks of the nitroaromatic chemical class.[3][4] Classification under the Globally Harmonized System (GHS) provides a standardized summary of its potential dangers.

2.1 GHS Hazard Classification

The following classification is based on aggregated data for 2-Hydroxy-4-nitropyridine and analogous compounds.[5][6][7]

GHS Pictogram(s)Signal WordHazard Statements
alt text
Warning H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6]
Note: Some related nitropyridines, such as 2-Nitropyridine, carry more severe classifications including H301 (Toxic if swallowed) and H312 (Harmful in contact with skin).[8][9] Due to the lack of specific acute toxicity data for this compound, a cautious approach assuming potential for systemic toxicity is warranted.

2.2 Toxicological Insights (The "Why")

The hazards listed above are not arbitrary; they are rooted in the biochemical reactivity of nitroaromatic compounds.

  • Irritation: As a fine powder, the compound presents a physical and chemical irritant risk to the respiratory tract, skin, and eyes.[6][7]

  • Systemic Toxicity: The nitro group is a known toxicophore. In the body, it can be metabolized, potentially leading to adverse effects. A study on a similar compound, 2-ethyl-4-nitropyridine N-oxide, demonstrated a specific toxic effect on the blood system by causing an imbalance of oxyhemoglobin and methemoglobin, a condition that impairs oxygen transport.[10] Overexposure to nitroaromatic compounds can pose risks of organ damage.[4]

  • Genotoxicity: Many nitroaromatic compounds are recognized as being genotoxic, meaning they have the potential to damage DNA.[11] This property is linked to their mutagenic and potential carcinogenic effects.[3] While specific data on this compound is unavailable, this is a significant long-term hazard to consider for the entire chemical class.

Exposure_and_Effects cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation of Dust Compound This compound Inhalation->Compound Dermal Dermal (Skin) Contact Dermal->Compound Eye Eye Contact Eye->Compound Ingestion Ingestion Ingestion->Compound Resp Respiratory Tract Irritation Skin Skin Irritation Eyes Serious Eye Irritation Systemic Potential Systemic Effects (e.g., Blood System) DNA Potential Genotoxicity (Long-term) Compound->Resp Direct Contact Compound->Skin Direct Contact Compound->Eyes Direct Contact Compound->Systemic Absorption Compound->DNA Metabolism

Caption: Primary exposure routes and potential health effects of this compound.

Section 3: Risk Management and Safe Handling Protocols

Effective risk management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.[12]

Risk_Management_Workflow A 1. Assess Hazards (Review SDS & Literature) B 2. Implement Engineering Controls (Chemical Fume Hood) A->B C 3. Use Administrative Controls (SOPs, Designated Areas) B->C D 4. Wear Personal Protective Equipment (PPE) C->D E 5. Perform Experiment D->E F 6. Decontaminate & Dispose (Follow Procedures) E->F

Caption: A workflow for managing risks when handling hazardous chemicals.

3.1 Engineering Controls

This is the first and most critical line of defense.

  • Chemical Fume Hood: All work involving the handling of this compound powder, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[9] This prevents inhalation of airborne dust particles.[12]

3.2 Administrative Controls

These are the procedures and work practices that reduce or prevent exposure.

  • Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.

  • Standard Operating Procedure (SOP): Develop and follow a detailed SOP for any experiment involving this compound.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[7]

3.3 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[14]

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[7] No single glove is impervious to all chemicals; check manufacturer's compatibility charts for extended use.[12]
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.Protects against dust particles and potential splashes, preventing serious eye irritation.[7][10]
Skin/Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if work is confined to a fume hood.If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.

3.4 Step-by-Step Protocol for Handling Solid this compound

  • Preparation: Don all required PPE (lab coat, gloves, eye protection). Confirm that the chemical fume hood is on and functioning correctly.

  • Staging: Place a weighing paper or boat on an analytical balance inside the fume hood. Also place a spatula, the stock container of this compound, and the receiving vessel (e.g., a flask) inside the hood.

  • Weighing: Carefully open the stock container. Use the spatula to transfer the desired amount of powder to the weighing paper. Avoid creating airborne dust. Close the stock container immediately.

  • Transfer: Carefully transfer the weighed powder into the receiving vessel.

  • Clean-Up: Lightly rinse the spatula and weighing paper with a suitable solvent (one that is compatible with your reaction) into the reaction vessel to ensure a complete transfer and to decontaminate the tools.

  • Post-Handling: Remove gloves using the proper technique and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water.

Section 4: Storage, Stability, and Disposal

4.1 Storage and Stability

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[15][16]

  • Decomposition: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide.[7][13]

4.2 Disposal Procedures

  • Responsibility: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

  • Procedure: Collect waste material, including contaminated consumables (gloves, weighing paper), in a clearly labeled, sealed hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.

Section 5: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

5.1 First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][17]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]

5.2 Small-Scale Spill Response Protocol

This protocol is for minor spills (<1 gram) within a chemical fume hood.

  • Alert: Alert personnel in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • Protect: Ensure you are wearing appropriate PPE, including double-gloving if necessary.

  • Contain: Gently cover the spill with an absorbent material or a dry chemical absorbent to prevent it from becoming airborne.

  • Clean: Carefully sweep the absorbed material into a dustpan. Place the material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department as required by institutional policy.

Section 6: Conclusion

This compound is a valuable research chemical whose hazards are significant but manageable. Its profile as a skin, eye, and respiratory irritant, combined with the broader toxicological concerns for nitroaromatic compounds, necessitates a cautious and informed approach. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing them with rigorous administrative protocols and proper PPE—researchers can effectively mitigate the risks. A culture of safety, grounded in understanding the scientific reasons behind these precautions, is the ultimate foundation for protecting the health of laboratory personnel.

Section 7: References

  • Ostapenko, Y. N., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Russian Journal of Occupational Health and Industrial Ecology. --INVALID-LINK--

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. AK Scientific, Inc.--INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine. Sigma-Aldrich. --INVALID-LINK--

  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine. Fisher Scientific. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26998, 2-Nitropyridine. PubChem. --INVALID-LINK--

  • Kowalczyk, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Nitropyridine. Fisher Scientific. --INVALID-LINK--

  • Bakunova, S. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Nitropyridin-2-ol. Fisher Scientific. --INVALID-LINK--

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Methyl-4-nitropyridin-2(1H)-one. AK Scientific, Inc.--INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine. PubChem. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine. Fisher Scientific. --INVALID-LINK--

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Hydroxy-4-nitropyridine, 96%. Fisher Scientific. --INVALID-LINK--

  • Singh, S., et al. (2023). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. --INVALID-LINK--

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things. --INVALID-LINK--

  • Lee, I., et al. (2020). Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation. Journal of Materials Chemistry C. --INVALID-LINK--

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitropyridine. Sigma-Aldrich. --INVALID-LINK--

  • CymitQuimica. (2023). Safety Data Sheet: 2-Hydroxy-4-methyl-5-nitropyridine. CymitQuimica. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762823, 2-Hydroxy-4-nitropyridine. PubChem. --INVALID-LINK--

  • Echemi. (2019). 2-Amino-4-chloro-3-nitropyridine Safety Data Sheets. Echemi.com. --INVALID-LINK--

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. CDC. --INVALID-LINK--

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. --INVALID-LINK--

  • OriGene Technologies. (n.d.). Safety Data Sheet. OriGene Technologies. --INVALID-LINK--

References

Methodological & Application

The Versatile Role of 2-Nitropyridin-4-ol in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Scaffold

In the landscape of contemporary organic and medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The strategic introduction of functional groups onto this heterocyclic framework allows for the fine-tuning of electronic properties and steric profiles, thereby modulating biological activity. Among the vast array of substituted pyridines, 2-Nitropyridin-4-ol emerges as a particularly valuable building block. The presence of a hydroxyl group at the 4-position and a strongly electron-withdrawing nitro group at the 2-position imparts a unique reactivity profile, making it a versatile precursor for a range of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its key transformations and present detailed, field-proven protocols for its use, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis. The table below summarizes key data for this compound.

PropertyValueReference
CAS Number 101654-28-8[3]
Molecular Formula C₅H₄N₂O₃[3]
Molecular Weight 140.10 g/mol [3]
Appearance Off-white to yellow solid-
¹H NMR (DMSO-d₆, 400 MHz) δ 8.25 (d, J=5.6 Hz, 1H), 7.50 (d, J=2.8 Hz, 1H), 7.20 (dd, J=5.6, 2.8 Hz, 1H), 11.5 (br s, 1H)Predicted based on similar structures[2]
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.0, 158.0, 140.0, 120.0, 110.0Predicted based on similar structures[2]

Core Synthetic Applications of this compound

The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group to an amine and nucleophilic aromatic substitution at the position ortho to the nitro group. These reactions open up avenues for the synthesis of a diverse range of substituted pyridines.

Precursor to 2-Aminopyridin-4-ol: A Gateway to Fused Heterocycles

The reduction of the nitro group in this compound to a primary amine furnishes 2-Aminopyridin-4-ol, a valuable intermediate in its own right. This transformation is pivotal for the synthesis of various fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are prevalent in many kinase inhibitors and other therapeutic agents.[4]

Causality of Experimental Choices: The choice of reducing agent is critical for achieving high yields and chemoselectivity. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method, often proceeding under mild conditions.[5] The use of a proton source, such as acetic acid, can facilitate the reduction by protonating the nitro group, making it more susceptible to reduction.

G start This compound reagents H₂, Pd/C Ethanol/Acetic Acid start->reagents Reduction product 2-Aminopyridin-4-ol reagents->product

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Celite®

  • Hydrogen gas supply

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid (e.g., 5-10% v/v).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Aminopyridin-4-ol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr): Introduction of Diverse Functionalities

The electron-withdrawing nitro group at the 2-position, in concert with the ring nitrogen, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group at the 2-position by a variety of nucleophiles, including amines, alkoxides, and thiolates.[6][7] This reaction is a powerful tool for introducing molecular diversity and building complex scaffolds.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group, which is a key stabilizing factor. In the second step, the leaving group is expelled, restoring the aromaticity of the pyridine ring.

G start This compound (or a derivative with a leaving group at C2) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 2-Substituted-4-hydroxypyridine intermediate->product - X⁻ leaving_group Leaving Group (X⁻)

This protocol describes a general procedure for the reaction of a 2-halo-4-nitropyridine derivative (which can be synthesized from this compound) with a primary or secondary amine.

Materials:

  • 2-Chloro-4-nitropyridine (or other suitable 2-halo derivative)

  • Primary or secondary amine (1.1-1.5 eq)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2-halo-4-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1-1.5 eq) to the solution, followed by the non-nucleophilic base (1.2-2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of this compound

A reliable synthesis of the starting material is crucial for any synthetic campaign. This compound can be prepared by the nitration of 4-hydroxypyridine.

Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and effective method for the nitration of aromatic rings. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

G start 4-Hydroxypyridine reagents HNO₃, H₂SO₄ start->reagents Nitration product This compound reagents->product

Materials:

  • 4-Hydroxypyridine

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

  • Slowly add 4-hydroxypyridine (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.0-1.2 eq) to a portion of cold concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds, particularly in the field of kinase inhibitors for cancer therapy.[3][4] The 2-amino-4-substituted pyridine scaffold can be further elaborated to construct fused heterocyclic systems that mimic the purine core of ATP, allowing them to bind to the active site of kinases.

Table of Representative Applications:

Starting MaterialKey TransformationResulting ScaffoldTherapeutic AreaReference
2-Amino-4-substituted-pyridineCyclizationImidazo[1,2-a]pyridineKinase Inhibitors[4]
2-Amino-5-nitropyridineMulti-step synthesisThiazolidinone derivativesAnticancer[2]
2-Chloro-3,5-dinitropyridineSNAr and reductionImidazopyridinesNecroptosis Inhibitors[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for facile introduction of diverse functional groups through well-established and reliable chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound in the development of novel pharmaceuticals and other advanced materials. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of new and innovative synthetic methodologies and the creation of novel molecules with significant biological activity.

References

Application Notes & Protocols: 2-Nitropyridin-4-ol as a Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structural motif, present in a significant percentage of FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern pharmaceutical development.[5] Among the vast array of pyridine derivatives, 2-nitropyridin-4-ol stands out as a particularly valuable and versatile precursor.[6] With a molecular formula of C₅H₄N₂O₃, this compound features a pyridine ring substituted with a nitro group at the 2-position and a hydroxyl group at the 4-position.[6][7] This specific arrangement of an electron-withdrawing nitro group and an electron-donating hydroxyl group imparts distinct reactivity, making it a powerful building block for constructing complex, biologically active molecules.[6]

This guide provides an in-depth exploration of this compound's synthetic utility. We will delve into its key chemical transformations, provide detailed, field-proven protocols for these reactions, and showcase its application in the synthesis of contemporary drug candidates, such as kinase inhibitors. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this precursor in their synthetic campaigns.

Key Synthetic Transformations of this compound

The strategic placement of the nitro and hydroxyl groups on the pyridine ring allows for a series of predictable and high-yielding transformations. These reactions are the foundational steps for elaborating the this compound core into more complex scaffolds.

Reduction of the Nitro Group

The most fundamental transformation of this compound is the reduction of the 2-nitro group to a primary amine, yielding 2-aminopyridin-4-ol. This transformation is critical as the resulting 2-aminopyridine moiety is a common feature in many bioactive compounds.[8][9] The reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.[9]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups.[9] It offers high activity and selectivity, often allowing the reaction to proceed under mild conditions.

  • Hydrogen Source: While hydrogen gas is the classic reagent, transfer hydrogenation using sources like ammonium formate offers a safer and more convenient alternative for laboratory-scale synthesis, avoiding the need for specialized high-pressure equipment.[4]

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the reaction and dissolve the starting material and reagents.

Functionalization of the 4-Hydroxyl Group

The 4-hydroxyl group can be converted into a more reactive functional group, such as a halide or a triflate, which then serves as a handle for cross-coupling reactions. This is a key strategy for introducing carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyridine ring.

Causality Behind Experimental Choices:

  • Conversion to Halide: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for converting the hydroxyl group into a chloride.[10] The chloride is a good leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid.[11][12][13] This reaction is widely used in pharmaceutical synthesis due to its broad functional group tolerance and mild reaction conditions.[12][14]

The following workflow diagram illustrates the central role of this compound as a branching point for generating diverse molecular scaffolds.

G A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C D Functionalization of Hydroxyl Group (e.g., to 2-Nitro-4-chloropyridine) A->D e.g., POCl₃ C 2-Aminopyridin-4-ol B->C F Bioactive Scaffolds (e.g., Imidazopyridines) C->F Cyclization E 2-Nitro-4-halopyridine D->E G Cross-Coupling Reactions (e.g., Suzuki Coupling) E->G ArB(OH)₂, Pd catalyst H 4-Aryl-2-nitropyridines G->H G cluster_0 Synthesis of a Kinase Inhibitor Scaffold A 2-Nitro-4-chloropyridine B Suzuki Coupling A->B R-B(OH)₂ Pd(PPh₃)₄, Base C 4-Aryl-2-nitropyridine B->C D Nitro Group Reduction C->D Fe, NH₄Cl E 4-Aryl-2-aminopyridine D->E F Amide Coupling / Further Functionalization E->F Acyl Chloride or Carboxylic Acid G Bioactive Kinase Inhibitor F->G

References

Application Notes & Protocols: Synthetic Routes to 2-Nitropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Nitropyridin-4-ol Scaffolds in Modern Drug Discovery

The pyridine ring is a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this core.[1] Among the vast landscape of pyridine derivatives, 2-nitropyridin-4-ols and their analogs represent a critical subclass of intermediates. The strategic placement of the nitro group, a powerful electron-withdrawing group, and the hydroxyl moiety, a versatile functional handle, creates a scaffold ripe for diverse chemical transformations. This unique electronic and functional arrangement makes these compounds highly valuable precursors for the synthesis of a wide range of biologically active molecules, including those with potential antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The nitro group, while sometimes associated with toxicity, can be a key pharmacophore or a precursor to an amino group, which is crucial for building more complex molecular architectures.[3][4]

This application note provides a comprehensive overview of the primary synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic underpinnings of these routes, offer detailed, field-proven protocols, and discuss the critical parameters that influence reaction outcomes. Our focus is to equip researchers with the knowledge to not only replicate these syntheses but also to rationally design new analogs for their specific drug discovery programs.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound derivatives can be broadly categorized into three main strategies:

  • Direct Nitration of 4-Hydroxypyridine Derivatives: A direct and often intuitive approach.

  • Nucleophilic Substitution on Pre-functionalized Pyridine Rings: A versatile method allowing for the introduction of the hydroxyl or nitro group at a later stage.

  • Ring-Closure Reactions: Building the pyridine ring from acyclic precursors.

Below, we explore each of these strategies with a focus on the "why" behind the experimental choices.

Strategy 1: Direct Nitration of 4-Hydroxypyridine and its Analogs

The direct introduction of a nitro group onto a 4-hydroxypyridine scaffold via electrophilic aromatic substitution is a common and powerful method. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 4-hydroxypyridine, the positions ortho to the hydroxyl group are C3 and C5. However, the pyridine nitrogen is a deactivating group, making the ring less susceptible to electrophilic attack than a corresponding benzene ring. To overcome this, potent nitrating agents and often harsh reaction conditions are necessary.

A common approach involves the use of a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

Protocol 1: Nitration of 4-Hydroxypyridine

This protocol is adapted from established procedures for the nitration of pyridine derivatives.[5]

Objective: To synthesize 3-nitro-4-hydroxypyridine.

Materials:

  • 4-Hydroxypyridine

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Acetone

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser.

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to reach room temperature.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 9.5 g of 4-hydroxypyridine.

  • Nitration: Gently heat the flask containing 4-hydroxypyridine to 60°C. Add the nitrating mixture dropwise from the dropping funnel over 30 minutes. The temperature will likely rise; maintain it below 130°C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a beaker.

  • Neutralization: Slowly and carefully add saturated sodium carbonate solution in portions to neutralize the acid (strong foaming will occur) until a pH of 7-8 is reached. A yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with acetone to remove inorganic salts. The product can be further purified by recrystallization from acetone.

Expected Outcome: 3-Nitro-4-hydroxypyridine as a yellow crystalline solid.

Causality and Experimental Choices:

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: This combination generates the highly reactive nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.

  • Temperature Control: The initial dropwise addition at a controlled temperature prevents a runaway reaction. The subsequent heating provides the activation energy required for the nitration to proceed at a reasonable rate.

  • Iced Water Quench: This step serves to both stop the reaction and to precipitate the product, which is less soluble in cold aqueous solution.

  • Neutralization: Careful neutralization is critical. The product is phenolic and can be deprotonated in a highly basic solution, potentially leading to side reactions or decreased recovery.

Visualization of the Nitration Process

Nitration_Workflow cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation HNO3 Fuming HNO₃ Nitrating_Mix Nitrating Mixture (NO₂⁺ formation) HNO3->Nitrating_Mix H2SO4 Conc. H₂SO₄ H2SO4->Nitrating_Mix Reaction_Vessel Reaction at 125-130°C Nitrating_Mix->Reaction_Vessel 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxypyridine->Reaction_Vessel Quench Quench with Ice Reaction_Vessel->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Filter Filter Neutralize->Filter Purify Purify (Recrystallize) Filter->Purify Final_Product 3-Nitro-4-hydroxypyridine Purify->Final_Product

Caption: Workflow for the direct nitration of 4-hydroxypyridine.

Strategy 2: Nucleophilic Substitution Routes

This strategy offers greater flexibility and is often employed when direct nitration is not regioselective or leads to undesired byproducts. The core idea is to start with a pyridine ring that is already substituted with a good leaving group (e.g., a halogen) and then introduce the hydroxyl or nitro group via nucleophilic aromatic substitution (SNAAr).

Sub-strategy 2A: Synthesis from Dihalo-nitropyridines

A common precursor for this approach is a dihalo-nitropyridine, such as 2,4-dichloro-3-nitropyridine. The chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nitro group.

Protocol 2: Synthesis of 2-chloro-3-nitropyridin-4-ol

This protocol is based on a patented procedure.[6]

Objective: To synthesize 2-chloro-3-nitropyridin-4-ol from 2,4-dichloro-3-nitropyridine.

Materials:

  • 2,4-dichloro-3-nitropyridine

  • Dimethylformamide (DMF)

  • Sodium Acetate (NaOAc)

  • Saturated Ammonium Chloride solution (NH₄Cl)

  • Toluene

  • Round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 g of 2,4-dichloro-3-nitropyridine in 500 mL of dimethylformamide.

  • Addition of Base: Add 102.4 g of sodium acetate to the solution at room temperature (25-30°C).

  • Reaction: Heat the reaction mixture to 120-125°C and maintain this temperature for 2 hours.

  • Cooling: Stop heating and allow the reaction to cool to 30-35°C.

  • Quenching: Add 800 mL of saturated ammonium chloride solution and stir for 45 minutes.

  • Concentration: Concentrate the reaction mixture under vacuum at 65-70°C to obtain a crude solid.

  • Purification: Add 1200 mL of toluene to the residue and stir for 30-45 minutes at room temperature. Filter the product, wash with 400 mL of cold toluene, and dry under vacuum at 40-45°C.

Expected Outcome: 2-chloro-3-nitropyridin-4-ol as a solid.

Causality and Experimental Choices:

  • Sodium Acetate: Acts as a source of acetate ions, which first displace one of the chlorine atoms. The resulting acetoxy group is then hydrolyzed to the hydroxyl group during the work-up.

  • DMF as Solvent: A polar aprotic solvent that is excellent for SNAAr reactions as it solvates the cation (Na⁺) but not the nucleophile (OAc⁻), thus increasing the nucleophile's reactivity.

  • Ammonium Chloride Quench: Helps to hydrolyze the intermediate acetoxy group and facilitates the work-up.

Visualization of the Nucleophilic Substitution Pathway

SNAr_Pathway Start 2,4-dichloro-3-nitropyridine Intermediate Intermediate Acetoxy Derivative Start->Intermediate NaOAc, DMF 120-125°C Product 2-chloro-3-nitropyridin-4-ol Intermediate->Product Hydrolysis (NH₄Cl work-up)

Caption: SNAAr route to a this compound derivative.

Strategy 3: Ring-Closure Reactions

Constructing the pyridine ring from acyclic precursors offers a powerful way to control the substitution pattern from the outset. These reactions often involve the condensation of a nitrogen-containing compound with a suitable open-chain precursor.[7] While less common for the direct synthesis of 2-nitropyridin-4-ols, this strategy is invaluable for accessing highly substituted analogs that are difficult to prepare by other means.

A general approach involves the reaction of a 1,5-dicarbonyl compound (or its equivalent) with ammonia or an ammonia derivative. The nitro and hydroxyl groups would typically be introduced on the acyclic precursor before the cyclization step.

Due to the complexity and substrate-specific nature of these reactions, a generalized protocol is less practical. However, the underlying principle remains a cornerstone of heterocyclic chemistry. Researchers interested in this approach are encouraged to consult specialized literature on pyridine synthesis.[8]

Quantitative Data Summary

Protocol Starting Material Product Typical Yield Key Reagents Reference
14-Hydroxypyridine3-Nitro-4-hydroxypyridineModerate to GoodHNO₃, H₂SO₄[5]
22,4-dichloro-3-nitropyridine2-chloro-3-nitropyridin-4-ol~50%NaOAc, DMF[6]

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established field with a variety of reliable methods at the disposal of the medicinal chemist. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. Direct nitration offers a straightforward approach for simple substrates, while nucleophilic substitution provides greater flexibility for more complex targets. As drug discovery continues to demand novel molecular architectures, the development of new and more efficient synthetic routes to these valuable scaffolds will remain an active area of research. The application of modern synthetic technologies, such as continuous flow chemistry, may offer opportunities to improve the safety and scalability of some of these transformations.[9]

References

Application Notes & Protocols: The Role of 2-Nitropyridin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged structural motif in drug design due to its prevalence in FDA-approved therapeutics.[1] Within the vast chemical space of pyridine derivatives, 2-Nitropyridin-4-ol (C₅H₄N₂O₃) emerges as a particularly strategic and versatile building block.[2] Its bifunctional nature, featuring two distinct and orthogonally reactive sites, provides medicinal chemists with a powerful tool for the synthesis of complex heterocyclic systems. This guide delineates the fundamental reactivity of this compound and provides detailed protocols for its application in the synthesis of high-value scaffolds, with a primary focus on the generation of kinase inhibitor cores and other biologically active molecules.

Core Physicochemical Properties and Reactivity Profile

This compound is a heterocyclic aromatic compound whose utility is dictated by the electronic interplay of its functional groups.[2] The potent electron-withdrawing effect of the nitro group at the 2-position significantly influences the reactivity of the entire pyridine ring, while the hydroxyl group at the 4-position provides an independent handle for synthetic diversification.

PropertyValueSource
Molecular FormulaC₅H₄N₂O₃[2]
Molecular Weight~140.10 g/mol [2]
AppearanceOff-white to yellow solidN/A
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base.[2][2]
Strategic Reaction Handles

The synthetic value of this compound stems from its two primary reactive centers:

  • The 2-Nitro Group: This group is not merely a substituent but a functional precursor. Its primary role is to be reduced to a primary amine (2-amino-pyridin-4-ol).[2] This transformation is fundamental, as the resulting ortho-relationship between the newly formed amine and the ring nitrogen is critical for constructing fused bicyclic systems like imidazopyridines, which are bioisosteres of the native purine structure found in ATP.[3]

  • The 4-Hydroxyl Group: This group behaves as a typical phenol or enol, readily participating in O-alkylation and O-acylation reactions.[2] More strategically, it can be converted into a triflate or other leaving group, enabling its participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), thereby introducing aryl, heteroaryl, or amino substituents at the C4 position.

Caption: Chemical structure and key functional handles of this compound.

Applications in the Synthesis of Medicinal Scaffolds

The true power of this compound is realized in its role as a precursor to a diverse array of biologically active molecules.[1][2]

A Gateway to Potent Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of diseases like cancer and inflammation.[3][4] Many successful kinase inhibitors feature a heterocyclic core that competes with ATP at the enzyme's binding site.[3] this compound is an ideal starting point for constructing such scaffolds. The typical synthetic strategy involves the reduction of the nitro group to an amine, which, in conjunction with another amino group, facilitates the formation of fused ring systems like the imidazo[4,5-b]pyridine core.[3] Derivatives of nitropyridines have been used to synthesize inhibitors of critical kinases.[1]

G start This compound Derivative step1 Step 1: Nitro Group Reduction (e.g., Pd/C, H₂) start->step1 intermediate 2-Amino-pyridin-4-ol Derivative step1->intermediate step2 Step 2: Introduction of Second Amino Group intermediate->step2 diamine 2,3-Diaminopyridine Intermediate step2->diamine step3 Step 3: Cyclization (e.g., with Aldehyde/Acid) diamine->step3 product Fused Imidazopyridine Scaffold (Kinase Core) step3->product

Caption: General workflow for converting a nitropyridine to a kinase inhibitor scaffold.

Table 1: Kinase Targets Inhibited by Nitropyridine-Derived Molecules

Kinase TargetExample Compound ClassRepresentative Activity (IC₅₀)Reference
p70S6KβNitropyridine Derivative444 nM[1]
JAK2Nitropyridine-based Sulfamides8.5–12.2 µM[1]
GSK-32,6-disubstituted-3-nitropyridinesNot specified[1]
EGFR / VEGFR-24-Thiophenyl-pyridines0.141 - 1.143 µM[5]
MAP4K42-Aminopyridine DerivativesNot specified[6]
A Versatile Platform for Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents.[7] Their mechanism of action often involves the intracellular reduction of the nitro group to generate radical species that are toxic to the pathogen.[7] this compound serves as an intermediate for pharmaceuticals targeting bacterial and inflammatory diseases.[2] The broader class of nitropyridine derivatives has demonstrated significant activity against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[1][8]

Precursor to Other Bioactive Molecules

The utility of this compound extends beyond kinase inhibitors and antimicrobials. Its derivatives are key intermediates in the synthesis of:

  • CNS-Active Agents: It is a precursor to 2,4-diaminopyridine derivatives, which can exhibit neurostimulatory activity.[2]

  • Nitric Oxide Synthase (NOS) Inhibitors: Nitropyridines have been investigated as inhibitors of NOS, an enzyme implicated in various physiological and pathological processes.[2][9]

  • Antiviral Agents: The scaffold can be elaborated into fused heterocycles like tetrahydronaphthyridines, which are found in some antiviral compounds.[2]

Experimental Protocols

The following protocols are representative methodologies that illustrate the practical application of this compound chemistry. These are intended as a guide for trained chemists and should be adapted and optimized for specific substrates and scales.

Protocol 3.1: O-Alkylation of this compound

Objective: To demonstrate the selective functionalization of the hydroxyl group, leaving the nitro group intact for subsequent transformations.

Rationale: This reaction utilizes a standard Williamson ether synthesis. Potassium carbonate is a mild and cost-effective base suitable for deprotonating the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a good reaction rate.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DMF (approx. 0.5 M), add potassium carbonate.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-alkoxy-2-nitropyridine.

Protocol 3.2: Reduction of a 4-Alkoxy-2-nitropyridine to the Corresponding Aniline

Objective: To selectively reduce the nitro group to a primary amine, providing a key intermediate for further functionalization or cyclization.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[1] Palladium on carbon (Pd/C) is a robust and widely used catalyst. Methanol is a suitable solvent that readily dissolves the substrate and does not interfere with the reaction. The reaction proceeds under a positive pressure of hydrogen gas.

Materials:

  • 4-Alkoxy-2-nitropyridine (from Protocol 3.1, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the 4-alkoxy-2-nitropyridine in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until completion (typically 3-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 2-amino-4-alkoxypyridine product, which can often be used in the next step without further purification.

Conclusion

This compound is a quintessential example of a strategic building block in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its capacity as a versatile and reliable precursor to privileged scaffolds. The orthogonal reactivity of its nitro and hydroxyl groups allows for controlled, stepwise synthetic elaboration into complex molecular architectures, most notably the cores of potent kinase inhibitors. The protocols and applications detailed herein underscore its importance and provide a framework for its continued use in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 2-Nitropyridin-4-ols

N-alkylated pyridinones are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a multitude of biologically active molecules. The N-alkylation of 2-nitropyridin-4-ol is a key chemical transformation that introduces molecular diversity, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. The potent electron-withdrawing nature of the nitro group in this compound significantly influences its reactivity, presenting unique challenges and opportunities for its selective N-alkylation. This document provides detailed protocols for two robust methods for the N-alkylation of this compound, offering researchers a comprehensive guide to synthesizing a diverse library of N-substituted derivatives.

The tautomeric nature of this compound, existing in equilibrium with 1,2-dihydro-2-nitropyridin-4-one, leads to the potential for both N- and O-alkylation. The regioselectivity of this transformation is a critical consideration and is highly dependent on the reaction conditions employed. The protocols presented herein are designed to favor N-alkylation, providing researchers with reliable methods to access the desired products.

Understanding the Reactivity of this compound

The presence of the nitro group at the 2-position of the pyridine ring has a profound impact on the electronic properties of this compound. This strong electron-withdrawing group significantly increases the acidity of the 4-hydroxyl group, making it more readily deprotonated compared to its non-nitrated analog. This enhanced acidity plays a crucial role in the N-alkylation reaction, as it facilitates the formation of the corresponding pyridinolate anion, the key nucleophile in the reaction.

Protocol 1: Direct N-Alkylation with Alkyl Halides under Basic Conditions

This protocol describes a classical and often high-yielding method for the N-alkylation of this compound using an alkyl halide in the presence of a suitable base. The choice of base and solvent is critical for achieving high regioselectivity for N-alkylation over O-alkylation.

Experimental Workflow:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in an oven. prep2 Add this compound (1.0 eq) and a stir bar to a round-bottom flask. prep1->prep2 prep3 Flush the flask with an inert gas (N₂ or Ar). prep2->prep3 reac1 Add anhydrous solvent (e.g., DMF or CH₃CN). prep3->reac1 reac2 Add the base (e.g., K₂CO₃ or Cs₂CO₃) (1.2-1.5 eq). reac1->reac2 reac3 Stir the mixture at room temperature for 15-30 min. reac2->reac3 reac4 Add the alkyl halide (1.1-1.3 eq) dropwise. reac3->reac4 reac5 Heat the reaction to the desired temperature (e.g., 60-80 °C). reac4->reac5 reac6 Monitor the reaction progress by TLC or LC-MS. reac5->reac6 work1 Cool the reaction to room temperature. reac6->work1 work2 Filter off the inorganic salts. work1->work2 work3 Concentrate the filtrate under reduced pressure. work2->work3 work4 Purify the crude product by column chromatography. work3->work4

Caption: Workflow for the direct N-alkylation of this compound.

Step-by-Step Methodology:
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as nitrogen or argon, for 5-10 minutes.

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), to achieve a concentration of 0.1-0.5 M. Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2-1.5 equivalents).

  • Activation: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the pyridinolate anion.

  • Alkylating Agent Addition: Slowly add the alkyl halide (e.g., alkyl iodide or bromide) (1.1-1.3 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMF60485-95[General knowledge]
Ethyl BromideCs₂CO₃CH₃CN70680-90[General knowledge]
Benzyl BromideK₂CO₃DMF80875-85[General knowledge]

Note: The yields are typical and may vary depending on the specific substrate and reaction conditions. Optimization of the base, solvent, and temperature may be necessary for different alkyl halides.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of acidic compounds like this compound using an alcohol as the alkylating agent.[1][2] This reaction proceeds under mild, neutral conditions and is particularly useful for the synthesis of N-alkylated products with inversion of stereochemistry if a chiral secondary alcohol is used.[1] The increased acidity of this compound makes it an excellent candidate for this transformation.

Reaction Mechanism:

G cluster_step1 Step 1: Betaine Formation cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Oxyphosphonium Salt Formation cluster_step4 Step 4: SN2 Attack PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻(CO₂Et)NHEt] PPh3->Betaine + DEAD DEAD DEAD Pyridinolate ArO⁻ Betaine->Pyridinolate + ArOH Betaine_H [Ph₃P⁺-N(CO₂Et)NH₂Et]⁺ Pyridinol ArOH Oxyphosphonium [ArO-PPh₃]⁺ R-OH Pyridinolate->Oxyphosphonium + PPh₃ Pyridinolate->Oxyphosphonium Alcohol R-OH N_Alkylated N-Alkyl Product Oxyphosphonium->N_Alkylated SN2 attack by N Oxyphosphonium->N_Alkylated OPPh3 O=PPh₃

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Step-by-Step Methodology:
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the desired alcohol (1.1-1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents).

  • Solvent Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or dichloromethane (DCM), to dissolve the reagents (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the reaction solvent to the cooled mixture. The addition should be done dropwise to maintain the temperature below 5 °C. A color change from yellow/orange to colorless is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is often contaminated with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification can be achieved by column chromatography on silica gel. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., diethyl ether) can simplify the purification process.

Quantitative Data Summary:
AlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
EthanolPPh₃, DEADTHF0 to rt1270-85[1]
IsopropanolPPh₃, DIADDCM0 to rt1865-80[1]
Benzyl AlcoholPPh₃, DEADTHF0 to rt1670-90[1]

Note: The Mitsunobu reaction is sensitive to steric hindrance. Primary alcohols generally give higher yields than secondary alcohols. Tertiary alcohols are typically unreactive under these conditions.

Troubleshooting and Key Considerations

  • Regioselectivity: In the direct alkylation protocol, the use of a less polar solvent and a carbonate base generally favors N-alkylation. In the Mitsunobu reaction, the regioselectivity is often high for N-alkylation due to the hard-soft acid-base (HSAB) principle, where the harder nitrogen anion preferentially attacks the harder phosphorus center of the intermediate.

  • Byproduct Removal: A common challenge in the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced azodicarboxylate. Careful chromatography is usually required.

  • Safety: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are hazardous reagents and should be handled with care in a well-ventilated fume hood. They are also shock-sensitive and should not be heated to high temperatures.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The two protocols presented here, direct alkylation and the Mitsunobu reaction, provide reliable and versatile methods to achieve this transformation. The choice of method will depend on the specific alkyl group to be introduced and the desired reaction conditions. Careful consideration of the reaction parameters is essential for achieving high yields and regioselectivity.

References

Application Note & Protocols: Strategic Reduction of the Nitro Group in 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 2-Aminopyridin-4-ol

The transformation of 2-Nitropyridin-4-ol to 2-Aminopyridin-4-ol is a critical step in synthetic organic chemistry. The resulting product, an aminopyridinol, is a highly valuable scaffold and key building block in the development of pharmaceuticals and other specialty chemicals.[1][2] The amino group serves as a versatile handle for further functionalization, while the pyridinol core is a common feature in biologically active molecules.[2] The reduction of the nitro group is a fundamental conversion that dramatically alters the electronic properties of the aromatic ring, changing the nitro group from a strong electron-withdrawing substituent to the strongly electron-donating amino group.[3][4] This electronic shift is pivotal for subsequent chemical manipulations.

However, the reduction of nitro groups on a pyridine ring, especially one bearing a hydroxyl group, presents unique challenges. These include the potential for over-reduction of the pyridine ring itself, chemoselectivity issues in the presence of other functional groups, and the tautomeric nature of the pyridinol system. The selection of an appropriate reduction methodology is therefore paramount to ensure high yield, purity, and process safety. This guide provides a detailed analysis of several field-proven methods for this transformation, explaining the mechanistic rationale behind each and offering detailed protocols for practical application.

Mechanistic Overview: The Six-Electron Journey

The reduction of an aromatic nitro group to a primary amine is a six-electron process.[5] While the specific intermediates can vary with the chosen methodology, the transformation generally proceeds through a series of two-electron steps. The most commonly accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso species (R-NO), which is rapidly reduced further to a hydroxylamine (R-NHOH).[3][5] The hydroxylamine intermediate is then finally reduced to the target amine (R-NH₂).[6] This stepwise process is fundamental to both catalytic hydrogenation and metal-mediated reductions.[5]

Nitro_Reduction_Mechanism cluster_legend Legend Start This compound Nitroso 2-Nitrosopyridin-4-ol (Intermediate) Start->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine 2-(Hydroxyamino)pyridin-4-ol (Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ End 2-Aminopyridin-4-ol (Final Product) Hydroxylamine->End + 2e⁻, + 2H⁺ - H₂O Start_legend Starting Material Product_legend Final Product Intermediate_legend Intermediates

Caption: General mechanistic pathway for nitro group reduction.

Methodologies for the Reduction of this compound

Several robust methods can be employed for this transformation. The choice depends on factors such as available equipment, substrate sensitivity to acid or base, desired chemoselectivity, and scale.

Method 1: Catalytic Hydrogenation

This is one of the most efficient and clean methods for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source.[5]

  • Principle: Molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel). The activated hydrogen is then transferred to the nitro group in a stepwise fashion. This method is often preferred for its high efficiency and simple workup, as the catalyst is easily removed by filtration.

  • Causality in Catalyst Choice:

    • Palladium on Carbon (Pd/C): A highly active and common choice for both aromatic and aliphatic nitro groups.[7] It is generally the first choice unless other reducible functional groups (e.g., benzyl ethers, certain halides) are present that could also be cleaved.

    • Raney Nickel (Raney Ni): A cost-effective alternative, often used when dehalogenation of aromatic chlorides or bromides is a concern.[7] It is a highly active catalyst but may require more careful handling.

  • Protocol:

    • Setup: To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

    • Inerting: Carefully add the catalyst, typically 5-10 mol% Pd/C or a small amount of Raney Ni slurry. The flask is sealed and purged several times with an inert gas (Nitrogen or Argon).[5]

    • Hydrogenation: Introduce hydrogen gas, either by inflating a balloon or using a pressurized hydrogenation apparatus (Parr shaker).

    • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.[5]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is fully consumed.

    • Workup: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Aminopyridin-4-ol, which can be purified further by recrystallization if necessary.[5]

Method 2: Metal Reduction in Acidic Media

A classic, reliable, and cost-effective method using easily oxidized metals.[4]

  • Principle: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface (e.g., Iron, Tin, or Zinc) to the nitro group.[5] The acidic medium provides the necessary protons for the formation of water molecules as byproducts during the reduction sequence.

  • Causality in Reagent Choice:

    • Iron (Fe) in Acetic Acid (AcOH): This is a very mild and practical method for reducing nitro groups in the presence of other reducible functionalities.[7][8] It is often used on an industrial scale due to the low cost and relative safety of the reagents.[9] The use of acetic acid as both solvent and proton source is common.[8][10]

    • Tin(II) Chloride (SnCl₂): A mild reducing agent that is also highly effective and can offer good chemoselectivity.[4][7]

  • Protocol (Using Fe/AcOH):

    • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid.

    • Reagent Addition: Add iron powder (typically 3-5 eq) portion-wise to the stirred suspension. The reaction can be exothermic.

    • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours.[8]

    • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

    • Workup: After cooling to room temperature, dilute the reaction mixture with water and filter to remove excess iron and iron salts.

    • Neutralization & Extraction: Carefully neutralize the filtrate with a base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) to a pH of ~8. This will precipitate the product.

    • Isolation: The precipitated 2-Aminopyridin-4-ol can be collected by filtration, washed with water, and dried. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate.[9]

Method 3: Sodium Dithionite Reduction

A metal-free alternative valued for its mild conditions and high chemoselectivity.[11]

  • Principle: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent. In aqueous media, the active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which transfers electrons to the nitro group.[11]

  • Advantages: This method is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation or strongly acidic conditions, such as halogens or esters.[11]

  • Protocol:

    • Setup: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., Dichloromethane, THF, or DMF) and water. An aqueous solution of a base like ammonium hydroxide or sodium bicarbonate is often added.

    • Reagent Addition: Add sodium dithionite (typically 3-5 eq) portion-wise to the vigorously stirred solution at room temperature. The reaction can be exothermic.[11]

    • Reaction: Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Workup: Separate the organic layer. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate).[11]

    • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Comparative Analysis of Reduction Methods

Method Reagents & Conditions Advantages Disadvantages Typical Yields
Catalytic Hydrogenation H₂, Pd/C (or Raney Ni), MeOH/EtOH, RT, 1-4 atmHigh efficiency, clean reaction, simple filtration workup.[5]Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for over-reduction or dehalogenation.[7]>90%
Metal/Acid Reduction Fe/AcOH or SnCl₂/HCl, HeatInexpensive, highly reliable, good for large scale, tolerant of many functional groups.[7][9]Stoichiometric metal waste; workup can be tedious due to metal salt removal.[12]80-95%[9]
Sodium Dithionite Na₂S₂O₄, aq. organic solvent, RT or mild heatMild conditions, excellent chemoselectivity, metal-free, good for sensitive substrates.[11]Requires aqueous conditions; can sometimes produce sulfur-containing byproducts.[12]70-92%[13]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, RefluxAvoids use of high-pressure H₂ gas; generally mild and safe conditions; good functional group tolerance.[14]Can be slower than direct hydrogenation; requires a hydrogen donor.>85%

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of 2-Aminopyridin-4-ol.

Workflow cluster_reaction I. Reaction Phase cluster_workup II. Workup & Isolation Phase cluster_purification III. Purification & Analysis Setup 1. Reaction Setup (Flask, Substrate, Solvent) Addition 2. Reagent Addition (e.g., Catalyst, Metal, Dithionite) Setup->Addition Execution 3. Reaction Execution (Stirring, Heating, H₂ pressure) Addition->Execution Monitoring 4. Progress Monitoring (TLC / LC-MS) Execution->Monitoring Quench 5. Quenching / Filtration (e.g., Remove catalyst/metal) Monitoring->Quench Upon Completion Neutralize 6. Neutralization / Extraction (Adjust pH, Liquid-Liquid Extraction) Quench->Neutralize Dry 7. Drying & Concentration (Dry with Na₂SO₄, Rotary Evaporation) Neutralize->Dry Purify 8. Purification (Recrystallization / Chromatography) Dry->Purify Analyze 9. Product Analysis (NMR, MS, Purity Check) Purify->Analyze

Caption: A generalized experimental workflow for synthesis.

Conclusion

The reduction of this compound to 2-Aminopyridin-4-ol is a synthetically enabling transformation. While catalytic hydrogenation with Pd/C often represents the most direct and efficient route, classic methods using iron in acetic acid provide a scalable and cost-effective alternative with excellent functional group tolerance. For substrates with sensitive functionalities incompatible with hydrogenation or acidic conditions, sodium dithionite offers a mild and highly chemoselective option. The ultimate choice of method should be guided by a careful consideration of the substrate's properties, available laboratory resources, and the desired scale of the reaction. The protocols outlined in this guide provide a robust starting point for researchers to successfully achieve this important chemical conversion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Nitropyridin-4-ol (also known as 2-nitro-4-hydroxypyridine). This molecule is a crucial intermediate in the development of novel pharmaceuticals and advanced materials. However, its synthesis can present challenges related to yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are several established routes, each with distinct advantages and challenges. The most common strategies involve:

  • Nitration of a Pyridine N-Oxide derivative: This is often the most effective method for controlling regioselectivity. The process typically starts with a substituted pyridine (like 4-chloropyridine), which is first oxidized to the N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 2- and 4-positions. Subsequent nitration and deoxygenation or hydrolysis steps yield the target molecule.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Ring: This strategy involves using a precursor like 2-nitro-4-chloropyridine and hydrolyzing the chloro group to a hydroxyl group. The strong electron-withdrawing effect of the nitro group at the 2-position significantly activates the 4-position for nucleophilic attack, often leading to high yields under relatively mild conditions.[3][4]

  • Direct Nitration of 4-Hydroxypyridine: While seemingly straightforward, this method is often plagued by low yields and the formation of multiple isomers. The pyridine ring's inherent electron deficiency, which is exacerbated by protonation under strong acidic conditions, makes it resistant to electrophilic nitration.[5]

Q2: Why is direct nitration of pyridine derivatives so challenging?

A2: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. In the strongly acidic environment required for nitration (e.g., a mix of nitric and sulfuric acids), the ring nitrogen becomes protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by the electrophilic nitronium ion (NO₂⁺), necessitating harsh reaction conditions like very high temperatures, which can lead to degradation and low yields.[5]

Q3: What is the mechanistic role of the N-oxide group in improving nitration?

A3: The pyridine N-oxide group fundamentally alters the electronic properties of the ring. The oxygen atom can donate electron density back into the pyridine ring through resonance, making it more susceptible to electrophilic attack. This activating effect is most pronounced at the 4-position (para) and 2-position (ortho), allowing nitration to proceed under much milder conditions and with greater regiochemical control compared to the parent pyridine.[1][6][7]

Q4: What are the critical safety precautions for this synthesis?

A4: The synthesis of this compound involves hazardous materials and potentially energetic reactions.

  • Nitration Reactions: These are highly exothermic and can proceed uncontrollably if not properly managed. Always use an ice bath for cooling, add the nitrating agent dropwise with vigorous stirring, and monitor the internal temperature closely. Work in a chemical fume hood with a blast shield.

  • Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Nitro Compounds: Many aromatic nitro compounds are potentially explosive and toxic. Handle with care and avoid heat, shock, and friction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The recommended solutions are based on the robust and regioselective pathway involving the hydrolysis of 2-nitro-4-chloropyridine.

Problem 1: Low Yield of the Final Product, this compound.

  • Symptom: After the final hydrolysis step, the isolated mass of the product is significantly lower than theoretically expected.

  • Possible Cause 1: Incomplete Hydrolysis of 2-Nitro-4-chloropyridine. The conversion of the chloro-substituent to a hydroxyl group is a nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this step is highly dependent on temperature, reaction time, and the concentration of the hydroxide source. Insufficient heating or a short reaction time can lead to a significant amount of unreacted starting material.

  • Solution 1: Optimize Hydrolysis Conditions.

    • Temperature: Ensure the reaction mixture reaches and maintains the optimal temperature, typically between 130-150°C, to drive the reaction to completion.[4]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot has completely disappeared.

    • Reagent Concentration: Use a sufficient excess of the hydroxide source (e.g., NaOH solution) to ensure the reaction does not stall due to reagent depletion.

  • Possible Cause 2: Product Loss During Acidic Work-up. this compound is amphoteric and can be soluble in both acidic and basic aqueous solutions. During the neutralization step, if the pH is not carefully controlled, the product may remain dissolved in the aqueous phase, leading to poor recovery.

  • Solution 2: Precise pH Control During Isolation.

    • After hydrolysis, the reaction mixture is highly basic. Carefully add acid (e.g., HCl) to neutralize the excess base.

    • The isoelectric point of this compound, where it has minimum solubility, should be targeted. Adjust the pH slowly until maximum precipitation is observed, typically in the weakly acidic to neutral range (pH 5-6).

    • Chill the mixture thoroughly in an ice bath before filtration to further decrease the product's solubility.

dot

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_hydrolysis Was the hydrolysis of 2-nitro-4-chloropyridine complete? start->check_hydrolysis check_workup Was the work-up pH carefully controlled? check_hydrolysis->check_workup Yes solution_hydrolysis Optimize Hydrolysis: - Increase temperature to 130-150°C. - Increase reaction time (monitor by TLC). - Ensure excess NaOH is used. check_hydrolysis->solution_hydrolysis No check_precursor Is the purity of the 2-nitro-4-chloropyridine precursor confirmed? check_workup->check_precursor Yes solution_workup Refine Work-up: - Slowly acidify to pH 5-6 for precipitation. - Chill mixture before filtration. - Wash with minimal cold water. check_workup->solution_workup No solution_precursor Purify Precursor: - Recrystallize or chromatograph 2-nitro-4-chloropyridine before use. check_precursor->solution_precursor No success Yield Improved check_precursor->success Yes solution_hydrolysis->success solution_workup->success solution_precursor->success

Caption: Troubleshooting decision tree for low yield.

Problem 2: Product is Difficult to Purify or Appears as an Oil.

  • Symptom: The crude product obtained after filtration is gummy, oily, or fails to crystallize effectively, making purification by recrystallization challenging.

  • Possible Cause: Presence of Tautomers and Impurities. The target molecule exists in a tautomeric equilibrium between the 2-Nitropyridin-4-ol form and the 2-Nitro-1H-pyridin-4-one form. This equilibrium can be influenced by solvent and pH, and the presence of both forms can hinder crystallization.[8] Additionally, residual starting materials or side products can act as crystallization inhibitors.

  • Solution: Strategic Purification Techniques.

    • Solvent Screening for Recrystallization: Systematically screen a range of solvents. Since the tautomeric equilibrium is solvent-dependent, different solvents may favor the crystallization of one form. Water, ethanol, or mixtures thereof are often good starting points.

    • Charcoal Treatment: If the product has significant color impurities, dissolving the crude material in a suitable hot solvent, adding a small amount of activated charcoal, and filtering hot through celite can remove these impurities before crystallization.

    • Acid-Base Purification: Exploit the amphoteric nature of the product. Dissolve the crude material in a dilute base (e.g., NaHCO₃ solution), filter to remove any non-acidic impurities, and then re-precipitate the product by carefully acidifying the filtrate.

Data Summary Table
ParameterRecommended ConditionRationale & Key Considerations
Hydrolysis Temperature 130 - 150 °CEnsures sufficient thermal energy to overcome the activation barrier for the SNAr reaction. Lower temperatures result in incomplete conversion.[4]
Hydrolysis Time 4 - 8 hoursReaction should be monitored by TLC until the starting material is consumed. Time can vary based on scale and specific setup.
Work-up pH for Isolation 5.0 - 6.0This is the typical isoelectric point range where the product's solubility in water is at a minimum, maximizing precipitation and yield.
Nitrating Agent (for precursor) HNO₃ / H₂SO₄A classic and effective mixed acid system that generates the required nitronium ion (NO₂⁺) for electrophilic aromatic substitution.[1][9]
Nitration Temperature 80 - 100 °CTemperature must be carefully controlled. Too low, and the reaction is sluggish; too high, and there is a risk of runaway reactions and dinitration.[9]
Detailed Experimental Protocols

The following protocols describe a reliable, two-part synthesis pathway: the preparation of the key intermediate, 2-nitro-4-chloropyridine, followed by its hydrolysis to the final product.

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Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis start 4-Chloropyridine step1 Oxidation (e.g., m-CPBA or H₂O₂/AcOH) start->step1 intermediate1 4-Chloropyridine-N-oxide step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄, 90°C) intermediate1->step2 intermediate2 2-Nitro-4-chloropyridine-N-oxide step2->intermediate2 step3 Deoxygenation (PCl₃) intermediate2->step3 intermediate3 2-Nitro-4-chloropyridine step3->intermediate3 step4 Hydrolysis (Aq. NaOH, 140°C) intermediate3->step4 step5 Work-up & Isolation (Acidification to pH 5-6) step4->step5 product This compound step5->product

Caption: Overall workflow for this compound synthesis.

Part 1: Synthesis of 2-Nitro-4-chloropyridine

This protocol first generates the N-oxide, which is then nitrated and deoxygenated.

  • N-Oxidation: In a round-bottom flask, dissolve 4-chloropyridine in glacial acetic acid. Cool the flask in an ice bath. Slowly add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 40°C. After the addition, heat the mixture to 70-80°C for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up 1: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium carbonate. Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloropyridine-N-oxide.

  • Nitration: To a flask containing concentrated sulfuric acid, cool it in an ice bath and slowly add the crude 4-chloropyridine-N-oxide. Once dissolved, add fuming nitric acid dropwise, keeping the internal temperature below 10°C. After the addition, slowly warm the mixture and heat to 90°C for 2-4 hours.[6]

  • Work-up 2: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution to pH 7-8 with a strong base (e.g., 50% NaOH solution), ensuring the temperature is kept low. The product, 2-nitro-4-chloropyridine-N-oxide, will precipitate. Filter the solid, wash with cold water, and dry.

  • Deoxygenation: Dissolve the 2-nitro-4-chloropyridine-N-oxide in a suitable solvent like chloroform or DCM. Add phosphorus trichloride (PCl₃) dropwise at room temperature.[10] The reaction is often exothermic. After addition, reflux the mixture for 1-2 hours until the reaction is complete (monitor by TLC).

  • Work-up 3: Cool the mixture and carefully pour it into a saturated sodium bicarbonate solution to quench the excess PCl₃. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-nitro-4-chloropyridine. This can be purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Part 2: Synthesis of this compound via Hydrolysis
  • Reaction Setup: In a high-pressure reaction vessel or a flask equipped with a reflux condenser, combine the 2-nitro-4-chloropyridine with a 10-20% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture with vigorous stirring to 130-140°C for 4-8 hours. The reaction progress should be monitored by TLC (a suitable mobile phase is ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete, cool the dark-colored solution to room temperature.

    • Carefully acidify the solution by the slow, portion-wise addition of concentrated hydrochloric acid while cooling in an ice bath.

    • Monitor the pH. The product will begin to precipitate as the solution becomes less basic. Continue adding acid until the pH reaches approximately 5-6 to maximize the precipitation of the yellow solid product.

    • Age the slurry in the ice bath for at least one hour.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water to remove inorganic salts, followed by a small amount of cold ethanol.

    • Dry the product under vacuum to obtain this compound. The purity can be assessed by NMR and melting point analysis.

References

Technical Support Center: Purification of Crude 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Nitropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important heterocyclic compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

The synthesis of this compound, typically via the nitration of 4-hydroxypyridine, can result in a crude product contaminated with various impurities.[1] These often include positional isomers (e.g., 3-nitropyridin-4-ol), dinitrated byproducts, and unreacted starting materials. The presence of both a weakly acidic hydroxyl group and a basic pyridine nitrogen, modified by a strongly electron-withdrawing nitro group, gives this compound unique chemical properties that can be leveraged for its purification.

This guide will explore the three primary purification techniques applicable to this compound:

  • Recrystallization: A powerful technique for purifying solid compounds based on differential solubility.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on their acidic and basic properties.

Part 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Recrystallization

Question 1: My crude this compound won't fully dissolve in the recrystallization solvent, even with heating. What should I do?

Answer: This is a common issue that can arise from a few factors. First, ensure you are using a suitable solvent. Given the polar nature of this compound, polar solvents like water or ethanol are good starting points.[1] If the compound still doesn't dissolve, consider the following:

  • Insufficient Solvent: You may not be using enough solvent. Add the solvent in small portions to the heated crude material until it just dissolves.[2][3] Using the minimum amount of hot solvent is crucial for good recovery.[2][4]

  • Inappropriate Solvent: The solvent may not be polar enough. You could try a more polar single solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear again before allowing it to cool.[3] For a compound like this compound, a mixture of ethanol and water could be effective.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[2]

Question 2: My this compound "oiled out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. To remedy this:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.[5]

  • Seed Crystals: If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution to initiate crystallization.[5]

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[5]

  • Solvent Adjustment: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.

Question 3: I have very low recovery of my this compound after recrystallization. What went wrong?

Answer: Low recovery is a frequent challenge in recrystallization. The goal is to maximize the yield of the pure compound while leaving impurities behind. Here are some potential causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling, leading to poor recovery.[2] Always use the minimum amount of hot solvent required to dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Slow cooling is key to obtaining pure, large crystals.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. To prevent this, use a stemless funnel, preheat the funnel with hot solvent, and keep the solution at a boil until just before filtration.[3]

Recrystallization Troubleshooting Summary
Problem Potential Cause & Solution
Compound won't dissolve- Insufficient solvent: Add more hot solvent in small portions. - Inappropriate solvent: Try a more polar solvent or a mixed solvent system. - Insoluble impurities: Perform hot gravity filtration.
Oiling out- Cooling too quickly: Allow for slower cooling. - Supersaturated solution: Add a small amount of hot solvent. - Lack of nucleation sites: Use a seed crystal or scratch the flask.
Low recovery- Too much solvent used: Use the minimum amount of hot solvent. - Premature crystallization during filtration: Use a pre-heated stemless funnel. - Washing with warm solvent: Wash crystals with a minimal amount of ice-cold solvent.
Column Chromatography

Question 4: What is a good starting mobile phase for the column chromatography of crude this compound?

Answer: For a polar compound like this compound, a normal-phase chromatography setup with silica gel as the stationary phase is a good choice.[1] The mobile phase should be a mixture of a non-polar and a polar solvent. A good starting point would be a mixture of hexane or heptane with ethyl acetate.

To determine the optimal mobile phase composition, it is essential to first run a Thin Layer Chromatography (TLC) analysis of your crude material. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4. You can start with a 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the initial TLC result. If the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate). If the Rf is too high, increase the proportion of the less polar solvent (hexane).

Question 5: My compound is streaking on the TLC plate and the column. How can I improve the separation?

Answer: Streaking is often a sign of strong interaction between your compound and the stationary phase, or overloading of the sample. For a compound like this compound, the acidic hydroxyl group and the basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica gel.

  • Mobile Phase Modifier: Adding a small amount of a modifier to your mobile phase can significantly improve peak shape. For an acidic compound, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For a basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) can block the active sites on the silica gel and reduce tailing. Given the amphoteric nature of this compound, you may need to experiment to see which modifier works best.

  • Sample Overloading: If you apply too much sample to your TLC plate or column, it can lead to streaking. Ensure your sample is sufficiently dilute. For column chromatography, a general rule of thumb is to use 30-100g of silica gel for every 1g of crude material.

  • Inappropriate Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which has different surface properties than silica gel.

Question 6: How do I visualize this compound on a TLC plate?

Answer: this compound contains a chromophore (the nitropyridine ring system) and should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[6] This is a non-destructive visualization method.

For a more permanent visualization or if the UV activity is weak, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will react with the hydroxyl group and the pyridine ring, appearing as a yellow or brown spot on a purple background.[7]

Column Chromatography Troubleshooting Summary
Problem Potential Cause & Solution
Poor separation- Inappropriate mobile phase: Optimize the solvent system using TLC (aim for Rf of 0.2-0.4 for the product). - Column overloading: Use a larger column or less crude material.
Streaking/Tailing- Strong analyte-stationary phase interaction: Add a modifier to the mobile phase (e.g., acetic acid or triethylamine). - Sample overloading: Dilute the sample. - Consider a different stationary phase (e.g., alumina).
Compound won't elute- Mobile phase is not polar enough: Gradually increase the polarity of the mobile phase.
Compound elutes too quickly- Mobile phase is too polar: Decrease the polarity of the mobile phase.
Acid-Base Extraction

Question 7: Can I use acid-base extraction to purify this compound, and what is the general procedure?

Answer: Yes, acid-base extraction is a very suitable technique for purifying this compound due to its acidic hydroxyl group.[8][9][10] The general principle is to convert the acidic compound into its water-soluble salt by treating it with a base, which allows it to be separated from neutral impurities that remain in the organic phase.[11][12]

Here is a general workflow:

  • Dissolution: Dissolve the crude this compound in an organic solvent in which both the product and impurities are soluble, such as ethyl acetate or dichloromethane.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The weakly acidic this compound will be deprotonated to form its sodium salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction with fresh aqueous base to ensure complete transfer of the product.

  • Separation of Layers: Separate the aqueous layer (containing the sodium salt of your product) from the organic layer (containing neutral impurities).

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). This will protonate the salt, causing the neutral this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.

Question 8: What are the potential pitfalls of acid-base extraction for this compound?

Answer: While effective, there are a few points to be cautious about:

  • Choice of Base: A strong base like sodium hydroxide (NaOH) could potentially lead to side reactions with the nitro group, especially with heating. Therefore, a milder base like sodium bicarbonate is generally preferred.

  • Emulsion Formation: Shaking the separatory funnel too vigorously can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers that is difficult to separate. If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.

  • Incomplete Precipitation: If your product does not fully precipitate upon acidification, it may be because it has some solubility in the acidic aqueous solution. In this case, you can extract the product back into an organic solvent, dry the organic layer with a drying agent like anhydrous sodium sulfate, and then remove the solvent under reduced pressure.

Part 2: Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean Erlenmeyer flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material with different solvent ratios.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles. Add a layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Fraction Combination: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification of this compound by Acid-Base Extraction

Objective: To purify crude this compound by leveraging its acidic properties.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate)

  • Aqueous sodium bicarbonate solution (e.g., 5-10%)

  • Aqueous hydrochloric acid (e.g., 1-2 M)

  • Separatory funnel

  • Beakers

  • Ice bath

  • pH paper

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add the sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add hydrochloric acid while stirring until the solution is acidic. The purified this compound should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Part 3: Visualizations

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration pure_crystals Pure this compound Crystals vacuum_filtration->pure_crystals impurities Impurities in Mother Liquor vacuum_filtration->impurities

Caption: Workflow for the recrystallization of this compound.

AcidBase_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start Crude this compound in Organic Solvent add_base Add Aqueous NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate neutral_impurities Neutral Impurities separate->neutral_impurities product_salt Sodium 2-Nitropyridin-4-olate separate->product_salt acidify Acidify with HCl product_salt->acidify precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Acid-base extraction workflow for this compound.

References

Technical Support Center: Challenges in the Nitration of 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitration of 4-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet crucial transformation. The synthesis of 3-nitro-4-hydroxypyridine is a key step in the preparation of various pharmaceutical intermediates and bioactive molecules. However, the reaction is notoriously sensitive, presenting challenges in regioselectivity, reaction control, and product isolation.

This guide provides field-proven insights and solutions to common problems in a direct question-and-answer format, grounded in established chemical principles and literature precedents.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.

Q1: Why is my yield of 3-nitro-4-hydroxypyridine consistently low?

A low yield can stem from several factors, including incomplete reaction, degradation of the starting material or product, and mechanical losses during workup.

Causality and Diagnosis: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[1] While the C4-hydroxyl group is strongly activating, under the harsh acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen becomes protonated. This protonated pyridinium species is highly electron-withdrawing, which deactivates the entire ring system and makes it susceptible to decomposition at elevated temperatures.

Troubleshooting Workflow:

G start Low Yield Observed q1 Analyze crude reaction mixture (TLC, LCMS, 1H NMR) start->q1 sub_present Significant starting material remains q1->sub_present Yes degradation Dark color, tar, multiple unidentifiable spots/peaks q1->degradation No, but complex mixture workup_issue Reaction appears clean but yield is low after isolation q1->workup_issue No, clean conversion sol_sub Solution: Incomplete Reaction - Increase reaction time incrementally. - Slightly increase temperature (e.g., from 0°C to 10-15°C), monitoring for degradation. - Ensure stoichiometric amount of nitrating agent is sufficient. sub_present->sol_sub sol_deg Solution: Degradation - Lower reaction temperature (maintain at 0-5°C). - Ensure slow, dropwise addition of nitrating agent. - Consider milder nitrating agents (see FAQ). degradation->sol_deg sol_workup Solution: Workup Loss - Ensure pH is carefully adjusted during neutralization; product may be soluble at very low/high pH. - Use continuous extraction or multiple extractions with an appropriate solvent. - Avoid excessive heating during solvent removal. workup_issue->sol_workup G cluster_0 Mechanism of Nitration at C3 start 4-Hydroxypyridine + H₂SO₄/HNO₃ step1 Formation of Nitronium Ion (NO₂⁺) start->step1 step2 Electrophilic attack at C3 step1->step2 step3 Resonance-stabilized sigma complex forms step2->step3 step4 Deprotonation by base (e.g., H₂O) step3->step4 product 3-Nitro-4-hydroxypyridine step4->product

References

Technical Support Center: Synthesis of 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Nitropyridin-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you anticipate and resolve challenges in your synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is not trivial due to the electronic properties of the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS), such as nitration.[1] While the hydroxyl group at the 4-position is an activating group, the interplay of these electronic effects creates significant challenges in achieving the desired regioselectivity for the 2-nitro isomer. This guide will address the common side reactions and strategic considerations to navigate this complex synthesis.

Core Challenge: Regioselectivity in the Nitration of 4-Hydroxypyridine

A common initial thought for synthesizing this compound is the direct nitration of 4-hydroxypyridine. However, this approach is fundamentally flawed in its ability to produce the desired isomer as the primary product.

  • Activating Group Effect: The hydroxyl group (-OH) at C4 is a strong activating, ortho, para-director. It strongly directs incoming electrophiles to the C3 and C5 positions.

  • Deactivating Group Effect: The pyridine ring nitrogen deactivates the entire ring, especially the C2 and C6 positions (ortho to the nitrogen). In acidic media, the nitrogen becomes protonated, further increasing its deactivating effect.[1]

These competing effects mean that direct nitration of 4-hydroxypyridine overwhelmingly favors the formation of 3-Nitro-pyridin-4-ol , not the desired 2-nitro isomer. Understanding this is the first step in troubleshooting and developing a viable synthetic strategy.

G cluster_0 Directing Effects on 4-Hydroxypyridine Ring Start 4-Hydroxypyridine OH_effect C4 -OH group (Strong Activator, Ortho, Para-Director) Start->OH_effect N_effect Ring Nitrogen (Strong Deactivator, Meta-Director) Start->N_effect C3_C5 Positions C3 & C5 Strongly Activated OH_effect->C3_C5 Directs NO2+ to C2_C6 Positions C2 & C6 Strongly Deactivated N_effect->C2_C6 Deactivates Outcome Major Product: 3-Nitro-pyridin-4-ol C3_C5->Outcome

Caption: Competing electronic effects in the nitration of 4-hydroxypyridine.

Troubleshooting Guide & FAQs

This section is structured as a series of questions and answers addressing common problems and strategic decisions you will face.

FAQ 1: Over-nitration and Product Decomposition

Question: "I attempted the nitration of a 4-hydroxypyridine derivative and ended up with a dark, tarry mixture and very low yield. What happened?"

Answer: This is a classic sign of overly harsh reaction conditions leading to decomposition and/or over-nitration.

  • Causality: The combination of a strong activating group (-OH) and aggressive nitrating agents (e.g., fuming nitric acid/sulfuric acid at elevated temperatures) can lead to multiple nitrations on the ring. Depending on the conditions, this can result in dinitrated or even trinitrated products.[2] These highly nitrated compounds are often unstable and can decompose violently. The strong oxidizing nature of the nitrating mixture can also lead to oxidative degradation of the pyridine ring itself.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control, typically starting the reaction at 0°C or even lower before allowing it to proceed at a controlled, moderate temperature. Run small-scale trials to determine the optimal temperature profile.

    • Choice of Nitrating Agent: Consider a milder nitrating agent. Instead of mixed acid, you could use potassium nitrate (KNO₃) in concentrated sulfuric acid, which allows for a more controlled release of the nitronium ion (NO₂⁺). For sensitive substrates, nitration with dinitrogen pentoxide (N₂O₅) might offer better results.[3][4]

    • Stoichiometry: Use a precise stoichiometry of the nitrating agent. An excess of nitric acid significantly increases the risk of over-nitration. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

ProblemLikely CauseRecommended Solution
Dark tar-like productReaction temperature too high; overly aggressive nitrating agent.Maintain strict cooling (0°C); use a milder agent like KNO₃/H₂SO₄.
Low yield of desired productDecomposition; formation of multiple side products.Optimize temperature and stoichiometry; consider a different synthetic route.
Presence of dinitro-speciesExcess nitrating agent; high temperature.Use 1.05-1.1 eq. of nitrating agent; ensure efficient cooling.
FAQ 2: Achieving the Correct Regioisomer (The 2-Nitro Product)

Question: "Since direct nitration of 4-hydroxypyridine doesn't work, what is a viable strategy to synthesize this compound?"

Answer: A multi-step, directed synthesis is required. A common and effective strategy involves starting with a precursor that "blocks" or directs the nitration to the desired position. A prime candidate is 2-chloro-4-hydroxypyridine (or its tautomer, 2-chloro-4-pyridone).

  • Synthetic Rationale:

    • Nitration of 2-chloro-4-methoxypyridine: The chloro group is a deactivating ortho, para-director, while the methoxy group is a strong activating ortho, para-director. In this case, the powerful methoxy group will direct nitration to its ortho positions (C3 and C5). This would yield a mixture of 2-chloro-3-nitro-4-methoxypyridine and 2-chloro-5-nitro-4-methoxypyridine.

    • Nucleophilic Aromatic Substitution (SNAr): A more promising route involves the nitration of a precursor like 2-aminopyridine, followed by conversion of the amino group. For instance, nitration of 2-aminopyridine can yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[5] These isomers can then be further functionalized.

A highly effective, albeit longer, route starts from pyridine N-oxide, which can be nitrated to give 4-nitropyridine-N-oxide with high selectivity.[6] Subsequent chemical manipulation is then required to introduce the hydroxyl group and rearrange the nitro group, which can be complex.

FAQ 3: Incomplete Reactions

Question: "My reaction has stalled, and TLC/LCMS analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?"

Answer: Incomplete conversion is common when nitrating a deactivated ring system.

  • Causality: The pyridine ring's electron-deficient nature makes it a poor nucleophile for the electrophilic nitronium ion. Insufficient activation (e.g., low temperature) or a nitrating agent that is not potent enough can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time: Some nitrations require extended periods (12-24 hours) to reach completion. Monitor the reaction by TLC or LCMS to track the disappearance of the starting material.

    • Gradual Temperature Increase: After the initial addition of the nitrating agent at low temperature, you may need to slowly warm the reaction to room temperature or slightly above (e.g., 40-50°C) to provide enough energy for the reaction to proceed. Caution: This must be done carefully to avoid runaway reactions and decomposition.

    • Stronger Nitrating Agent: If milder conditions fail, a stronger nitrating system may be necessary. Switching from KNO₃/H₂SO₄ to HNO₃/H₂SO₄ can increase the reaction rate.

FAQ 4: Product Purification Challenges

Question: "My crude product is a mixture of regioisomers (e.g., 2-nitro and 3-nitro isomers). How can I effectively purify my desired product?"

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Strategy 1: Recrystallization: This is the most common and cost-effective method for purifying solid products.[7] The key is to find a solvent system where the desired isomer has significantly different solubility from the impurities, especially at different temperatures. You may need to screen several solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures thereof).

  • Strategy 2: Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography is the next logical step. The choice of stationary phase (typically silica gel) and mobile phase (e.g., a gradient of ethyl acetate in hexanes) must be optimized to achieve separation.

  • Strategy 3: pH-Mediated Extraction: The acidity of the hydroxyl group and the basicity of the pyridine nitrogen can be exploited. By carefully adjusting the pH of an aqueous solution, you may be able to selectively precipitate or extract one isomer over another based on differences in their pKa values.

G Start Nitration Reaction Complete (Crude Product) Check_Purity Analyze Purity (TLC, LCMS, NMR) Start->Check_Purity Is_Pure Is Product >98% Pure? Check_Purity->Is_Pure Final_Product Final Product Is_Pure->Final_Product Yes Recrystallize Attempt Recrystallization Is_Pure->Recrystallize No Check_Again Analyze Fractions/ Crystals Recrystallize->Check_Again Column Perform Flash Column Chromatography Column->Check_Again Success Separation Successful? Check_Again->Success Success->Final_Product Yes Success->Column No Re-evaluate Re-evaluate Synthetic Route to Improve Selectivity Success->Re-evaluate No, isomers inseparable

Caption: Troubleshooting flowchart for product purification.

Experimental Protocol: Nitration of 3-Hydroxypyridine

While not the target molecule, the nitration of 3-hydroxypyridine to yield 3-hydroxy-2-nitropyridine serves as an excellent, well-documented model for the techniques required.[8][9] This protocol highlights the critical control measures needed.

WARNING: This procedure involves strong acids and oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: To the flask, add 3-hydroxypyridine (1.0 eq). Slowly and carefully, add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) while stirring and maintaining the internal temperature below 10°C.

  • Nitrating Agent: In a separate beaker, dissolve potassium nitrate (1.05 eq) in a minimal amount of concentrated sulfuric acid.

  • Addition: Transfer the KNO₃/H₂SO₄ solution to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition.

  • Reaction: Once the addition is complete, let the reaction stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress via TLC (e.g., using a 10% Methanol/DCM mobile phase).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or cautiously adding ammonium hydroxide until the pH is approximately 7. The product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product. The primary product, 3-hydroxy-2-nitropyridine, can be further purified by recrystallization from an appropriate solvent like ethanol/water.

References

Technical Support Center: Optimizing Derivatization of 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-nitropyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

The molecule presents two primary sites for derivatization: the oxygen of the hydroxyl group (O-alkylation, O-acylation) and the nitrogen of the pyridine ring (N-alkylation). The electron-withdrawing nature of the nitro group significantly influences the reactivity of these sites. The hydroxyl group is acidic, readily forming a pyridinolate anion in the presence of a base, which is a potent nucleophile for O-alkylation.

Q2: Why is my this compound starting material poorly soluble?

This compound has limited solubility in many common non-polar organic solvents due to its polar nature and potential for hydrogen bonding. For reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred. In some cases, converting it to its corresponding salt with a suitable base can improve solubility before adding the electrophile.

Q3: Can the nitro group interfere with my reaction?

Yes, the strong electron-withdrawing nitro group makes the pyridine ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. Additionally, the nitro group can be reduced under certain conditions (e.g., using strong reducing agents or catalytic hydrogenation), which could be an unwanted side reaction if not the intended transformation.

Q4: Which is more favorable: O-alkylation or N-alkylation?

Under basic conditions, O-alkylation is generally the kinetically and thermodynamically favored pathway. The formation of the pyridinolate anion makes the oxygen a much stronger nucleophile than the ring nitrogen. To achieve N-alkylation, one might need to protect the hydroxyl group first or use specific reaction conditions that favor reaction at the nitrogen, although this is less common.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a structured approach to diagnosing and resolving common problems encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

A lack of desired product is the most common issue. The underlying cause can often be traced back to reaction setup, reagent choice, or reaction conditions.

start Low/No Yield Observed check_sm Confirm Starting Material Purity & Identity (NMR, LC-MS) start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure/Incorrect SM check_sm->sm_bad check_base Is the Base Strong Enough? base_weak No -> Use Stronger Base (e.g., NaH, K2CO3) check_base->base_weak base_ok Yes check_base->base_ok check_solubility Are Reactants Soluble? sol_bad No -> Change Solvent (DMF, DMSO) check_solubility->sol_bad sol_ok Yes check_solubility->sol_ok check_temp Is Reaction Temperature Optimal? temp_low No -> Increase Temperature (Monitor for Degradation) check_temp->temp_low temp_ok Yes check_temp->temp_ok check_reagents Assess Reagent Stability & Purity (e.g., Alkyl Halide) reagent_bad No -> Use Fresh/Purified Reagent check_reagents->reagent_bad sm_ok->check_base base_ok->check_solubility sol_ok->check_temp temp_ok->check_reagents

Caption: Troubleshooting Decision Tree for Low Product Yield.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Insufficient Base Strength The pKa of the hydroxyl group on this compound must be overcome to generate the nucleophilic pyridinolate anion. A weak base (e.g., triethylamine) may not deprotonate the starting material completely, leading to a low concentration of the active nucleophile.Use a stronger base. For O-alkylation, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice depends on the sensitivity of your electrophile.
Poor Solubility If the starting material or base is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction kinetics. The reactants must be in the same phase to interact effectively.Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle heating can also improve solubility, but monitor for potential degradation.
Low Reaction Temperature Many SN2 (for O-alkylation) or cross-coupling reactions have a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
Degraded Electrophile Common electrophiles like alkyl halides or tosylates can degrade over time, especially if exposed to moisture. This reduces the effective concentration of the reagent available to react.Use a freshly opened bottle of the electrophile or purify it before use. For example, liquid alkyl bromides can be passed through a short plug of neutral alumina to remove acidic impurities.
Issue 2: Formation of Multiple Products / Side Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
N-alkylation Side Product Although O-alkylation is favored, some N-alkylation can occur, especially if the reaction is run at very high temperatures for extended periods, which can shift the reaction towards the thermodynamic product.Use milder reaction conditions (lower temperature, shorter reaction time). The use of a carbonate base (K₂CO₃, Cs₂CO₃) often provides better selectivity for O-alkylation compared to stronger, more aggressive bases like NaH.
Decomposition of Starting Material or Product The nitro-substituted pyridine ring can be sensitive to harsh conditions (very high temperatures or strongly nucleophilic/basic conditions), leading to ring-opening or other degradation pathways.Run the reaction at the lowest effective temperature. Screen different bases; for instance, an organic base like DBU might be milder than an inorganic hydride. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Reaction with Solvent Solvents like DMF can decompose at high temperatures, especially in the presence of a strong base, to produce dimethylamine. This amine is nucleophilic and can react with your electrophile, creating an undesired tertiary amine byproduct.If high temperatures are required, consider switching to a more stable solvent like DMSO or dioxane. If DMF must be used, ensure it is a high-purity, anhydrous grade and avoid excessive heating (>120 °C) for prolonged periods.

Part 3: Key Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for common derivatization reactions.

Protocol 1: General Procedure for O-Alkylation (e.g., Benzylation)

This protocol details the synthesis of 4-(benzyloxy)-2-nitropyridine.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound & K2CO3 to Flask prep2 Add Anhydrous DMF prep1->prep2 prep3 Stir under N2 prep2->prep3 react1 Add Benzyl Bromide Dropwise at 0 °C prep3->react1 react2 Warm to RT & Stir (Monitor by TLC/LC-MS) react1->react2 workup1 Quench with Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry Organic Layer (Na2SO4) workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: Step-by-step workflow for a typical O-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Stirring: Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Electrophile Addition: Add benzyl bromide dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Technical Support Center: Purification of 2-Nitropyridin-4-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for removing impurities from reactions involving 2-Nitropyridin-4-ol. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction mixture?

A1: Impurities in this compound reactions typically originate from three sources: the initial synthesis, side reactions, and degradation.

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials, such as 4-hydroxypyridine if you are performing a direct nitration.

  • Regioisomers: During the nitration of 4-hydroxypyridine, the nitro group can be introduced at positions other than the desired C2 position, leading to isomeric impurities. Harsh nitration conditions can also lead to the formation of dinitro- or other polynitrated species.[1]

  • Side-Reaction Byproducts: Depending on the synthetic route, various byproducts can form. For instance, syntheses starting from 2-aminopyridine may have different impurity profiles than those from pyridine N-oxide.[2][3]

  • Degradation Products: this compound, like many nitroaromatic compounds, can be sensitive to heat and light, potentially leading to degradation.

Table 1: Common Impurities and Their Origins

Impurity Class Specific Example(s) Likely Origin
Starting Materials 4-Hydroxypyridine, Pyridine N-oxide Incomplete reaction during synthesis
Regioisomers Dinitropyridine derivatives Over-nitration or harsh reaction conditions
Byproducts Oxidation products, inorganic salts Side reactions, reaction work-up

| Tautomers | 2-nitro-1H-pyridin-4-one | Inherent chemical equilibrium[4][5] |

Q2: My NMR and HPLC analyses show a complex mixture of peaks, but I expected a cleaner reaction. Is it all impurities?

A2: Not necessarily. A primary challenge in working with 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[4][5] These two tautomers have distinct chemical and physical properties but can co-exist in solution, leading to multiple signals in analytical spectra (e.g., two sets of peaks in NMR) that can be mistaken for impurities.[4] The position of this equilibrium is highly sensitive to the solvent, pH, and temperature.[5]

Caption: Tautomeric equilibrium of this compound.

Q3: How do I choose the right purification strategy for my crude product?

A3: The best strategy depends on the nature and quantity of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • For removing inorganic salts and highly polar impurities: An aqueous work-up followed by extraction into an organic solvent like dichloromethane is often sufficient.[2]

  • For solid products with thermally stable impurities: Recrystallization is a powerful and scalable technique.[2]

  • For complex mixtures with similarly polar compounds (e.g., regioisomers): Column chromatography is typically required for effective separation.[6]

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during the purification of this compound.

Caption: Decision workflow for purifying this compound.

Issue 1: Difficulty in Chromatographic Separation
  • Symptom: Your product co-elutes with impurities, or you observe significant peak tailing/streaking on the column.

  • Potential Cause:

    • Tautomerism: The presence of both the pyridin-4-ol and pyridin-4-one tautomers, which have very similar polarities, makes separation on standard silica gel challenging.[4]

    • Basicity: The basic nature of the pyridine nitrogen can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface, causing tailing.[7]

    • Inappropriate Eluent: The solvent system may not have the correct polarity to resolve closely related isomers or byproducts.

  • Solutions & Protocol:

    • Mobile Phase Modification: To counteract the basicity of the pyridine ring, add a small amount (0.1-1%) of a competing base, such as triethylamine, to your eluent. This will occupy the acidic sites on the silica gel, leading to more symmetrical peaks.[6]

    • Gradient Elution: Start with a less polar eluent (e.g., pentane/dichloromethane) and gradually increase the polarity by increasing the percentage of a more polar solvent (e.g., ethyl acetate or methanol).[2][6] This is often more effective than isocratic elution for separating compounds with different polarities.

    • Neutralize Silica Gel: If decomposition on the acidic silica is suspected, you can use silica gel that has been pre-treated or "neutralized" with a base like triethylamine.[4]

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent.

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or gentle pressure. Ensure a flat, undisturbed layer of sand is added on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting mobile phase. If using a gradient, incrementally increase the proportion of the more polar solvent.

  • Fraction Collection: Collect eluent in a series of tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Issue 2: Recrystallization Fails or Results in Low Yield
  • Symptom: The product "oils out" instead of forming crystals, fails to precipitate upon cooling, or the yield is significantly lower than expected.

  • Potential Cause:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[8] this compound is soluble in polar solvents like water and ethanol.[9]

    • Supersaturation: If the solution cools too quickly, the compound may not have time to form a crystal lattice and will instead form an amorphous oil.[6]

    • Impurities: The presence of even minor impurities can inhibit crystal formation.

  • Solutions & Protocol:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, acetone, water, ethyl acetate/hexane mixtures) to find the optimal system.[2][8]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "bad" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. A common system is dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration (e.g., using a Büchner funnel), washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]

References

Technical Support Center: Navigating the Stability of 2-Nitropyridin-4-ol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the stability of 2-Nitropyridin-4-ol for researchers, scientists, and professionals in drug development. This resource is designed to address the unique challenges posed by the reactivity of this versatile synthetic intermediate. Here, we delve into the causal factors behind its potential instability during reactions and offer field-proven troubleshooting strategies in a practical question-and-answer format.

Understanding the Dual Nature of this compound: A Balancing Act of Reactivity

This compound is a valuable building block in organic synthesis, primarily due to the electronic interplay of its functional groups. The potent electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). This makes the positions ortho and para to the nitro group susceptible to nucleophilic attack. Conversely, the hydroxyl group is an electron-donating group, further influencing the ring's electronics and providing a handle for reactions like alkylation and acylation. This delicate electronic balance, while synthetically useful, is also the root of its potential instability under certain reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My nucleophilic substitution reaction with this compound is sluggish and giving low yields. What are the likely causes and how can I improve it?

A1: Sluggish or incomplete nucleophilic substitution reactions are a common challenge. The primary culprits are often related to the nucleophilicity of the incoming reagent, solvent choice, and reaction temperature.

Causality and Troubleshooting:

  • Weak Nucleophile: The inherent electron-richness of the pyridine ring, even with the activating nitro group, requires a sufficiently strong nucleophile to initiate the SNAr reaction.

    • Solution: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., DBU, NaH) to deprotonate it in situ, thereby increasing its nucleophilicity. For weakly nucleophilic alcohols, conversion to the corresponding alkoxide is essential.

  • Inappropriate Solvent: The choice of solvent is critical in SNAr reactions. Protic solvents can solvate the nucleophile, reducing its effectiveness.

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP. These solvents effectively solvate the counter-ion of the nucleophile while leaving the nucleophilic anion more "naked" and reactive.

  • Insufficient Thermal Energy: The activation energy for the formation of the Meisenheimer intermediate, the rate-determining step in many SNAr reactions, may not be met at lower temperatures.[1]

    • Solution: Gradually increase the reaction temperature. However, be mindful of potential thermal degradation (see Q2). It is advisable to perform a small-scale trial at a higher temperature to assess for decomposition before proceeding with the bulk reaction.

ParameterRecommendationRationale
Nucleophile Strong (e.g., alkoxides, thiolates) or deprotonated aminesOvercomes the activation energy for SNAr.
Solvent Polar aprotic (DMF, DMSO, NMP)Enhances nucleophile reactivity.
Temperature Start at room temperature and gradually increaseProvides sufficient energy for the reaction while minimizing degradation.
Q2: I'm observing significant byproduct formation and a dark reaction mixture, suggesting decomposition of my this compound. What is happening and how can I prevent it?

A2: The appearance of dark coloration and multiple spots on a TLC plate are classic indicators of decomposition. The nitro group, while activating, can also participate in undesirable side reactions, particularly at elevated temperatures and under strongly basic conditions.

Causality and Troubleshooting:

  • Thermal Degradation: Nitropyridines can be susceptible to thermal decomposition, which can be exacerbated by the presence of other reactive species. While specific data for this compound is limited, related polynitro aromatic compounds are known to have thermal stability limits.

    • Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. If higher temperatures are necessary, consider using a continuous flow setup. This methodology minimizes the accumulation of potentially energetic intermediates and reduces the formation of undesired byproducts by ensuring efficient mixing and heat transfer.[2]

  • Reaction with Strong Bases: While a base may be necessary to deprotonate a weak nucleophile, strong bases can also react with the acidic proton of the hydroxyl group and potentially lead to undesired downstream reactions or degradation of the pyridine ring.

    • Solution: Use the weakest base necessary to achieve the desired transformation. Alternatively, protect the hydroxyl group as a more stable ether (e.g., methyl or benzyl ether) before attempting the nucleophilic substitution. This protected intermediate is often more stable under basic conditions. The protecting group can be removed in a subsequent step.

  • Hydrolysis: The presence of water, especially at elevated temperatures, can lead to hydrolysis of the nitro group or other sensitive functionalities.

    • Solution: Ensure all reactants and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.

Experimental Workflow: Protecting Group Strategy

G cluster_0 Protection Step cluster_1 Nucleophilic Substitution cluster_2 Deprotection Step start This compound step1 React with protecting agent (e.g., MeI, BnBr) and a mild base (e.g., K2CO3) in an aprotic solvent (e.g., Acetone). start->step1 product1 Protected 2-Nitropyridin-4-O-R step1->product1 step2 React with nucleophile (Nu-) under desired conditions. product1->step2 product2 Substituted Product step2->product2 step3 Remove protecting group (e.g., BBr3 for methyl ether, H2/Pd-C for benzyl ether). product2->step3 final_product Final Product step3->final_product

Caption: Workflow for a protecting group strategy.

Q3: My reaction has resulted in an unexpected product. What are some possible side reactions of this compound?

A3: The formation of unexpected products can arise from the complex reactivity of the nitropyridine scaffold. While direct mechanistic studies on this compound are not abundant, we can infer potential side reactions from related systems.

Potential Side Reactions:

  • Ring Opening/Degradation: Under harsh conditions (e.g., strong nucleophiles and high heat), the pyridine ring itself can be susceptible to cleavage. The initial nucleophilic attack can lead to a stable intermediate that, instead of eliminating the leaving group, undergoes further reactions leading to ring-opened products.

  • Reduction of the Nitro Group: If reducing agents are present, even inadvertently, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This can significantly alter the electronic properties and reactivity of the molecule, leading to a cascade of unexpected products.

    • Solution: Carefully scrutinize all reagents and reaction conditions for potential reducing agents. Common culprits can include certain grades of solvents, metal catalysts, or even some nucleophiles under specific conditions.

  • Vicarious Nucleophilic Substitution (VNS): In some cases, nucleophiles can attack a carbon atom bearing a hydrogen, followed by elimination of a hydride equivalent. While less common than SNAr, it is a known reaction pathway for electron-deficient aromatic rings.[3]

Investigating Unexpected Products:

A thorough characterization of the unexpected byproduct is crucial for diagnosing the issue.

Spectroscopic TechniqueInformation Gained
Mass Spectrometry (MS) Provides the molecular weight of the byproduct, offering initial clues to its identity.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are essential for elucidating the structure of the byproduct.
Infrared (IR) Spectroscopy Can indicate the presence or absence of key functional groups (e.g., disappearance of the nitro group stretch).

Concluding Remarks

The successful application of this compound in synthesis hinges on a nuanced understanding of its stability and reactivity. By anticipating potential side reactions and carefully controlling reaction parameters, researchers can mitigate decomposition and improve reaction outcomes. This guide serves as a starting point for troubleshooting, and we encourage a systematic approach to reaction optimization based on the principles outlined herein.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Nitropyridin-4-ol and 4-Nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitropyridinols in Synthesis

2-Nitropyridin-4-ol and 4-nitropyridin-2-ol are pivotal building blocks in medicinal chemistry and materials science.[1] Their utility stems from the unique electronic landscape of the pyridine ring, which is rendered highly electron-deficient by the synergistic effects of the ring nitrogen and a strongly electron-withdrawing nitro group. This activation facilitates a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), making them versatile synthons for introducing the pyridinyl moiety into complex target molecules.[1][2]

However, the isomeric placement of the nitro and hydroxyl groups profoundly alters the reactivity, acidity, and even the dominant tautomeric form of these molecules. A nuanced understanding of these differences is not merely academic; it is essential for predicting reaction outcomes, optimizing conditions, and avoiding the formation of undesired byproducts. This guide dissects the causal factors behind their distinct chemical behaviors, supported by established chemical principles and detailed experimental protocols for validation.

At a Glance: Core Physicochemical and Reactivity Profile

Before delving into mechanistic details, a top-level comparison is instructive. The properties of these isomers are dictated by a delicate interplay of inductive effects, resonance stabilization, and tautomeric equilibria.

ParameterThis compound4-Nitropyridin-2-ol
Structure
IUPAC Name 2-Nitro-4-pyridinol4-Nitro-2-pyridinol
CAS Number 33683-34-25418-47-3
Tautomerism Predominantly exists as the 2-nitro-4-pyridone tautomer.Predominantly exists as the 4-nitro-2-pyridone tautomer.
Predicted Acidity (pKa) Lower pKa (more acidic N-H in pyridone form) due to direct resonance stabilization of the conjugate base by the C4-carbonyl and C2-nitro group.Higher pKa (less acidic N-H in pyridone form) as the C2-carbonyl and C4-nitro group provide stabilization, but the direct conjugation pathway differs.
SNAr Reactivity The nitro group at C2 strongly activates the ring, particularly at the C6 position, for nucleophilic attack.The nitro group at C4 strongly activates the ring, particularly at the C2 and C6 positions, for nucleophilic attack.[3][4]

The Decisive Role of Keto-Enol Tautomerism

The terms "pyridin-4-ol" and "pyridin-2-ol" can be misleading. In solution and in the solid state, these compounds exist in a rapid equilibrium between their pyridinol (enol) and pyridone (keto) forms.[5][6] For most hydroxypyridines, the pyridone tautomer is significantly more stable and therefore predominates.[7][8][9] This is a critical first point of analysis, as the electronic properties and reaction pathways of the pyridone are substantially different from that of the pyridinol.

The equilibrium is catalyzed by both acid and base and dictates the primary site of acidity (N-H vs. O-H) and the nature of the aromatic system.[9]

Tautomerism cluster_0 This compound / 2-Nitro-4-pyridone cluster_1 4-Nitropyridin-2-ol / 4-Nitro-2-pyridone A Pyridinol Form (Minor) B Pyridone Form (Major) A->B Equilibrium C Pyridinol Form (Minor) D Pyridone Form (Major) C->D Equilibrium

Caption: Tautomeric equilibrium in nitropyridinols.

Comparative Reactivity Analysis

Acidity (pKa)

The primary acidic proton in the dominant pyridone tautomer is on the ring nitrogen (N-H). The acidity of this proton is a direct reflection of the stability of its resulting conjugate base (the pyridonate anion). Here, the position of the electron-withdrawing nitro group is paramount.

  • This compound (as 2-Nitro-4-pyridone): Upon deprotonation of the N-H bond, the resulting negative charge on the nitrogen can be delocalized onto the exocyclic oxygen of the C4-carbonyl. Crucially, the nitro group at the C2 position can further delocalize this negative charge through resonance. This extensive delocalization provides significant stabilization to the conjugate base, making the parent N-H proton more acidic (lower pKa).

  • 4-Nitropyridin-2-ol (as 4-Nitro-2-pyridone): In this isomer, deprotonation also leads to a conjugate base where the charge is delocalized onto the C2-carbonyl oxygen. The C4-nitro group also stabilizes this anion via resonance. However, the resonance pathway is less direct compared to the 2-nitro isomer's stabilization of the 4-pyridonate. Consequently, the conjugate base is slightly less stabilized, rendering the parent N-H proton less acidic (higher pKa).

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are the hallmark of nitropyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the key determinant of the reaction rate.

The pyridine nitrogen and the nitro group work in concert to activate the ring towards nucleophilic attack, particularly at the positions ortho and para to these activating groups.[2][3]

  • Reactivity of this compound (as 2-Nitro-4-pyridone):

    • The ring nitrogen activates the C2 and C6 positions.

    • The C2-nitro group strongly activates the C6 position (para to the nitro group).

    • Therefore, the C6 position is exceptionally electrophilic and the most likely site for nucleophilic attack. The resulting Meisenheimer complex is well-stabilized by delocalization of the negative charge onto both the C4-carbonyl and the C2-nitro group.

  • Reactivity of 4-Nitropyridin-2-ol (as 4-Nitro-2-pyridone):

    • The ring nitrogen activates the C2 and C6 positions.

    • The C4-nitro group strongly activates the C2 and C6 positions (ortho and para relative to the nitrogen, and ortho to the nitro group).

    • Both C2 and C6 are highly activated. Attack at C6 would be sterically less hindered. The stability of the Meisenheimer complex formed by attack at C6 is excellent, with charge delocalization onto the C2-carbonyl and the C4-nitro group.

Direct Comparison: While both isomers are highly activated, 4-nitropyridin-2-ol is arguably the more reactive substrate for SNAr at the C6 position. This is because the C4-nitro group is in the para position relative to the C6 carbon, providing powerful resonance stabilization of the negative charge in the Meisenheimer intermediate. In this compound, the C2-nitro group is meta to the C6 position, offering stabilization primarily through the inductive effect, which is generally weaker than the resonance effect.

SNAr_Mechanism Start Activated Nitropyridone + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Leaving Group (H⁻) Intermediate->Product Elimination (Rearomatization)

Caption: Generalized mechanism for SNAr on nitropyridones.

Experimental Protocols for Reactivity Assessment

To empirically validate the theoretical differences discussed, the following standardized protocols can be employed.

Protocol 1: Determination of Apparent pKa via UV-Vis Spectrophotometry

This method leverages the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the pyridone.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound (e.g., this compound) in DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers spanning a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: In a series of quartz cuvettes, add a fixed aliquot of the stock solution to each buffer to achieve a final concentration of ~50 µM. Ensure the DMSO concentration is constant and low (<1%) across all samples.

  • Spectral Acquisition: Measure the full UV-Vis spectrum (200-500 nm) for each sample at a constant temperature (25°C).

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the highly acidic and highly basic solutions. Plot the absorbance at this wavelength against the pH of the buffer.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the apparent pKa.

Protocol 2: Comparative Kinetic Analysis of SNAr via HPLC

This protocol provides quantitative data on the rate of substitution with a model nucleophile.

Methodology:

  • Reaction Setup: In separate temperature-controlled reaction vessels, dissolve this compound and 4-nitropyridin-2-ol (1.0 equiv.) in anhydrous DMF to a concentration of 0.1 M.

  • Initiation: To each vessel, add a solution of piperidine (a strong nucleophile, 2.0 equiv.) in DMF at time t=0. Maintain the reaction at a constant temperature (e.g., 50°C).

  • Time-Point Quenching: At defined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction and immediately quench it in a vial containing 900 µL of a mobile phase mixture (e.g., acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting material and the appearance of the product at a suitable wavelength (e.g., 254 nm).

  • Kinetic Plotting: Calculate the concentration of the starting material at each time point from a standard curve. Plot ln([Starting Material]) versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k') for each isomer.

HPLC_Workflow A Setup Reaction (Isomer + Nucleophile in DMF) B Incubate at 50°C A->B C Withdraw Aliquot at Time (t) B->C C->B Repeat at intervals D Quench in Mobile Phase C->D E Inject into HPLC D->E F Quantify Peak Areas E->F G Plot Kinetics (ln[A] vs. time) F->G

Caption: Experimental workflow for kinetic analysis via HPLC.

Conclusion and Synthetic Outlook

While structurally similar, this compound and 4-nitropyridin-2-ol exhibit distinct reactivity profiles governed by the positional interplay between the nitro group, the ring nitrogen, and the pyridone carbonyl.

  • This compound is predicted to be the stronger acid due to superior resonance stabilization of its conjugate base.

  • 4-Nitropyridin-2-ol is predicted to be the more reactive substrate for SNAr at the C6 position, driven by powerful para resonance stabilization of the Meisenheimer intermediate by the nitro group.

For the drug development professional, the choice between these isomers is a strategic one. If the synthetic goal involves leveraging the acidity of the N-H proton, such as in a metal-catalyzed cross-coupling reaction, this compound may be the superior choice. Conversely, if the objective is to perform a rapid and regioselective SNAr reaction at an unsubstituted position, 4-nitropyridin-2-ol offers a more activated and predictable substrate. The experimental protocols outlined herein provide a robust framework for validating these principles and informing rational synthetic design.

References

A Comparative Guide to the HPLC-Based Validation of 2-Nitropyridin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous validation of synthetic products is not merely a regulatory formality but a cornerstone of scientific integrity and product safety. The synthesis of 2-Nitropyridin-4-ol, a key intermediate in the production of various pharmacologically active compounds, serves as a pertinent example where precise analytical validation is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the underlying rationale of method development, data interpretation, and the establishment of a self-validating analytical system.

The Critical Role of HPLC in the Validation of this compound Synthesis

The synthesis of this compound, typically achieved through the nitration of 4-hydroxypyridine, can yield a variety of impurities and side-products. Therefore, a robust analytical method is required to ensure the identity, purity, and concentration of the final product. HPLC is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the target compound from starting materials, isomers (such as 3-Nitro-4-hydroxypyridine), and other process-related impurities.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For the validation of this compound synthesis, the HPLC method must be demonstrated to be specific, linear, accurate, precise, and robust, in accordance with guidelines from the International Council for Harmonisation (ICH).

Comparative Analysis of HPLC Methodologies

We will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound: a conventional method utilizing a standard C18 stationary phase and an alternative method employing a polar-embedded C18 column. The choice of the stationary phase is critical as it dictates the primary separation mechanism.

Method A: Conventional C18 RP-HPLC

This method represents the workhorse of many analytical laboratories. The non-polar C18 stationary phase separates compounds based on their hydrophobicity.

Method B: Polar-Embedded C18 RP-HPLC

This approach utilizes a C18 column that has a polar group (e.g., a carbamate) embedded in the alkyl chain. This modification alters the selectivity of the stationary phase, offering improved retention and peak shape for polar analytes like this compound, especially when using highly aqueous mobile phases.

Experimental Protocols

Workflow for HPLC Method Validation

The following diagram outlines the general workflow for the validation of an HPLC method for this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis MD1 Column Selection MD2 Mobile Phase Optimization MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 Robustness V4->V5 SA1 Standard Preparation V5->SA1 Implement Validated Method SA3 HPLC Analysis SA1->SA3 SA2 Sample Preparation SA2->SA3 SA4 Data Interpretation SA3->SA4

Caption: General workflow for HPLC method development and validation.

Detailed Experimental Parameters
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Column C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B in 15 min5% B to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Step-by-Step Protocol for Validation Parameters

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of a known impurity standard (e.g., 4-hydroxypyridine).

    • Inject a standard solution of this compound.

    • Inject a mixed solution containing this compound and the impurity standard.

    • Analyze the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks.

2. Linearity:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each sample.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the relative standard deviation (RSD) for the results.

5. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution of this compound under each modified condition.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Comparative Data and Discussion

The following tables summarize the hypothetical validation data for the two HPLC methods.

Table 1: System Suitability Parameters
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18ICH Guideline
Retention Time (min) 8.27.5-
Tailing Factor 1.41.1≤ 2
Theoretical Plates 850012000> 2000

Discussion: Method B with the polar-embedded C18 column exhibits a superior peak shape (lower tailing factor) and higher column efficiency (more theoretical plates) for the polar analyte this compound. This is a direct consequence of the embedded polar group reducing unwanted secondary interactions between the analyte and residual silanols on the silica surface.

Table 2: Linearity Data
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Concentration Range (µg/mL) 1 - 501 - 50
Correlation Coefficient (r²) 0.99920.9999
Slope 4587246105
Y-intercept 1234567

Discussion: Both methods demonstrate excellent linearity. However, the higher correlation coefficient and lower y-intercept for Method B suggest a slightly more reliable linear response.

Table 3: Accuracy and Precision Data
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 100.8%
Repeatability (RSD) 0.8%0.4%
Intermediate Precision (RSD) 1.2%0.7%

Discussion: Both methods meet the typical acceptance criteria for accuracy and precision. However, Method B shows slightly better accuracy and significantly better precision, as indicated by the lower RSD values. This increased precision can be attributed to the more consistent peak integration resulting from the improved peak shape.

Conclusion and Recommendations

Based on the comparative validation data, both the conventional C18 and the polar-embedded C18 HPLC methods are suitable for the quantitative analysis of this compound. However, the polar-embedded C18 method (Method B) is demonstrably superior in terms of peak shape, efficiency, precision, and overall robustness. The improved performance is particularly advantageous for in-process control and final product release testing where high throughput and reliable results are critical.

For laboratories seeking to establish a highly reliable and robust analytical method for polar compounds like this compound, the adoption of a polar-embedded stationary phase is strongly recommended. While the initial cost of such columns may be slightly higher, the long-term benefits of improved data quality, reduced method development time, and fewer analytical failures provide a compelling return on investment.

A Comparative Guide to Nitrating Agents for 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitrated 4-Hydroxypyridines

4-hydroxypyridine and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto this ring system, typically yielding 4-hydroxy-3-nitropyridine, is a critical synthetic transformation. The resulting nitro-substituted heterocycle is a versatile intermediate, serving as a precursor for a wide range of functional groups. The nitro group can be readily reduced to an amine, a cornerstone for building amides, ureas, and sulfonamides, or it can participate in nucleophilic aromatic substitution reactions, enabling the introduction of diverse functionalities.[1]

However, the nitration of 4-hydroxypyridine is not trivial. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. While the C4-hydroxyl group is a powerful activating ortho-, para-director, the basicity of the ring nitrogen complicates the reaction. In strongly acidic media, the nitrogen becomes protonated, further deactivating the ring and making nitration challenging.[2] This guide provides a comparative analysis of common nitrating agents, offering field-proven insights and detailed protocols to navigate the complexities of this essential transformation.

Comparative Analysis of Nitrating Agents

The choice of a nitrating agent is a critical decision that dictates reaction efficiency, regioselectivity, safety, and scalability. Below is a detailed comparison of several established systems for the nitration of activated pyridine rings.

Mixed Acid: The Conventional Workhorse (HNO₃/H₂SO₄)

The combination of concentrated nitric acid and sulfuric acid is the most traditional and powerful nitrating system. Its efficacy stems from the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).

  • Mechanism & Rationale: Sulfuric acid, being a stronger acid than nitric acid, protonates HNO₃. This protonated species then readily loses a molecule of water to form the nitronium ion, the active electrophile in the reaction.[3][4] This potent electrophile is necessary to overcome the inherent electron deficiency of the pyridine ring, even with the activating hydroxyl group.

  • Performance: This method is effective for nitrating pyridine-N-oxides, a common strategy to activate the pyridine ring towards electrophiles.[5][6] For 4-hydroxypyridine, the reaction proceeds, but the harsh acidic conditions can lead to side products or require careful temperature control to prevent over-nitration or degradation. The hydroxyl group directs the nitration primarily to the C3 position.

  • Advantages: Inexpensive, readily available reagents, and high reactivity.

  • Disadvantages: Extremely corrosive and hazardous conditions. The reaction is highly exothermic, posing a risk of thermal runaway. It generates significant acidic waste, which presents disposal challenges.[7]

Nitronium Tetrafluoroborate (NO₂BF₄): The Potent, Anhydrous Alternative

Nitronium tetrafluoroborate is a stable, crystalline salt of the nitronium ion.[8] It serves as a direct source of NO₂⁺, circumventing the need for strong, aqueous acids.

  • Mechanism & Rationale: As a pre-formed electrophile, NO₂BF₄ allows nitration to be performed in aprotic organic solvents such as sulfolane, acetonitrile, or nitromethane.[9][10] This is a significant advantage for substrates that are sensitive to strong acids or water. The absence of water prevents hydrolysis of the reagent and potential side reactions with the substrate.[8][10]

  • Performance: NO₂BF₄ is a highly effective agent for nitrating a wide range of aromatic and heteroaromatic compounds.[9][11] Its high reactivity requires careful control of reaction temperature, often at or below room temperature. Due to its anhydrous nature, it avoids the protonation of the pyridine nitrogen, potentially leading to cleaner reactions compared to mixed acid.

  • Advantages: High reactivity, anhydrous conditions suitable for sensitive substrates, and simpler workup procedures.

  • Disadvantages: Significantly more expensive than mixed acid. The reagent is highly hygroscopic and must be handled under an inert atmosphere.[12] It reacts violently with water.[8][10]

Dinitrogen Pentoxide (N₂O₅): The Clean & Powerful Reagent

Dinitrogen pentoxide is the anhydride of nitric acid and exists as a volatile, crystalline solid.[7][13] It is a powerful yet selective nitrating agent, particularly when dissolved in organic solvents.

  • Mechanism & Rationale: In aprotic solvents like chloroform or dichloromethane, N₂O₅ acts as a source of the nitronium ion.[13] The reaction mechanism is believed to involve the formation of an N-nitropyridinium intermediate, which can then rearrange to the C-nitrated product.[14] This pathway can offer different selectivity compared to direct electrophilic attack.

  • Performance: N₂O₅ is considered a "clean" nitrating agent because the only byproduct is nitric acid, which can often be easily removed.[15] Its use in organic solvents makes it a milder and more selective option than mixed acid, suitable for substrates that are acid-sensitive.[15]

  • Advantages: High efficiency, clean reaction profile with minimal byproducts, and suitability for acid-sensitive substrates.

  • Disadvantages: N₂O₅ is thermally unstable and can decompose explosively. It must be prepared fresh or handled with extreme care. Commercial availability can be limited.

"Green" Nitrating Systems: The Future of Synthesis

Emerging methodologies focus on reducing the environmental impact of nitration by avoiding corrosive acids and hazardous solvents.

  • Mechanism & Rationale: Systems using metal nitrates, such as calcium nitrate (Ca(NO₃)₂), in a solvent like acetic acid represent a greener approach.[16] These reactions often benefit from microwave irradiation to reduce reaction times and improve yields. The mechanism involves the generation of a less aggressive nitrating species, making the process safer and more selective.

  • Performance: While extensively documented for phenols and other activated aromatics, the application to 4-hydroxypyridine is a promising area of research.[16] These methods offer the potential for high yields under significantly safer conditions than traditional approaches.

  • Advantages: Greatly improved safety profile, reduced acid waste, and often faster reaction times with microwave assistance.

  • Disadvantages: May require optimization for specific heterocyclic substrates. The reactivity might be insufficient for highly deactivated rings.

Data Presentation: Performance at a Glance

Nitrating AgentTypical Solvent(s)Typical ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
HNO₃ / H₂SO₄ Sulfuric Acid0 - 130 °C, 1-3 h>80% (for N-Oxide)[5][6]Low cost, high reactivityHazardous, corrosive, high waste
NO₂BF₄ Acetonitrile, Sulfolane0 - 25 °C, 1-4 hSubstrate dependentAnhydrous, high reactivityHigh cost, hygroscopic, water-reactive
N₂O₅ Dichloromethane-10 to 25 °C, 0.5-2 hSubstrate dependentClean, high efficiencyUnstable, potentially explosive
Ca(NO₃)₂ / Acetic Acid Acetic AcidMicrowave, <10 minHigh (for phenols)[16]Safe, low waste, rapidLess established for pyridines

Visualization of Key Processes

General Nitration Mechanism

The core pathway for electrophilic aromatic nitration involves three key steps: generation of the electrophile, nucleophilic attack by the aromatic ring, and rearomatization.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization A Nitrating Agent (e.g., HNO₃ + H₂SO₄) B Nitronium Ion (NO₂⁺) A->B Activation D Sigma Complex (Wheland Intermediate) C 4-Hydroxypyridine C->D π-bond attack E 4-Hydroxy-3-nitropyridine D->E Deprotonation (-H⁺)

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Workflow: Mixed Acid Nitration

A typical laboratory workflow for nitration using mixed acid involves careful addition, controlled heating, and a precise workup to isolate the product.

workflow prep Prepare Nitrating Acid (HNO₃ into H₂SO₄ in ice bath) addition Slowly Add Nitrating Acid to Substrate Solution at 0-5°C prep->addition dissolve Dissolve 4-Hydroxypyridine in conc. H₂SO₄ dissolve->addition react Heat Reaction Mixture (e.g., 90-100°C, 2-3h) addition->react quench Cool and Pour onto Crushed Ice react->quench neutralize Neutralize with Base (e.g., Na₂CO₃) to pH 7-8 quench->neutralize isolate Filter Precipitated Crude Product neutralize->isolate purify Recrystallize from Appropriate Solvent (e.g., Ethanol/Water) isolate->purify dry Dry Final Product purify->dry

Caption: Standard workflow for mixed acid nitration.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves. All operations should be performed in a certified chemical fume hood.

Protocol 1: Nitration of 4-Hydroxypyridine using Mixed Acid (HNO₃/H₂SO₄)

This protocol is adapted from established procedures for the nitration of activated pyridine systems.[5]

Materials:

  • 4-Hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Ethanol

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 15 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate three-neck flask equipped with a thermometer, magnetic stirrer, and addition funnel, dissolve 5.0 g of 4-hydroxypyridine in 25 mL of concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared nitrating mixture dropwise from the addition funnel to the 4-hydroxypyridine solution. Carefully monitor the internal temperature, ensuring it does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 95 °C for 3 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium carbonate solution until the pH reaches 7-8. A yellow solid should precipitate. Be cautious of vigorous foaming (CO₂ evolution).

  • Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 4-hydroxy-3-nitropyridine.

Protocol 2: Nitration of 4-Hydroxypyridine using Nitronium Tetrafluoroborate (NO₂BF₄)

This protocol outlines a general procedure for using this powerful, anhydrous nitrating agent.[9][12]

Materials:

  • 4-Hydroxypyridine (thoroughly dried)

  • Nitronium Tetrafluoroborate (NO₂BF₄)

  • Anhydrous Acetonitrile (or Sulfolane)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Inert Atmosphere Setup: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: In a Schlenk flask, dissolve 2.0 g of 4-hydroxypyridine in 40 mL of anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Under a positive pressure of inert gas, add 2.8 g of nitronium tetrafluoroborate in small portions over 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization from an ethyl acetate/hexanes mixture.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical and biological applications, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. The presence of even minute impurities can drastically alter the physicochemical and biological properties of a compound, leading to erroneous experimental results and potential safety concerns. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to assess the purity of synthesized 2-Nitropyridin-4-ol, a key intermediate in medicinal chemistry.

As a Senior Application Scientist, this guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a framework for developing a self-validating purity assessment workflow. We will explore the strengths and limitations of each technique, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their analytical strategies.

The Criticality of Purity in this compound

This compound is a versatile building block in the synthesis of a variety of bioactive molecules.[1] Its purity is paramount for several reasons:

  • Reproducibility of Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulty in purification.

  • Accurate Biological Screening: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or negatives in high-throughput screening campaigns.

  • Safety and Toxicology: For compounds intended for preclinical or clinical development, unidentified impurities can pose significant toxicological risks.

The synthesis of this compound often involves the nitration of a pyridine precursor.[2][3] This process can lead to the formation of several potential impurities, including:

  • Isomeric Byproducts: Nitration of the pyridine ring can sometimes result in the formation of other nitro-substituted isomers.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Degradation Products: The harsh conditions of nitration can sometimes lead to the degradation of the starting material or product.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be retained in the final product.

A multi-faceted analytical approach is therefore essential to identify and quantify these potential impurities.

A Comparative Analysis of Purity Assessment Techniques

The following sections provide a detailed comparison of the most common and effective techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4] For a polar, aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Advantages for this compound Analysis:

  • High Resolution: Capable of separating closely related impurities, such as positional isomers.

  • High Sensitivity: UV detection is highly effective for aromatic compounds like this compound, allowing for the detection of trace impurities.

  • Quantitative Accuracy: With proper calibration, HPLC can provide precise and accurate quantification of the main component and its impurities.

Limitations:

  • Requires a Reference Standard: For accurate quantification, a certified reference standard of this compound is required.

  • Non-UV Active Impurities: Impurities that do not possess a UV chromophore will not be detected by a standard UV detector.

  • Method Development: Developing a robust and validated HPLC method can be time-consuming.

Illustrative HPLC Data for this compound Purity Assessment

To demonstrate the utility of HPLC in purity assessment, two hypothetical batches of synthesized this compound, "Batch A" (high purity) and "Batch B" (lower purity), were analyzed using the protocol outlined below.

ParameterBatch ABatch B
Appearance White to off-white solidYellowish solid
Retention Time (Main Peak) 4.52 min4.53 min
Purity (Area %) 99.85%97.21%
Major Impurity (Retention Time) 3.81 min (0.08%)3.80 min (1.54%)
Other Impurities < 0.05%Multiple peaks > 0.1%

Experimental Protocol: RP-HPLC Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

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HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Purity Report

Caption: HPLC Purity Analysis Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[5][6][7][8] Unlike HPLC, qNMR can provide an absolute measure of purity without the need for a specific reference standard of the analyte.

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In a qNMR experiment, a known amount of a high-purity internal standard is added to a precisely weighed sample of the analyte. By comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard, the absolute purity of the analyte can be calculated.[5]

Advantages for this compound Analysis:

  • Absolute Quantification: Does not require a reference standard of this compound.

  • Structural Information: Provides structural confirmation of the main component and can help in the identification of impurities.

  • Universal Detection: Detects any soluble compound containing the observed nucleus (typically ¹H), including non-UV active impurities.

Limitations:

  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting very low-level impurities.

  • Signal Overlap: Resonances from the analyte, impurities, and the internal standard may overlap, complicating quantification.

  • Requires Careful Experimental Setup: Accurate quantification requires careful optimization of NMR acquisition parameters to ensure full relaxation of all nuclei.[5]

Illustrative qNMR Data for this compound Purity Assessment

ParameterValue
Analyte (this compound) Weight 10.25 mg
Internal Standard (Maleic Anhydride) Weight 5.12 mg
Internal Standard Purity 99.9%
Analyte Resonance (Integral) δ 7.8 ppm (d, 1H) - Integral: 1.00
Internal Standard Resonance (Integral) δ 7.1 ppm (s, 2H) - Integral: 2.05
Calculated Purity 99.2%

Experimental Protocol: ¹H qNMR for this compound

  • NMR Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic Anhydride (or another suitable standard with non-overlapping signals)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to be safe).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[5]

    • Spectral Width: To encompass all relevant signals.

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qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Purity Report

Caption: qNMR Purity Analysis Workflow.

Mass Spectrometry (MS): For Identity Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized this compound and for identifying potential impurities. It is often coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS).

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern can provide structural information.[9][10][11][12]

Advantages for this compound Analysis:

  • Molecular Weight Confirmation: Provides definitive confirmation of the molecular weight of the synthesized compound (140.10 g/mol for C₅H₄N₂O₃).[2]

  • Impurity Identification: Can help identify the molecular weights of unknown impurities, providing clues to their structures.

  • High Sensitivity: A highly sensitive technique capable of detecting trace amounts of impurities.

Limitations:

  • Not Inherently Quantitative: While quantitative MS methods exist, they are generally more complex to set up and validate than HPLC or qNMR for routine purity assessment.

  • Isomers are Indistinguishable: Cannot differentiate between isomeric impurities based on mass alone.

  • Fragmentation Can Be Complex: Interpretation of fragmentation patterns can be challenging for complex molecules.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M+): m/z = 140

  • Key Fragments: Loss of NO₂ (m/z = 94), loss of CO (m/z = 112), and other fragments characteristic of the pyridine ring.

Experimental Protocol: LC-MS Analysis

The HPLC method described above can be directly coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes is a good starting point for this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate mass accuracy for confirmation.

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MS_Analysis sample Synthesized this compound lc_separation LC Separation (Optional) sample->lc_separation ionization Ionization (e.g., ESI) sample->ionization Direct Infusion lc_separation->ionization mass_analyzer Mass Analyzer (m/z separation) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum detector->mass_spectrum

Caption: Mass Spectrometry Analysis Workflow.

Melting Point Analysis: A Simple, Preliminary Check

Melting point determination is a classical and straightforward method for a preliminary assessment of purity.

Principle: Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range.

Advantages for this compound Analysis:

  • Simplicity and Speed: A quick and easy technique to perform.

  • Low Cost: Requires minimal and inexpensive equipment.

Limitations:

  • Not Quantitative: Does not provide a quantitative measure of purity.

  • Insensitive to Small Amounts of Impurities: Small amounts of impurities may not cause a significant change in the melting point.

  • Eutectic Mixtures: Some impurity mixtures can have a sharp melting point, leading to a false indication of high purity.

Expected Melting Point of this compound:

The literature value for the melting point of this compound is in the range of 70-75 °C.[2] A sharp melting point within this range is indicative of high purity. A broader range (e.g., 65-72 °C) would suggest the presence of impurities.

Experimental Protocol: Melting Point Determination

  • Ensure the sample is completely dry.

  • Load a small amount of the sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Conclusion: A Synergistic Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A synergistic and orthogonal approach is the most robust strategy for assessing the purity of this compound.

  • Initial Screening: Melting point analysis provides a quick and simple initial check of purity.

  • Primary Purity Assessment: HPLC is the method of choice for routine purity analysis and quantification, especially when a reference standard is available.

  • Absolute Purity and Structural Confirmation: qNMR serves as an excellent orthogonal technique to confirm the purity determined by HPLC and provides valuable structural information. It is particularly useful when a certified reference standard of the analyte is not available.

  • Identity Confirmation and Impurity Identification: Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying unknown impurities.

By employing a combination of these techniques, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Spectroscopic Guide to the Isomeric Identification of 2-Nitropyridin-4-ol and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of substituted pyridines is a cornerstone of modern drug development and materials science. Isomers, while sharing the same molecular formula, can exhibit profoundly different biological activities, toxicities, and material properties. This guide provides an in-depth spectroscopic comparison of 2-nitropyridin-4-ol and its key positional isomer, 4-nitropyridin-2-ol, with a critical focus on the often-overlooked yet dominant role of keto-enol tautomerism. We will dissect the nuances of NMR, IR, UV-Vis, and Mass Spectrometry data, explaining the causal relationships between structure and spectral output. This document serves as a practical, experience-driven resource for researchers, enabling unambiguous isomer identification through a logical, self-validating analytical workflow.

The Isomeric Challenge: Positional Isomers vs. Tautomers

In the realm of heterocyclic chemistry, nitropyridinols are valuable synthetic intermediates.[1] However, their structural characterization is complicated by two layers of isomerism: positional isomerism and tautomerism.

  • Positional Isomerism: This refers to the different placement of substituents around the pyridine ring. For this guide, we will compare This compound with 4-nitropyridin-2-ol . The altered electronic environment due to the repositioning of the potent electron-withdrawing nitro group (—NO₂) and the electron-donating hydroxyl group (—OH) serves as the primary basis for spectroscopic differentiation.

  • Keto-Enol Tautomerism: Hydroxypyridines exist in a dynamic equilibrium with their pyridone tautomers.[2][3][4] This is not a resonance structure but a true chemical equilibrium between two distinct structural isomers that readily interconvert, typically through the migration of a proton.[2][3] For the isomers , this equilibrium is heavily skewed towards the more stable pyridone form due to the aromaticity of the pyridone ring and favorable hydrogen bonding.

Therefore, any spectroscopic analysis must consider four distinct species:

  • This compound (enol form)

  • 2-Nitro-1H-pyridin-4-one (keto form)

  • 4-Nitropyridin-2-ol (enol form)

  • 4-Nitro-1H-pyridin-2-one (keto form)

Understanding this equilibrium is paramount, as the dominant tautomer will dictate the observed spectroscopic signature.

tautomerism cluster_0 Isomer Set A cluster_1 Isomer Set B 2_enol This compound (Enol Form) 2_keto 2-Nitro-1H-pyridin-4-one (Keto Form, Dominant) 2_enol->2_keto Equilibrium 4_enol 4-Nitropyridin-2-ol (Enol Form) 4_keto 4-Nitro-1H-pyridin-2-one (Keto Form, Dominant) 4_enol->4_keto Equilibrium

Caption: Keto-enol tautomerism in the two positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing a detailed map of the carbon-hydrogen framework.[5] The chemical shifts are exquisitely sensitive to the electronic effects of the nitro and hydroxyl/oxo groups.

Causality: Why NMR Spectra Differ

The electron density at each proton and carbon is unique for each isomer.

  • ¹H NMR: Protons on the pyridine ring resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm).[5] The —NO₂ group is strongly deshielding, causing nearby protons to shift further downfield. In the dominant pyridone (keto) forms, the presence of the N-H proton and the altered ring aromaticity create a distinct pattern compared to the enol forms.

  • ¹³C NMR: The carbon attached to the nitro group will be significantly shielded due to the "gamma-gauche" effect, while the carbons adjacent to the nitrogen and oxygen atoms will be heavily deshielded. The carbonyl carbon (C=O) of the pyridone tautomer provides a key diagnostic signal, typically appearing far downfield (δ > 160 ppm).

Comparative Spectroscopic Data

The following tables summarize the expected chemical shifts based on known substituent effects in pyridine systems.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton Position 2-Nitro-1H-pyridin-4-one 4-Nitro-1H-pyridin-2-one Rationale for Difference
H3 ~8.3 (d) ~7.8 (d) H3 is adjacent to the C=O in the 4-nitro isomer, experiencing less deshielding.
H5 ~7.2 (dd) ~7.0 (dd) H5 is ortho to the N-H in the 2-nitro isomer, leading to a slightly different environment.
H6 ~7.9 (d) ~8.5 (d) H6 is deshielded by the adjacent ring nitrogen and the para-nitro group in the 4-nitro isomer.

| N1-H | ~11-13 (br s) | ~11-13 (br s) | Broad signal typical of an acidic proton, not highly diagnostic for position. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Position 2-Nitro-1H-pyridin-4-one 4-Nitro-1H-pyridin-2-one Rationale for Difference
C2 ~148 (C-NO₂) ~162 (C=O) The position of the C=O vs. C-NO₂ is the most definitive marker.
C3 ~140 ~115 C3 is adjacent to the C-NO₂ in the 4-nitro isomer, experiencing different electronic effects.
C4 ~175 (C=O) ~145 (C-NO₂) The carbonyl signal is a clear differentiator.
C5 ~118 ~110 Subtle shifts based on overall ring electronics.

| C6 | ~135 | ~142 | C6 is influenced by the adjacent C=O in the 4-nitro isomer. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of the N-H proton, sometimes allowing for its observation.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. An APT or DEPT experiment can be run to aid in distinguishing CH, CH₂, and quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

nmr_workflow start Sample in DMSO-d6 acq_h1 Acquire 1D ¹H Spectrum start->acq_h1 acq_c13 Acquire 1D ¹³C Spectrum acq_h1->acq_c13 acq_2d Acquire 2D COSY/HSQC (Optional) acq_c13->acq_2d process Process Data (FT, Phasing, Baseline) acq_2d->process analyze Analyze Shifts & Couplings process->analyze

Caption: A typical workflow for NMR-based isomer analysis.

Infrared (IR) Spectroscopy: A Tale of Two Tautomers

IR spectroscopy excels at identifying functional groups and is particularly useful for confirming the dominant tautomeric form.[7] The distinction between an O-H bond (enol) and a C=O bond (keto) is unambiguous.

Causality: Vibrational Signatures
  • Keto Form (Pyridone): This form will show a strong, sharp absorption for the carbonyl group (C=O) typically between 1640-1680 cm⁻¹ . It will also display a broad N-H stretching band around 3000-3400 cm⁻¹ .

  • Enol Form (Pyridinol): This form would show a very broad O-H stretching band from 2500-3300 cm⁻¹ and would lack the characteristic C=O stretch.

  • Nitro Group: Both isomers will exhibit two strong characteristic absorptions for the NO₂ group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

Since the keto (pyridone) form is dominant, the C=O stretch is the most important diagnostic peak to look for.

Comparative IR Data

Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)

Vibrational Mode 2-Nitro-1H-pyridin-4-one 4-Nitro-1H-pyridin-2-one Significance
N-H Stretch ~3100 (broad) ~3100 (broad) Confirms pyridone tautomer, not diagnostic for position.
C=O Stretch ~1650 (strong) ~1670 (strong) Confirms pyridone tautomer. The exact position may shift slightly due to conjugation differences, but both will be strong.
NO₂ Asymmetric ~1520 ~1530 Present in both, minor shifts expected.

| NO₂ Symmetric | ~1350 | ~1360 | Present in both, minor shifts expected. |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

ir_workflow start Solid Sample + KBr grind Grind into Fine Powder start->grind press Press into Transparent Pellet grind->press scan_bg Acquire Background Spectrum press->scan_bg scan_sample Acquire Sample Spectrum scan_bg->scan_sample analyze Identify Diagnostic Peaks (C=O, N-H, NO2) scan_sample->analyze

Caption: Standard workflow for acquiring an FTIR spectrum via KBr pellet.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.[8]

Causality: Electronic Transitions

The position of the nitro group relative to the rest of the conjugated system significantly alters the energy of the π → π* transitions.[9] A more extended or polarized conjugated system generally leads to a bathochromic (red) shift to a longer λmax. We can predict that the 4-nitro isomer, with the nitro group directly conjugated with the ring nitrogen through the C=O group, will have a different λmax compared to the 2-nitro isomer. Solvatochromic effects are also significant for these polar molecules, so consistency in the choice of solvent is crucial for comparison.[8][10]

Comparative UV-Vis Data

Table 4: Expected UV-Vis Absorption Maxima (λmax, nm) in Methanol

Isomer Expected λmax Rationale
2-Nitro-1H-pyridin-4-one ~330-350 The π-system is influenced by the nitro group at the 2-position.

| 4-Nitro-1H-pyridin-2-one | ~350-380 | The nitro group is at the end of the conjugated system, potentially leading to a longer wavelength absorption compared to the 2-nitro isomer. |

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute stock solution of the sample. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

  • Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from approximately 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

uvvis_workflow start Prepare Dilute Solution in Methanol blank Run Solvent Blank start->blank measure Measure Sample Absorbance (200-600 nm) blank->measure identify Identify λmax measure->identify

Caption: The straightforward process for UV-Vis spectral acquisition.

Mass Spectrometry (MS): The Final Confirmation

Mass spectrometry provides the molecular weight of a compound, which, while identical for isomers, is a crucial first step in identification. More importantly, the fragmentation pattern can offer structural clues.[11]

Causality: Fragmentation Pathways

Under electron ionization (EI), the molecular ion (M⁺˙) will undergo characteristic fragmentation. Common losses for these molecules include:

  • Loss of NO₂ (46 Da): A very common fragmentation for nitroaromatic compounds.

  • Loss of CO (28 Da): Characteristic of the pyridone ring structure.

  • Loss of NO (30 Da): Another possible fragmentation from the nitro group.

The relative abundance of fragments resulting from these losses can differ between isomers due to the different stabilities of the resulting fragment ions.

Comparative MS Data

Table 5: Predicted Key Fragments in EI-MS (m/z)

Isomer Molecular Ion (M⁺˙) Key Fragments Rationale

| Both Isomers | 140 | [M-NO₂]⁺ at m/z 94, [M-CO]⁺˙ at m/z 112 | Both isomers have the same molecular formula C₅H₄N₂O₃.[12][13] |

While MS is essential for confirming the molecular formula, it is the least effective of these four techniques for distinguishing between these specific positional isomers, as their primary fragmentation pathways are expected to be very similar.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via GC injection if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

  • Mass Analysis: Scan a range of m/z values (e.g., 40-400) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed spectrum to a library database if available.

A Holistic Strategy for Isomer Identification

For an unknown sample suspected to be a nitropyridinol, a logical workflow ensures confident identification.

logic_flow cluster_decision NMR Analysis start Unknown Sample ms Run Mass Spec Confirm MW = 140? start->ms ir Run FTIR Strong C=O at ~1660 cm⁻¹? ms->ir Yes nmr Run ¹H and ¹³C NMR ir->nmr Yes c13_check ¹³C: C=O at C2 (~162 ppm) or C4 (~175 ppm)? nmr->c13_check isomer_4n2o Identified: 4-Nitro-1H-pyridin-2-one c13_check->isomer_4n2o C2 isomer_2n4o Identified: 2-Nitro-1H-pyridin-4-one c13_check->isomer_2n4o C4

Caption: A logical workflow for the unambiguous identification of the isomers.

This strategy is self-validating. MS confirms the elemental formula. IR confirms the dominant pyridone tautomer. Finally, NMR, particularly ¹³C NMR, provides the definitive positional information by locating the carbonyl carbon.

Conclusion

The differentiation of this compound and its isomers is a non-trivial task that requires a multi-technique approach grounded in a firm understanding of tautomeric equilibria. While all spectroscopic methods provide valuable clues, NMR spectroscopy stands out as the most definitive technique , with the chemical shift of the carbonyl carbon in the ¹³C spectrum serving as the ultimate arbiter between the 2-nitro-4-pyridone and 4-nitro-2-pyridone structures. By following the logical workflow presented, researchers can confidently and accurately elucidate the structure of these important heterocyclic compounds.

References

A Comparative Guide to the Biological Activities of Nitropyridinol Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities exhibited by nitropyridine derivatives, with a particular focus on structures related to the 2-Nitropyridin-4-ol scaffold. In drug discovery, the pyridine ring is a privileged structural motif due to its presence in numerous FDA-approved drugs.[1] The addition of a nitro group (a strong electron-withdrawing group) and a hydroxyl group (a hydrogen bond donor/acceptor) can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. While direct experimental data on this compound derivatives is emerging, this guide synthesizes findings from closely related nitropyridines and pyridinols to provide a comprehensive overview of their potential in antimicrobial, anticancer, and enzyme inhibition applications.

Core Chemical Scaffolds Under Review

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. This guide focuses on derivatives containing the core structures illustrated below, which share key electronic and structural features. Understanding these basic scaffolds is crucial for interpreting structure-activity relationships (SAR).

Scaffolds cluster_0 Primary Scaffold of Interest cluster_1 Related Analogues with Reported Activity A This compound B General Nitropyridine A->B Broadens to Class C Pyridinol Derivative A->C Shares -ol group D Substituted Pyrimidin-2-ol B->D Related Heterocycle Anticancer_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Rational Design of Nitropyridine Derivatives synth Chemical Synthesis & Purification start->synth mtt Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines synth->mtt ic50 Determine IC50 Values mtt->ic50 mech Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mech animal Xenograft Animal Models mech->animal Promising Candidates efficacy Evaluate Tumor Growth Inhibition animal->efficacy Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme (E) Active Site ES1 Enzyme-Substrate (ES) Product E1:as1->ES1 EI1 Enzyme-Inhibitor (EI) No Reaction E1:as1->EI1 S1 Substrate (S) S1->E1:as1 I1 Inhibitor (I) I1->E1:as1 competes for active site E2 Enzyme (E) Active Site Allosteric Site ESI2 Enzyme-Substrate-Inhibitor (ESI) No Reaction E2->ESI2 S2 Substrate (S) S2->E2:as2 I2 Inhibitor (I) I2->E2:allo2 binds to allosteric site

References

A Comparative Benchmarking Guide to the Synthesis of 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Nitropyridin-4-ol in Medicinal Chemistry and Materials Science

This compound, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating hydroxyl group on the pyridine ring, make it a valuable building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of complex molecular architectures with tailored biological activities and material properties. Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of established and emerging synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical analysis of their respective advantages and limitations. By presenting quantitative data and field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route that best aligns with their specific research and development goals.

Methodology Overview: A Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Direct Nitration of a Pyridin-4-ol Precursor: This classical approach involves the electrophilic nitration of a suitable 4-hydroxypyridine derivative. The success of this method hinges on controlling the regioselectivity of the nitration to favor the desired 2-position.

  • Ring Synthesis and Transformation: More contemporary methods focus on constructing the nitropyridine ring system from acyclic precursors or through the transformation of other heterocyclic systems. These routes can offer greater control over isomer formation and may provide access to a wider range of substituted analogs.

This guide will now explore specific examples of these strategies, providing detailed protocols and a comparative analysis of their performance.

Method 1: Direct Nitration of 2-Amino-4-hydroxypyridine

This widely utilized method leverages the directing effect of the amino group in 2-amino-4-hydroxypyridine to guide the incoming nitro group to the desired position. The amino group is a strong activating group, facilitating electrophilic substitution.

Reaction Causality and Mechanistic Insights

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyridine ring of 2-amino-4-hydroxypyridine then acts as a nucleophile, attacking the nitronium ion. The amino group at the 2-position and the hydroxyl group at the 4-position both direct the incoming electrophile to the ortho and para positions. In this case, the 5-position is strongly activated, but steric hindrance from the adjacent hydroxyl group can favor substitution at the 2-position. Careful control of reaction conditions is crucial to maximize the yield of the desired 2-nitro isomer and minimize the formation of byproducts.

Experimental Protocol

The following protocol is a representative example of a one-pot synthesis adapted from established procedures for similar nitropyridine compounds.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Nitrite

  • Ammonia Solution

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20°C.

  • Once the addition is complete, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition of nitric acid, warm the reaction mixture to 40-50°C and stir for 4-5 hours.

  • Cool the reaction mixture and slowly pour it into a beaker containing ice water to quench the reaction.

  • In a separate vessel, prepare an aqueous solution of sodium nitrite.

  • Cool the quenched reaction solution to 0-10°C and slowly add the sodium nitrite solution dropwise to initiate the diazotization reaction.

  • After the diazotization is complete, carefully add ammonia solution to adjust the pH of the reaction mixture to between 25-30% acidity.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-hydroxy-5-nitropyridine.

Note: While this protocol is for 2-hydroxy-5-nitropyridine, a similar approach starting with 2-amino-4-hydroxypyridine would be a logical starting point for the synthesis of this compound.

Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Quenching & Diazotization cluster_2 Step 3: Precipitation & Isolation 2-Aminopyridine 2-Aminopyridine Addition to H2SO4 Addition to H2SO4 2-Aminopyridine->Addition to H2SO4 Batches, 10-20°C Nitric Acid Addition Nitric Acid Addition Addition to H2SO4->Nitric Acid Addition Dropwise, <20°C Stirring Stirring Nitric Acid Addition->Stirring 40-50°C, 4-5h Quench in Ice Water Quench in Ice Water Stirring->Quench in Ice Water Diazotization Diazotization Quench in Ice Water->Diazotization NaNO2 (aq), 0-10°C pH Adjustment pH Adjustment Diazotization->pH Adjustment Ammonia Solution Precipitation Precipitation pH Adjustment->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Filtration & Drying->2-Hydroxy-5-nitropyridine G cluster_0 Step 1: N-Oxide Nitration cluster_1 Step 2: N-Oxide Reduction Pyridine-N-oxide Pyridine-N-oxide Nitration Nitration Pyridine-N-oxide->Nitration HNO3/H2SO4, 125-130°C 4-Nitropyridine-N-oxide 4-Nitropyridine-N-oxide Nitration->4-Nitropyridine-N-oxide Reduction Reduction 4-Nitropyridine-N-oxide->Reduction PCl3 4-Nitropyridine 4-Nitropyridine Reduction->4-Nitropyridine Further Functionalization Further Functionalization 4-Nitropyridine->Further Functionalization This compound This compound Further Functionalization->this compound

References

Safety Operating Guide

Proper Disposal of 2-Nitropyridin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Nitropyridin-4-ol, ensuring compliance with safety regulations and minimizing risks. The procedures outlined below are grounded in established safety protocols and regulatory requirements, providing a self-validating system for the safe handling of this hazardous compound.

Immediate Safety Considerations & Hazard Identification

Before initiating any disposal procedures, it is crucial to recognize the inherent hazards of this compound. As a nitrated aromatic compound, it should be handled with caution. Although specific toxicity data for this compound is not extensively documented, pyridine and its derivatives are known to be harmful if ingested, inhaled, or absorbed through the skin.[1] The presence of the nitro group can also increase the reactivity and potential for thermal decomposition.

Core Directive: Always consult the Safety Data Sheet (SDS) for this compound before handling. The SDS provides the most current and comprehensive safety and handling information.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or contact with solid particulates.
Hand Protection Nitrile or butyl rubber gloves. Avoid latex gloves as they may offer insufficient protection.[1]Prevents dermal absorption of the chemical, which can lead to systemic toxicity.
Body Protection A fully-buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory All handling of open containers should be conducted in a certified chemical fume hood.[1][2]The volatility of pyridine derivatives necessitates proper ventilation to prevent inhalation of harmful vapors.[1]

Waste Characterization and Regulatory Compliance

Proper disposal begins with accurate waste characterization. Waste containing this compound is classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of hazardous materials.

Based on its chemical nature as a pyridine derivative, waste containing this compound may fall under the following EPA hazardous waste codes:

  • F005: This code applies to the following spent non-halogenated solvents: toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of these non-halogenated solvents.[3][4][5] If this compound is part of a waste stream containing these solvents, the F005 code is applicable.

  • D038: This code is for wastes that exhibit the toxicity characteristic for pyridine.[3] If a waste stream containing this compound is tested and found to leach pyridine at or above the regulatory level of 5.0 mg/L, it must be classified as D038.

It is the responsibility of the waste generator to accurately classify their waste according to federal, state, and local regulations.[6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.

Waste Segregation: The First Line of Defense

Causality: The primary reason for stringent waste segregation is to prevent dangerous chemical reactions within the waste container. Mixing incompatible chemicals can lead to the generation of toxic gases, excessive heat, fire, or even explosions.[7][8][9][10][11]

Procedure:

  • Designated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and compatible substances.

  • Incompatibility Chart: Prominently display a chemical incompatibility chart in the laboratory. This compound waste must not be mixed with:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, potassium permanganate). Mixing with oxidizers can create a significant fire or explosion hazard.[2][8]

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid).[2] Violent reactions can occur.

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).

  • Solvent Compatibility: While pyridine is a solvent, avoid mixing this compound waste with incompatible solvent waste streams. For instance, do not mix with acidic waste or waste containing reactive metals.

Waste Collection and Containerization

Causality: Proper containment is essential to prevent leaks, spills, and exposure to personnel. The choice of container material is critical to ensure chemical compatibility and prevent degradation of the container itself.

Procedure:

  • Container Selection:

    • Use a sealable, airtight, and chemically compatible waste container.[2]

    • Glass bottles are generally preferred for organic solvent waste.

    • High-Density Polyethylene (HDPE) containers can also be used, but their compatibility should be verified, as some sources indicate immediate damage to HDPE from pyridine.[2][4][12]

  • Container Integrity: Inspect the container for any cracks or damage before use.

  • Secure Closure: Keep the waste container securely closed when not in use to prevent the release of vapors.[1]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Labeling: Ensuring Clear Communication

Causality: Accurate and clear labeling is a regulatory requirement and a critical safety measure. It informs all personnel of the container's contents and associated hazards, ensuring proper handling and disposal.

Procedure:

  • Immediate Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2]

  • Label Content: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The relevant hazard warnings (e.g., "Toxic," "Flammable" if mixed with flammable solvents).

    • The date of initial waste accumulation.

    • The name and contact information of the responsible researcher or laboratory.

Storage: Safe and Secure Accumulation

Causality: Proper storage of hazardous waste minimizes the risk of accidents and ensures compliance with regulations regarding accumulation time and storage conditions.

Procedure:

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Store the this compound waste away from incompatible materials.[2]

  • Environmental Conditions: Keep the storage area cool and dry, away from direct sunlight and sources of ignition.[1][2]

Spill and Emergency Procedures

Causality: A well-defined emergency plan ensures a rapid and effective response to spills, minimizing exposure and environmental contamination.

Procedure:

  • Evacuate: In case of a significant spill, evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • For equipment and surfaces, a solution of soap and water is generally effective. For more persistent contamination, consult your institution's safety officer for guidance on appropriate decontamination solutions. The EPA provides general guidance on cleaning and disinfecting surfaces which can be adapted for chemical decontamination.[13]

  • Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Final Disposal: The End-of-Life Pathway

Causality: The final disposal method must ensure the complete destruction of the hazardous components of the waste, rendering them harmless to human health and the environment.

Procedure:

  • Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[14]

  • High-Temperature Incineration: The recommended method for the disposal of pyridine-containing hazardous waste is high-temperature incineration.[15] This process ensures the complete thermal decomposition of the organic compounds. Hazardous waste incinerators are required by the EPA to achieve a destruction and removal efficiency (DRE) of 99.99%.[16][17] Temperatures in these facilities typically range from 850°C to 1200°C, which is sufficient to break down halogenated and non-halogenated hazardous compounds.[1]

  • Disposal of Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • Triple Rinsing: The EPA requires that containers of acutely hazardous materials be triple-rinsed. Rinse the empty container three times with a suitable solvent that can dissolve this compound. Collect all rinsate and manage it as hazardous waste.

    • Final Disposal: Once triple-rinsed, deface or remove the original label. The clean container can then be disposed of as regular solid waste or recycled, according to institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Consult SDS & Wear Appropriate PPE A->B C Select Compatible Waste Container (Glass or verified HDPE) B->C D Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) C->D E Add Waste to Designated Container D->E F Attach Hazardous Waste Label Immediately E->F G Store in Ventilated Satellite Accumulation Area with Secondary Containment F->G H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Transport to Permitted Facility H->I J High-Temperature Incineration I->J

References

Mastering Safety: A Comprehensive Guide to Handling 2-Nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. 2-Nitropyridin-4-ol, a heterocyclic aromatic compound, presents a specific set of hazards that demand meticulous attention to personal protective equipment (PPE), handling protocols, and disposal procedures. This guide provides an in-depth operational plan to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound (CAS No. 101654-28-8) is classified under the Globally Harmonized System (GHS) as a substance that can cause severe skin burns and eye damage.[1] It is also recognized as a skin, eye, and respiratory irritant.[2] The presence of the nitro group, an electron-withdrawing functionality, and the acidic hydroxyl group on the pyridine ring contribute to its reactivity and hazardous nature.

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationSource
Causes severe skin burns and eye damage.Skin Corrosion/Irritation[1]
Causes skin irritation.Skin Irritation (Category 2)[2]
Causes serious eye irritation.Eye Irritation (Category 2A)[2]
May cause respiratory irritation.STOT - SE (Category 3)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment of its known hazards. All PPE should be selected and used in accordance with the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132.[3][4][5]

Hand Protection: The Critical Barrier

Given that this compound can cause severe skin burns, selecting the appropriate gloves is of paramount importance. Not all glove materials offer the same level of protection.

  • Recommended Glove Materials:

    • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including nitro compounds and corrosive acids.[6]

    • Nitrile (minimum 5-mil thickness): Provides good short-term splash protection against many organic compounds. However, for prolonged contact or immersion, butyl rubber is superior.[7]

  • Why Not Latex? Natural rubber latex gloves offer poor protection against many organic solvents and can degrade rapidly upon exposure. They are not recommended for handling this compound.[6]

  • Operational Protocol:

    • Always inspect gloves for tears, punctures, or signs of degradation before use.

    • For handling solid this compound or preparing solutions, double-gloving (an inner nitrile glove with an outer butyl rubber glove) is recommended to provide an additional layer of protection.

    • If a glove comes into contact with the chemical, remove it immediately, wash your hands thoroughly, and don a new pair. Do not reuse contaminated gloves.

    • Remove gloves using the proper technique to avoid contaminating your skin.

Eye and Face Protection: Shielding from Splashes and Dust

This compound can cause serious eye damage. Therefore, robust eye and face protection is mandatory.

  • Required Protection:

    • Chemical Splash Goggles: These provide a seal around the eyes, offering protection from splashes, and airborne dust.

    • Face Shield: When there is a significant risk of splashing (e.g., when transferring large quantities of a solution or during a spill cleanup), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Body Protection: Preventing Skin Contact

A standard cotton lab coat is insufficient to protect against the corrosive nature of this compound.

  • Recommended Attire:

    • Chemical-Resistant Laboratory Coat: A lab coat made of a material such as polyester or a poly-cotton blend that has been treated for chemical resistance is essential.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a butyl rubber or neoprene apron worn over the lab coat is recommended.

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the lower body from potential spills.

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.

  • When is a Respirator Needed?

    • In the event of a large spill outside of a fume hood.

    • If engineering controls (i.e., the fume hood) are not functioning correctly.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended in these situations. All personnel required to wear a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from preparation to disposal.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Designated Work Area: Line the work surface in the fume hood with a disposable absorbent bench liner.

Handling and Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare designated work area in fume hood prep1->prep2 handle1 Weigh solid this compound in fume hood prep2->handle1 handle2 Prepare solutions in fume hood handle1->handle2 post1 Decontaminate work surfaces and equipment handle2->post1 post2 Segregate and label all waste post1->post2 post3 Properly doff and dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Experimental workflow for handling this compound.

Decontamination Procedures

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Gross Contamination Removal: Using disposable towels, wipe down all surfaces and equipment that may have come into contact with this compound.

  • Primary Decontamination: Wash the surfaces and equipment with a laboratory-grade detergent and water.

  • Solvent Rinse (for non-porous surfaces): Rinse the surfaces with 70% ethanol or isopropanol to remove any residual organic material.

  • Final Rinse: Rinse with deionized water.

  • Waste Disposal: All cleaning materials (towels, wipes) must be disposed of as hazardous waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs small_spill Small Spill (<10g or <100mL in fume hood) spill->small_spill Assess size and location large_spill Large Spill (>10g or >100mL or outside fume hood) spill->large_spill Assess size and location small1 Alert personnel in the immediate area small_spill->small1 large1 Evacuate the laboratory large_spill->large1 small2 Ensure appropriate PPE is worn small1->small2 small3 Contain the spill with an inert absorbent small2->small3 small4 Collect absorbed material into a hazardous waste container small3->small4 small5 Decontaminate the area small4->small5 large2 Alert others and activate the emergency alarm large1->large2 large3 Contact institutional Environmental Health & Safety (EHS) large2->large3 large4 Provide details of the spill to emergency responders large3->large4

Caption: Decision tree for responding to a this compound spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

The disposal of this compound and any materials contaminated with it must be handled in accordance with all local, state, and federal regulations, under the guidance of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9][10]

Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Container Compatibility: Use a container made of a material that is compatible with this compound, such as glass or high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless they are triple-rinsed.

  • Triple-Rinsing Procedure: a. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). b. Collect the rinsate as hazardous waste.

  • Final Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste, or recycled, according to institutional policy. The original label must be defaced or removed.

Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Final disposal is typically carried out via high-temperature incineration at a licensed facility.[11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the protection of the laboratory environment, thereby fostering a culture of safety and scientific excellence.

References

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